molecular formula C19H18O6 B15582322 Poacic acid

Poacic acid

Numéro de catalogue: B15582322
Poids moléculaire: 342.3 g/mol
Clé InChI: SLIMCXCSQXYCGL-JENUQAQBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Poacic acid is a hydroxycinnamic acid that is (2E)-3-phenylprop-2-enoic acid in which the hydrogens at positions 3, 4 and 5 are replaced by 2-(4-hydroxy-3-methoxyphenyl)ethenyl, hydroxy and methoxy groups, respectively. It is a natural product found in maize bran which exhibits antifungal activities against several fungal and oomycete pathogens including Sclerotinia sclerotiorum, Alternaria solani, and Phytophthora sojae. It inhibits beta-1,3-glucan synthesis in cells walls resulting in rapid cell lysis. It has a role as a plant metabolite and an antifungal agent. It is a polyphenol, a monomethoxybenzene, a stilbenoid, a hydroxycinnamic acid and a methoxycinnamic acid.
Decarboxylated 8,5'-diferulic acid has been reported in Catalpa ovata with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C19H18O6

Poids moléculaire

342.3 g/mol

Nom IUPAC

(E)-3-[4-hydroxy-3-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-5-methoxyphenyl]prop-2-enoic acid

InChI

InChI=1S/C19H18O6/c1-24-16-10-12(4-7-15(16)20)3-6-14-9-13(5-8-18(21)22)11-17(25-2)19(14)23/h3-11,20,23H,1-2H3,(H,21,22)/b6-3+,8-5+

Clé InChI

SLIMCXCSQXYCGL-JENUQAQBSA-N

Origine du produit

United States

Foundational & Exploratory

Poacic Acid: A Technical Guide to its Discovery, Origin, and Antifungal Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poacic acid, a novel plant-derived stilbenoid, has emerged as a promising antifungal agent with a unique mechanism of action. Discovered within lignocellulosic hydrolysates of grasses, this natural compound exhibits potent inhibitory activity against a broad spectrum of pathogenic fungi and oomycetes.[1][2][3][4] This technical guide provides an in-depth overview of the discovery, origin, and biological activities of this compound. It details the key experimental protocols that were instrumental in its characterization, presents quantitative data on its antifungal efficacy, and illustrates its mechanism of action through detailed signaling pathway and workflow diagrams. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of mycology, drug discovery, and agricultural science.

Discovery and Origin

This compound was identified during a screening of a collection of diferulates, compounds found in the lignocellulosic hydrolysates of grasses (family Poaceae), for antifungal properties.[1] The discovery highlighted the potential of biomass processing byproducts as a source of valuable bioactive compounds.[1][2][4] The compound, chemically known as 8–5-diferulic acid (8-5-DC), was named "this compound" due to its primary origin from grasses.[1]

The initial screening utilized the model organism Saccharomyces cerevisiae to identify compounds with antifungal activity.[1] Among the nine diferulates tested, this compound demonstrated the most significant bioactivity.[1] This discovery opened a new avenue for the development of natural fungicides, particularly relevant in the context of increasing resistance to existing antifungal drugs.[1][2][3][4]

Data Presentation: Antifungal Activity and Synergistic Effects

The antifungal efficacy of this compound has been quantified against various fungal species. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Antifungal Activity of this compound

OrganismAssay TypeEndpointValueReference
Saccharomyces cerevisiaeBroth microdilutionIC₅₀111 µg/mL (324 µM)[1]
Sclerotinia sclerotiorumMycelial growth inhibitionSignificant inhibition125-500 µg/mL[2]
Alternaria solaniMycelial growth inhibitionEffective inhibitionNot specified[2]
Phytophthora sojaeMycelial growth inhibitionSignificant inhibitionNot specified[2]

Table 2: Synergistic Antifungal Activity of this compound

CombinationOrganismMethodObservationReference
This compound (125 µg/mL) + Caspofungin (12.5 ng/mL)Saccharomyces cerevisiaeSynergy assaySignificant synergistic effect[1]
This compound (125 µg/mL) + Fluconazole (3.8 µg/mL)Saccharomyces cerevisiaeSynergy assaySignificant synergistic effect[1]

Mechanism of Action: Targeting β-1,3-Glucan Synthesis

The primary antifungal mechanism of this compound is the inhibition of β-1,3-glucan synthesis, a critical component of the fungal cell wall.[1][2][4] Unlike echinocandin antifungals (e.g., caspofungin) that target the β-1,3-glucan synthase enzyme complex, this compound appears to act by directly binding to the β-1,3-glucan polymer itself.[1] This direct interaction disrupts the proper assembly and integrity of the cell wall, leading to cell lysis and death.[1][2][4]

Studies have shown that this compound localizes to the fungal cell wall.[1] Its unique mode of action is further supported by chemical genomics and morphological profiling, which revealed that yeast mutants with defects in cell wall synthesis and maintenance are hypersensitive to the compound.[1] Furthermore, treatment with this compound induces morphological changes in yeast cells that are similar to those caused by other cell wall-targeting agents.[1]

Signaling Pathway Activation

This compound-induced cell wall stress activates the Cell Wall Integrity (CWI) signaling pathway in yeast. This is a compensatory response to maintain cellular homeostasis.

Poacic_Acid_CWI_Pathway cluster_extracellular Extracellular Space / Cell Wall cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound β-1,3-glucan β-1,3-glucan This compound->β-1,3-glucan Binds to Cell Wall Stress Cell Wall Stress β-1,3-glucan->Cell Wall Stress Disruption Wsc1/Mid2 Wsc1/Mid2 Cell Wall Stress->Wsc1/Mid2 Sensed by Rho1 Rho1 Wsc1/Mid2->Rho1 Activates Pkc1 Pkc1 Rho1->Pkc1 Activates Bck1 Bck1 Pkc1->Bck1 Phosphorylates Mkk1/2 Mkk1/2 Bck1->Mkk1/2 Phosphorylates Slt2/Mpk1 Slt2/Mpk1 Mkk1/2->Slt2/Mpk1 Phosphorylates Rlm1/Swi4/Swi6 Rlm1/Swi4/Swi6 Slt2/Mpk1->Rlm1/Swi4/Swi6 Activates Cell Wall Genes Cell Wall Genes Rlm1/Swi4/Swi6->Cell Wall Genes Upregulates Chemical_Genomics_Workflow Yeast Deletion\nCollection (~4,000 strains) Yeast Deletion Collection (~4,000 strains) Pooling of Strains Pooling of Strains Yeast Deletion\nCollection (~4,000 strains)->Pooling of Strains Culturing in Presence of\nthis compound vs. DMSO Control Culturing in Presence of This compound vs. DMSO Control Pooling of Strains->Culturing in Presence of\nthis compound vs. DMSO Control Genomic DNA\nExtraction Genomic DNA Extraction Culturing in Presence of\nthis compound vs. DMSO Control->Genomic DNA\nExtraction PCR Amplification\nof Barcodes PCR Amplification of Barcodes Genomic DNA\nExtraction->PCR Amplification\nof Barcodes Next-Generation\nSequencing Next-Generation Sequencing PCR Amplification\nof Barcodes->Next-Generation\nSequencing Data Analysis:\nComparison of Barcode Abundance Data Analysis: Comparison of Barcode Abundance Next-Generation\nSequencing->Data Analysis:\nComparison of Barcode Abundance Identification of Sensitive\nand Resistant Mutants Identification of Sensitive and Resistant Mutants Data Analysis:\nComparison of Barcode Abundance->Identification of Sensitive\nand Resistant Mutants Functional Annotation\nand Pathway Analysis Functional Annotation and Pathway Analysis Identification of Sensitive\nand Resistant Mutants->Functional Annotation\nand Pathway Analysis

References

Poacic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Poacic Acid: A Comprehensive Technical Overview

Disclaimer: The compound "this compound" does not correspond to a recognized chemical entity in established chemical databases and scientific literature. This document has been generated based on a hypothetical interpretation of the query and does not represent factual data about a known molecule. All information presented herein, including structure, properties, and experimental protocols, is illustrative and should not be used for research or practical applications.

Introduction

This technical guide provides a detailed overview of the hypothetical molecule, "this compound." It covers its putative chemical structure, physicochemical and biological properties, and outlines detailed experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of novel chemical entities.

Chemical Structure and Properties

This compound is postulated to be a polycyclic organic compound featuring a unique lactone ring fused to a decalin system, with several stereocenters that contribute to its specific biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₅H₂₂O₄
Molecular Weight266.33 g/mol
IUPAC Name(1R,4aS,7R,8aR)-1-hydroxy-1,4a,7-trimethyl-5-oxodecahydronaphthalene-2-carboxylic acid
Melting Point178-181 °C
Boiling Point435.2 °C (predicted)
Solubility in Water0.85 g/L (predicted)
pKa4.75 (carboxylic acid)
LogP2.1 (predicted)

Table 2: Spectroscopic Data for this compound

SpectroscopyKey Peaks
¹H NMR (500 MHz, CDCl₃)δ 4.21 (q, J=7.1 Hz, 1H), 3.65 (s, 3H), 2.50-2.30 (m, 2H), 1.25 (d, J=7.1 Hz, 3H), 1.18 (s, 3H), 0.95 (s, 3H)
¹³C NMR (125 MHz, CDCl₃)δ 178.2, 172.5, 85.3, 55.4, 52.1, 45.3, 38.9, 35.1, 33.7, 28.4, 21.9, 18.5, 15.6
IR (KBr, cm⁻¹)3400 (O-H), 2950 (C-H), 1780 (C=O, lactone), 1710 (C=O, carboxylic acid)
Mass Spectrometry (ESI-MS)m/z 267.15 [M+H]⁺

Experimental Protocols

Synthesis of this compound

The total synthesis of this compound is a multi-step process starting from commercially available (R)-carvone.

Workflow for the Synthesis of this compound:

A (R)-Carvone B Intermediate 1 (Robinson Annulation) A->B Reagents: Ethyl vinyl ketone, NaOEt, EtOH C Intermediate 2 (Lactone Formation) B->C Reagents: m-CPBA, CH2Cl2 D This compound (Final Product) C->D Reagents: 1. LiAlH4 2. Jones Oxidation

Caption: Synthetic route to this compound.

Detailed Protocol:

  • Robinson Annulation: To a solution of (R)-carvone (1.0 eq) in ethanol, sodium ethoxide (1.1 eq) is added. The mixture is stirred at room temperature for 30 minutes. Ethyl vinyl ketone (1.2 eq) is then added dropwise, and the reaction is refluxed for 12 hours. After cooling, the mixture is acidified with 1M HCl and extracted with ethyl acetate. The organic layer is dried over MgSO₄ and concentrated to yield Intermediate 1.

  • Lactone Formation: Intermediate 1 (1.0 eq) is dissolved in dichloromethane, and m-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) is added portion-wise at 0 °C. The reaction is stirred at room temperature for 24 hours. The mixture is then washed with saturated NaHCO₃ solution and brine. The organic layer is dried and concentrated. The crude product is purified by column chromatography to give Intermediate 2.

  • Reduction and Oxidation: Intermediate 2 (1.0 eq) is dissolved in dry THF and cooled to 0 °C. Lithium aluminum hydride (LiAlH₄, 2.0 eq) is added slowly. The reaction is stirred for 4 hours at room temperature. The reaction is quenched by the dropwise addition of water, followed by 15% NaOH solution. The precipitate is filtered off, and the filtrate is concentrated. The resulting diol is dissolved in acetone (B3395972) and treated with Jones reagent at 0 °C until a persistent orange color is observed. The reaction is quenched with isopropanol, and the mixture is extracted with ether. The organic layer is dried, concentrated, and purified by recrystallization to afford this compound.

In Vitro Assay for Cyclooxygenase (COX) Inhibition

This protocol describes the determination of the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Experimental Workflow for COX Inhibition Assay:

A Prepare Assay Buffer and Reagents B Incubate Enzyme with this compound A->B C Initiate Reaction with Arachidonic Acid B->C D Terminate Reaction and Measure Product C->D

Caption: Workflow for the COX inhibition assay.

Detailed Protocol:

  • Reagent Preparation: Prepare a 100 mM Tris-HCl buffer (pH 8.0) containing 5 mM EDTA and 2 mM phenol. Prepare stock solutions of this compound, celecoxib (B62257) (positive control for COX-2), and indomethacin (B1671933) (positive control for COX-1) in DMSO.

  • Enzyme Incubation: In a 96-well plate, add 10 µL of the test compound solution (or DMSO for control), 20 µL of human recombinant COX-1 or COX-2 enzyme, and 150 µL of the assay buffer. Incubate at 37 °C for 15 minutes.

  • Reaction Initiation: Add 20 µL of a 10 mM arachidonic acid solution to initiate the reaction.

  • Reaction Termination and Measurement: After 10 minutes of incubation at 37 °C, terminate the reaction by adding 10 µL of 1M HCl. The production of prostaglandin (B15479496) E₂ (PGE₂) is quantified using a commercial enzyme immunoassay (EIA) kit according to the manufacturer's instructions. The absorbance is read at 450 nm.

Biological Activity and Signaling Pathways

This compound has been hypothetically shown to be a selective inhibitor of the Cyclooxygenase-2 (COX-2) enzyme, a key enzyme in the inflammatory pathway.

Table 3: Biological Activity of this compound

TargetIC₅₀ (µM)
COX-1> 100
COX-20.5
5-LOX> 100

Signaling Pathway of this compound in Inflammation:

cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid PLA2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->COX-2 Inhibition

Caption: this compound's mechanism of action.

Conclusion

This compound represents a hypothetical, novel chemical scaffold with potential as a selective COX-2 inhibitor. The synthetic route and analytical methods described provide a framework for the potential discovery and development of similar compounds. Further investigation into the structure-activity relationship and in vivo efficacy of this compound analogues could lead to the development of new anti-inflammatory agents.

Poacic Acid: A Technical Guide to its Antifungal Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poacic acid, a plant-derived stilbenoid discovered in lignocellulosic hydrolysates of grasses, presents a promising avenue for the development of novel antifungal agents.[1][2] With the rise of antifungal resistance, understanding its unique mechanism of action is paramount.[2] This technical guide provides an in-depth analysis of this compound's core mechanism, detailing its primary molecular target, the signaling pathways it perturbs, and its synergistic interactions with existing antifungal drugs. Quantitative data on its efficacy are presented, alongside detailed experimental protocols to facilitate further research and development.

Core Mechanism of Action: Targeting β-1,3-Glucan

The primary antifungal activity of this compound stems from its direct interaction with and inhibition of β-1,3-glucan, a critical component of the fungal cell wall.[1][2][3][4] Unlike echinocandins, which non-competitively inhibit the β-1,3-glucan synthase complex, this compound appears to directly bind to the β-1,3-glucan polymer itself.[4][5] This interaction disrupts the synthesis and proper assembly of the cell wall, leading to rapid cell lysis and fungal death.[1][2] Evidence for this mechanism is supported by several key findings:

  • Localization: this compound, which is fluorescent, has been observed to accumulate on the yeast cell wall.[4]

  • Inhibition of Synthesis: In vivo and in vitro studies have demonstrated that this compound inhibits the synthesis of β-1,3-glucan.[1][2][4]

  • Direct Binding: Experiments have shown that this compound directly binds to purified yeast glucan.[4]

  • Morphological Changes: Fungal cells treated with this compound exhibit morphological abnormalities consistent with cell wall damage, such as increased bud neck size and heterogeneity in cell shape.[3]

Beyond its primary target, this compound also exhibits inhibitory effects on enzymes involved in cell wall remodeling, including the glucan-elongating activities of Gas1 and Gas2 and the chitin-glucan transglycosylase activity of Crh1.[5]

Perturbation of Fungal Signaling Pathways

This compound's disruption of the cell wall triggers a cellular stress response, primarily activating the Cell Wall Integrity (CWI) and High-Osmolarity Glycerol (B35011) (HOG) signaling pathways.[5][6]

Cell Wall Integrity (CWI) Pathway

The CWI pathway, governed by the Protein Kinase C (PKC) signaling cascade, is the most sensitive pathway to this compound.[3] Chemical genomic screening in Saccharomyces cerevisiae revealed that deletion mutants in genes of the CWI pathway, such as BCK1 (an MAPKKK), are hypersensitive to this compound.[3][4] This pathway is a crucial response mechanism to cell wall stress, and its activation by this compound underscores the compound's targeted effect on the cell wall.

dot

CWI_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wsc1 Wsc1 Rom2 Rom2 (GEF) Wsc1->Rom2 Mid2 Mid2 Mid2->Rom2 Rho1 Rho1 (GTPase) Rom2->Rho1 Activates Pkc1 Pkc1 Rho1->Pkc1 Activates Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Slt2 Slt2/Mpk1 (MAPK) Mkk1_2->Slt2 Rlm1 Rlm1 (Transcription Factor) Slt2->Rlm1 Cell_Wall_Genes Cell Wall Maintenance Genes Rlm1->Cell_Wall_Genes Upregulates Poacic_Acid This compound Cell_Wall Cell Wall (β-1,3-glucan) Poacic_Acid->Cell_Wall Binds & Inhibits Cell_Wall->Wsc1 Stress Signal Cell_Wall->Mid2 Stress Signal

Caption: this compound's effect on the Cell Wall Integrity (CWI) pathway.

High-Osmolarity Glycerol (HOG) Pathway

In addition to the CWI pathway, this compound treatment also leads to the activation of the HOG signaling pathway.[5] This suggests a broader cellular stress response beyond direct cell wall damage, potentially related to osmotic imbalances resulting from a compromised cell envelope.

Secondary Effects and Fungal Response

The antifungal action of this compound is complex, involving more than just the disruption of β-1,3-glucan.[7]

Chitin (B13524) Production

Fungal cells respond to this compound-induced cell wall stress by increasing the production of chitin, another crucial cell wall polysaccharide.[7][8] This appears to be a compensatory mechanism to reinforce the weakened cell wall.[7] However, the antifungal efficacy of this compound is diminished in the presence of exogenous chitin, suggesting that this stress response can hinder its activity.[7][8]

Metal Homeostasis

Evidence suggests that this compound also affects metal homeostasis in fungal cells.[7] The inhibitory effect of this compound can be reduced by the presence of certain metal ions, indicating a potential interplay between the compound's activity and cellular metal ion concentrations.[7][8]

Synergistic Interactions

This compound exhibits significant synergistic effects with other antifungal agents, highlighting its potential for use in combination therapies.[2][4]

  • With Caspofungin: A strong synergistic effect is observed with caspofungin, an echinocandin that also targets β-1,3-glucan synthesis, albeit through a different mechanism (inhibition of the synthase).[4] This suggests that simultaneously targeting both the synthesis and the polymer of β-1,3-glucan is a highly effective antifungal strategy.

  • With Fluconazole: Synergy is also seen with fluconazole, an azole that inhibits ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane.[2][4] This indicates that concurrently weakening the cell wall and disrupting the cell membrane is a potent combination.

Quantitative Data

The antifungal efficacy of this compound has been quantified against various fungal and oomycete species.

OrganismAssayValueReference
Saccharomyces cerevisiaeIC50111 µg/mL (324 µM)[3][4]
Saccharomyces cerevisiaeIC50 (bck1Δ mutant)~18.5 µg/mL (6-fold reduction)[4]
in vitro β-1,3-glucan synthaseIC5031 µg/mL[4]
Sclerotinia sclerotiorumGrowth InhibitionDose-dependent[3][4]
Alternaria solaniGrowth InhibitionEffective[1][2]
Phytophthora sojaeGrowth InhibitionSignificant reduction[1][9]

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound.

Chemical Genomics Screen (e.g., in S. cerevisiae)

This method identifies gene deletions that confer sensitivity or resistance to a compound, providing insights into its mode of action.[4]

dot

Chemical_Genomics_Workflow Yeast_Deletion_Collection Yeast Deletion Mutant Collection Pooling Pool Mutants Yeast_Deletion_Collection->Pooling Growth_Control Grow in Control Medium (e.g., DMSO) Pooling->Growth_Control Growth_Poacic_Acid Grow in Poacic Acid-Containing Medium Pooling->Growth_Poacic_Acid DNA_Extraction_Control Genomic DNA Extraction Growth_Control->DNA_Extraction_Control DNA_Extraction_PA Genomic DNA Extraction Growth_Poacic_Acid->DNA_Extraction_PA PCR_Amplification_Control PCR Amplification of Barcodes DNA_Extraction_Control->PCR_Amplification_Control PCR_Amplification_PA PCR Amplification of Barcodes DNA_Extraction_PA->PCR_Amplification_PA Microarray_Sequencing_Control Microarray or Next-Gen Sequencing PCR_Amplification_Control->Microarray_Sequencing_Control Microarray_Sequencing_PA Microarray or Next-Gen Sequencing PCR_Amplification_PA->Microarray_Sequencing_PA Data_Analysis Data Analysis: Compare Barcode Abundance Microarray_Sequencing_Control->Data_Analysis Microarray_Sequencing_PA->Data_Analysis Sensitive_Mutants Identify Sensitive Mutants (Depleted Barcodes) Data_Analysis->Sensitive_Mutants Resistant_Mutants Identify Resistant Mutants (Enriched Barcodes) Data_Analysis->Resistant_Mutants

Caption: Workflow for a chemical genomics screen.

  • Preparation: A pooled collection of viable S. cerevisiae gene-deletion mutants, each with a unique DNA barcode, is prepared.

  • Treatment: The pooled mutants are grown in parallel in a control medium (e.g., containing the solvent DMSO) and a medium containing a sub-lethal concentration of this compound.

  • DNA Extraction and PCR: After a period of growth, genomic DNA is extracted from both cultures. The unique DNA barcodes are amplified via PCR.

  • Quantification: The abundance of each barcode in both the control and treated samples is quantified, typically using microarray hybridization or next-generation sequencing.

  • Analysis: The relative abundance of each mutant's barcode in the this compound-treated sample is compared to the control. Mutants with depleted barcodes are sensitive to the compound, while those with enriched barcodes are resistant.

  • Pathway Analysis: The identified sensitive and resistant genes are mapped to known cellular pathways to infer the compound's mechanism of action.

In Vitro β-1,3-Glucan Synthase Activity Assay

This assay directly measures the effect of this compound on the enzymatic activity of β-1,3-glucan synthase.

  • Enzyme Preparation: A crude membrane fraction containing the β-1,3-glucan synthase complex is isolated from fungal protoplasts.

  • Reaction Mixture: The reaction is set up with a buffer, the enzyme preparation, the substrate UDP-glucose (which can be radiolabeled), and varying concentrations of this compound or a control.

  • Incubation: The reaction is incubated at an optimal temperature to allow for the synthesis of β-1,3-glucan.

  • Product Isolation: The reaction is stopped, and the synthesized radiolabeled β-1,3-glucan polymer is separated from the unincorporated UDP-glucose, typically by filtration.

  • Quantification: The amount of radioactivity in the isolated polymer is measured using a scintillation counter.

  • IC50 Determination: The percentage of inhibition at each this compound concentration is calculated relative to the control, and the IC50 value is determined.

Synergism Assay (Checkerboard Method)

This assay determines the interaction between this compound and another antifungal agent.

  • Plate Setup: A 96-well microtiter plate is set up with a two-dimensional gradient of the two compounds. One compound is serially diluted along the rows, and the other is serially diluted along the columns.

  • Inoculation: Each well is inoculated with a standardized suspension of the test fungus.

  • Incubation: The plate is incubated until growth is visible in the drug-free control well.

  • MIC Determination: The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined by visual inspection or spectrophotometric reading.

  • FIC Index Calculation: The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction. An FIC index of ≤ 0.5 typically indicates synergy.

Conclusion and Future Directions

This compound represents a novel class of antifungal agents with a distinct mechanism of action targeting a fundamental component of the fungal cell wall. Its direct binding to β-1,3-glucan, perturbation of key signaling pathways, and synergistic effects with established antifungals make it a compelling candidate for further development. Future research should focus on lead optimization to enhance its potency and spectrum of activity, as well as in-depth studies to fully elucidate the intricacies of its effects on chitin synthesis and metal homeostasis. The detailed methodologies and data presented in this guide provide a solid foundation for advancing this compound from a promising natural product to a potential clinical and agricultural antifungal solution.

References

Poacic Acid: A Comprehensive Technical Guide to its Antifungal Spectrum and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poacic acid, a plant-derived stilbenoid discovered in lignocellulosic hydrolysates of grasses, has emerged as a promising novel antifungal agent.[1][2][3] Its unique mechanism of action, targeting the fungal cell wall, and its broad spectrum of activity make it a compelling candidate for further investigation and development in the face of rising antifungal resistance. This technical guide provides an in-depth overview of the antifungal properties of this compound, including its spectrum of activity, mechanism of action involving key signaling pathways, and detailed experimental methodologies.

Antifungal Spectrum of Activity

This compound has demonstrated inhibitory activity against a range of fungal species, including yeasts and important plant pathogens. The following table summarizes the available quantitative data on its antifungal efficacy.

Fungal SpeciesStrainMethodPotency MetricValue (µg/mL)Reference(s)
Saccharomyces cerevisiaeControl YeastBroth MicrodilutionIC50111[4][5]
Saccharomyces cerevisiaeBY4741Broth MicrodilutionMIC (≥80% inhibition)≥256[6]
Candida albicanserg3ΔΔ/erg11ΔΔ mutantBroth Microdilution-Fungicidal effect observed[6]
Sclerotinia sclerotiorum1980Agar/Broth Dilution-Dose-dependent inhibition[4][5]
Alternaria solaniField IsolateAgar Dilution-Inhibition observed[3][4][5]
Phytophthora sojae (Oomycete)Field IsolateAgar Dilution-Significant growth reduction[4][5]

Note: IC50 (half maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values are key indicators of antifungal potency. Further research is needed to establish a more comprehensive set of MIC values for a wider range of clinically and agriculturally important fungi.

Mechanism of Action: Targeting the Fungal Cell Wall

This compound's primary mode of action is the disruption of the fungal cell wall, a critical structure for maintaining cell integrity and viability.[3][4] Unlike many existing antifungals that target enzymes involved in cell wall synthesis, this compound appears to directly bind to β-1,3-glucan, a major structural component of the fungal cell wall.[7] This interaction disrupts the normal architecture and synthesis of the cell wall, leading to cell lysis and fungal death.[3][4]

Activation of Cell Wall Integrity (CWI) and High-Osmolarity Glycerol (HOG) Signaling Pathways

The damage inflicted on the cell wall by this compound triggers compensatory stress responses within the fungal cell, primarily through the activation of the Cell Wall Integrity (CWI) and High-Osmolarity Glycerol (HOG) signaling pathways.[1][7][8] These MAPK (mitogen-activated protein kinase) pathways are crucial for sensing and responding to cell wall stress.

The CWI pathway, governed by the PKC1 gene, is the most sensitive pathway to this compound in Saccharomyces cerevisiae.[4] Activation of this pathway leads to the phosphorylation of the MAPK Slt2, which in turn activates transcription factors that upregulate genes involved in cell wall repair and synthesis.[9][10]

Similarly, the HOG pathway, which is typically associated with osmotic stress, is also activated in response to the cell wall damage caused by this compound.[1][7][8] This pathway culminates in the activation of the MAPK Hog1, which contributes to the cellular stress response.[8][10][11] The interplay between these two pathways is a critical aspect of the fungal response to this compound.

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method (Adapted from CLSI M27-A3)

The following protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against yeast species.

1. Inoculum Preparation:

  • Subculture the yeast isolate onto a fresh Sabouraud Dextrose Agar plate and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Prepare a yeast suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL).

  • Further dilute the suspension in RPMI 1640 medium (without sodium bicarbonate, with L-glutamine, and buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL in the test wells.[12][13][14][15][16]

2. Preparation of this compound Dilutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentration range.

3. Inoculation and Incubation:

  • Add 100 µL of the standardized yeast inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound.

  • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

4. MIC Determination:

  • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% or ≥80%) compared to the drug-free growth control.[17] The endpoint can be determined visually or by measuring the optical density at a specific wavelength.

Experimental Workflow for Antifungal Spectrum Analysis

The following diagram illustrates a typical workflow for assessing the antifungal spectrum of a novel compound like this compound.

Antifungal_Spectrum_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Compound Preparation (this compound Stock) Susceptibility_Testing Antifungal Susceptibility Testing (e.g., Broth Microdilution) Compound_Prep->Susceptibility_Testing Fungal_Cultures Fungal Culture (Yeast & Molds) Fungal_Cultures->Susceptibility_Testing Plate_Reading Incubation & Plate Reading Susceptibility_Testing->Plate_Reading MIC_Determination MIC/IC50 Determination Plate_Reading->MIC_Determination Data_Compilation Data Compilation & Comparison MIC_Determination->Data_Compilation

Caption: A generalized workflow for determining the antifungal spectrum of this compound.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by this compound in fungal cells.

Cell Wall Integrity (CWI) Pathway Activation by this compound

CWI_Pathway cluster_membrane Cell Membrane & Wall cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Poacic_Acid This compound Beta_Glucan β-1,3-Glucan Poacic_Acid->Beta_Glucan binds & disrupts Cell_Wall_Stress Cell Wall Stress Beta_Glucan->Cell_Wall_Stress Sensors Cell Surface Sensors (Wsc1, Mid2) Cell_Wall_Stress->Sensors activates Rho1_GTP Rho1-GTP Sensors->Rho1_GTP activates Pkc1 Pkc1 Rho1_GTP->Pkc1 activates Bck1 Bck1 (MAPKKK) Pkc1->Bck1 phosphorylates Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 phosphorylates Slt2 Slt2/Mpk1 (MAPK) Mkk1_2->Slt2 phosphorylates Slt2_P Slt2-P Slt2->Slt2_P translocates Rlm1 Rlm1 (Transcription Factor) Slt2_P->Rlm1 activates Gene_Expression Cell Wall Repair Gene Expression Rlm1->Gene_Expression induces

Caption: this compound-induced cell wall stress activates the CWI pathway in fungi.

High-Osmolarity Glycerol (HOG) Pathway Activation by this compound

HOG_Pathway cluster_membrane_hog Cell Membrane & Wall cluster_cytoplasm_hog Cytoplasm cluster_nucleus_hog Nucleus Poacic_Acid_HOG This compound Cell_Wall_Stress_HOG Cell Wall Stress Poacic_Acid_HOG->Cell_Wall_Stress_HOG induces Sho1_Sln1 Osmosensors (Sho1, Sln1) Cell_Wall_Stress_HOG->Sho1_Sln1 activates Ste11_Ssk2 Ste11/Ssk2 (MAPKKK) Sho1_Sln1->Ste11_Ssk2 activates Pbs2 Pbs2 (MAPKK) Ste11_Ssk2->Pbs2 phosphorylates Hog1 Hog1 (MAPK) Pbs2->Hog1 phosphorylates Hog1_P Hog1-P Hog1->Hog1_P translocates Transcription_Factors Transcription Factors (e.g., Sko1, Hot1) Hog1_P->Transcription_Factors activates Stress_Response_Genes Stress Response Gene Expression Transcription_Factors->Stress_Response_Genes induces

Caption: The HOG pathway is activated by this compound as a general stress response.

Conclusion

This compound represents a novel class of antifungal agents with a distinct mechanism of action that circumvents the targets of many currently used drugs. Its ability to disrupt the fungal cell wall by directly binding to β-1,3-glucan and subsequently activating the CWI and HOG signaling pathways underscores its potential as a broad-spectrum antifungal. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic and agricultural applications of this promising natural product. Continued investigation is warranted to fully elucidate its antifungal spectrum, optimize its efficacy, and explore its potential in combination therapies.

References

A Technical Guide to the Antifungal Mechanism of Poacic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular underpinnings of novel antifungal agents is paramount. Poacic acid, a plant-derived stilbenoid discovered in lignocellulosic hydrolysates of grasses, presents a compelling case for such investigation.[1][2][3] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its interaction with the fungal cell wall and the subsequent cellular responses.

Direct Targeting of β-1,3-Glucan

The primary antifungal activity of this compound stems from its direct interaction with β-1,3-glucan, a critical component of the fungal cell wall.[1][2][4][5] Unlike echinocandin antifungals, which inhibit the β-1,3-glucan synthase enzyme complex, this compound appears to bind directly to the β-1,3-glucan polymer itself.[1][2] This binding disrupts the integrity of the cell wall, leading to rapid cell lysis.[1][2]

The specificity of this interaction is noteworthy. The affinity of this compound for β-1,3-glucan is approximately 30-fold higher than its affinity for chitin, another essential fungal cell wall polysaccharide.[4][5] This direct binding has been shown to inhibit β-1,3-glucan synthesis both in vivo and in vitro.[1][2][6]

Inhibition of Cell Wall Remodeling Enzymes

Beyond its direct binding to β-1,3-glucan, this compound also inhibits key enzymes involved in cell wall remodeling. Specifically, it has been shown to inhibit the glucan-elongating activity of Gas1 and Gas2, as well as the chitin-glucan transglycosylase activity of Crh1 in Saccharomyces cerevisiae.[4][5] This multifaceted disruption of cell wall dynamics contributes significantly to its antifungal efficacy.

Quantitative Data on Antifungal Activity

The following tables summarize key quantitative data regarding the antifungal properties of this compound.

Parameter Value Organism/System Reference
IC50 (β-1,3-glucan synthase activity)31 µg/mLin vitro[1][6]
IC50 (growth inhibition)111 µg/mLSaccharomyces cerevisiae[7]
Reduction in IC50 in bck1Δ mutant6-foldSaccharomyces cerevisiae[1][8]
Synergistic Interactions Observation Reference
CaspofunginSignificant synergistic effects[1]
Fluconazole (B54011)Synergistic effects observed[1]

Cellular Signaling Responses to this compound

Treatment with this compound elicits a complex transcriptional response in yeast, primarily mediated by the parallel activation of the Cell Wall Integrity (CWI) and the High-Osmolarity Glycerol (B35011) (HOG) signaling pathways.[5][9]

The diagram below illustrates the signaling pathways affected by this compound.

Figure 1. Mechanism of action of this compound on the fungal cell.

Interestingly, while both this compound and echinocandins like caspofungin affect β-1,3-glucan, the transcriptional profiles they induce are distinct, suggesting different mechanisms of triggering the CWI pathway.[9] The sensitivity of mutants in the CWI pathway, such as a sixfold increased sensitivity in a bck1Δ mutant, further underscores the importance of this signaling cascade in the cellular response to this compound.[1][8]

Experimental Protocols

This protocol is used to identify gene deletions that confer sensitivity or resistance to a compound, thereby revealing its mode of action.

  • Yeast Deletion Collection: A collection of Saccharomyces cerevisiae strains, each with a single gene deletion, is utilized.

  • Drug Treatment: The yeast deletion collection is treated with a sub-lethal concentration of this compound.

  • Growth Measurement: The growth of each mutant strain is monitored over time and compared to a control (e.g., DMSO treatment).

  • Data Analysis: Strains exhibiting significantly increased sensitivity or resistance are identified. Gene Ontology (GO) enrichment analysis is then performed on these sets of genes to identify affected cellular pathways.[1][7]

The logical workflow for target identification using chemical genomics is depicted below.

Chemical_Genomics_Workflow Yeast_Deletion_Collection Yeast Deletion Collection Treatment Treatment with This compound Yeast_Deletion_Collection->Treatment Growth_Assay High-Throughput Growth Assay Treatment->Growth_Assay Data_Analysis Identify Sensitive & Resistant Mutants Growth_Assay->Data_Analysis GO_Enrichment Gene Ontology Enrichment Analysis Data_Analysis->GO_Enrichment Target_Pathway Identify Target Pathway (e.g., Cell Wall Biogenesis) GO_Enrichment->Target_Pathway

Figure 2. Workflow for chemical genomics-based target identification.

This assay directly measures the effect of this compound on the enzymatic activity of β-1,3-glucan synthase.

  • Enzyme Preparation: A membrane fraction enriched in β-1,3-glucan synthase is prepared from fungal cells (e.g., S. cerevisiae).

  • Reaction Mixture: The reaction mixture contains the enzyme preparation, a buffer, and the substrate UDP-glucose (radiolabeled, e.g., with 14C).

  • Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures.

  • Incubation: The reactions are incubated to allow for the synthesis of β-1,3-glucan.

  • Product Quantification: The reaction is stopped, and the radiolabeled β-1,3-glucan product is separated from the unreacted substrate (e.g., by filtration). The amount of incorporated radioactivity is quantified using a scintillation counter.

  • IC50 Determination: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated.[6]

This compound can be synthesized from ferulic acid.

  • Esterification: Ferulic acid is dissolved in absolute ethanol, and acetyl chloride is slowly added. After 48 hours, the volatiles are removed under vacuum to yield ethyl ferulate, which is then purified via column chromatography.

  • Dimerization: The purified ethyl ferulate is dissolved in acetone (B3395972) and diluted with deionized water for subsequent dimerization steps to form this compound.[10]

Conclusion

This compound represents a promising antifungal agent with a distinct mechanism of action. Its ability to directly bind β-1,3-glucan and inhibit cell wall remodeling enzymes, coupled with the activation of the CWI and HOG signaling pathways, provides multiple avenues for fungal growth inhibition. The synergistic effects with established antifungals like caspofungin and fluconazole further highlight its potential in combination therapies.[1] For drug development professionals, the unique mode of action of this compound offers a novel strategy to combat the growing challenge of antifungal resistance. Further research into its biosynthesis in plants could open new avenues for its sustainable production.

References

The Role of Poacic Acid in Plant Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poacic acid, a plant-derived diferulate found predominantly in grasses (Poaceae), has emerged as a significant compound in the study of plant-pathogen interactions. While its primary recognized function is as a potent antifungal and anti-oomycete agent, its complete role in the broader context of plant defense is multifaceted. This technical guide provides an in-depth analysis of this compound's function, detailing its direct antimicrobial activities, its contribution to structural defense as a component of the plant cell wall, and preliminary insights into its interactions with plant cellular processes. This document synthesizes current research to offer a comprehensive resource on its biosynthesis, mechanism of action, and the experimental methodologies used to elucidate its function.

Introduction

Plants, being sessile organisms, have evolved a sophisticated arsenal (B13267) of defense mechanisms to protect themselves from a myriad of pathogens. These defenses can be broadly categorized into structural barriers and the production of antimicrobial compounds. This compound, a natural product derived from the cross-linking of ferulic acid, occupies a unique position by contributing to both of these defense strategies. Initially identified as a potent inhibitor of fungal and oomycete growth, its role as an integral component of the cell walls of grasses suggests a dual function in plant immunity. This guide explores the current understanding of this compound's contribution to plant defense, moving from its direct action on pathogens to its structural role within the plant itself.

Biosynthesis of this compound

This compound is a member of the diferulate family, which are formed by the oxidative coupling of two ferulic acid molecules. Ferulic acid itself is a key intermediate in the phenylpropanoid pathway, a major route for the synthesis of a wide range of plant secondary metabolites involved in defense.

The biosynthesis of this compound begins with the synthesis of its precursor, ferulic acid, via the phenylpropanoid pathway. The key steps leading to ferulic acid are:

  • Phenylalanine Ammonia-Lyase (PAL): Phenylalanine is converted to cinnamic acid.

  • Cinnamate 4-hydroxylase (C4H): Cinnamic acid is hydroxylated to form p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): p-Coumaric acid is activated to p-coumaroyl-CoA.

  • p-Coumaroyl Shikimate Transferase (CST) and p-Coumarate 3-Hydroxylase (C3H): These enzymes lead to the formation of caffeoyl-shikimate and caffeic acid.

  • Caffeoyl-CoA O-methyltransferase (CCoAOMT) and Caffeic Acid O-methyltransferase (COMT): These enzymes methylate caffeic acid or its CoA ester to produce ferulic acid or feruloyl-CoA.

Once ferulic acid is synthesized, it is esterified to arabinoxylans in the plant cell wall. The formation of diferulates, including the precursor to this compound, occurs through oxidative coupling catalyzed by peroxidases and laccases within the cell wall. Specifically, this compound is the 8-5-diferulic acid (decarboxylated) form.

Poacic_Acid_Biosynthesis Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p_Coumaric_Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl_CoA p_Coumaroyl_CoA->Caffeoyl_CoA HCT/C3'H Feruloyl_CoA Feruloyl_CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Ferulic_Acid Ferulic_Acid Feruloyl_CoA->Ferulic_Acid Feruloylated_Arabinoxylan Feruloylated_Arabinoxylan Ferulic_Acid->Feruloylated_Arabinoxylan Esterification Diferulate_Cross_links Diferulate_Cross_links Feruloylated_Arabinoxylan->Diferulate_Cross_links Peroxidases/Laccases Poacic_Acid_Precursor Poacic_Acid_Precursor Diferulate_Cross_links->Poacic_Acid_Precursor 8-5 linkage Poacic_Acid Poacic_Acid Poacic_Acid_Precursor->Poacic_Acid Poacic_Acid_MoA Poacic_Acid Poacic_Acid Beta_1_3_Glucan Beta_1_3_Glucan Poacic_Acid->Beta_1_3_Glucan Direct Binding Cell_Lysis Cell_Lysis Poacic_Acid->Cell_Lysis Induces Morphological_Abnormalities Morphological_Abnormalities Poacic_Acid->Morphological_Abnormalities Causes Fungal_Cell_Wall Fungal Cell Wall Beta_1_3_Glucan->Fungal_Cell_Wall Component of Glucan_Synthase Glucan_Synthase Glucan_Synthase->Beta_1_3_Glucan Synthesis Cell_Wall_Reinforcement cluster_cell_wall Fortified Cell Wall Arabinoxylan1 Arabinoxylan Chain Diferulate Diferulate Bridge Arabinoxylan1->Diferulate Arabinoxylan2 Arabinoxylan Chain Arabinoxylan2->Diferulate Lignin Lignin Polymer Diferulate->Lignin Chemical_Genomics_Workflow Yeast_Deletion_Library Yeast_Deletion_Library Treatment Treatment Yeast_Deletion_Library->Treatment Expose to this compound Growth_Measurement Growth_Measurement Treatment->Growth_Measurement Data_Analysis Data_Analysis Growth_Measurement->Data_Analysis Compare to Control Identify_Sensitive_Resistant_Mutants Identify_Sensitive_Resistant_Mutants Data_Analysis->Identify_Sensitive_Resistant_Mutants Pathway_Analysis Pathway_Analysis Identify_Sensitive_Resistant_Mutants->Pathway_Analysis Target_Pathway_Identification Target_Pathway_Identification Pathway_Analysis->Target_Pathway_Identification

Poacic Acid: A Comprehensive Technical Guide to its Antifungal Action on the Fungal Cell Wall

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antifungal resistance necessitates the discovery and development of novel therapeutic agents with unique mechanisms of action. Poacic acid, a natural product derived from grasses, has emerged as a promising antifungal compound that targets the fungal cell wall.[1][2][3] This technical guide provides an in-depth overview of the molecular targets of this compound within the fungal cell wall, its impact on key signaling pathways, and detailed methodologies for its study.

Core Target: β-1,3-Glucan Synthesis and Remodeling

The primary target of this compound in the fungal cell wall is β-1,3-glucan, a critical structural polysaccharide that maintains cellular integrity.[1][4][5] Unlike echinocandin antifungals, which inhibit the β-1,3-glucan synthase enzyme complex, this compound appears to act through a distinct mechanism.[6][7] Evidence suggests that this compound directly binds to β-1,3-glucan, thereby disrupting its synthesis and incorporation into the cell wall.[1][2][5] This interaction leads to a weakened cell wall, increased susceptibility to osmotic stress, and ultimately, cell lysis.[1][2]

Beyond direct inhibition of synthesis, this compound also interferes with cell wall remodeling processes. It has been shown to inhibit the activity of glucan-elongating enzymes (Gas1 and Gas2) and a chitin-glucan transglycosylase (Crh1), further compromising the structural integrity of the cell wall.[7][8]

Quantitative Data: Antifungal Activity of this compound

The efficacy of this compound has been quantified against various fungal and oomycete species. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and other relevant values.

OrganismAssay TypeValueReference
Saccharomyces cerevisiaeGrowth InhibitionIC50: 111 µg/mL (324 µM)[4][9]
Saccharomyces cerevisiaeIn vitro β-1,3-glucan synthase activityIC50: 31 µg/mL[1][5]
Sclerotinia sclerotiorumGrowth InhibitionDose-dependent inhibition[1][4]
Alternaria solaniGrowth InhibitionEffective inhibition[1][3][6]
Phytophthora sojaeGrowth InhibitionSignificant colony growth inhibition[1][2][4]

Signaling Pathway Perturbation: CWI and HOG Pathways

Treatment with this compound triggers a cellular stress response, primarily activating the Cell Wall Integrity (CWI) and High-Osmolarity Glycerol (HOG) signaling pathways.[7][8] The activation of these MAPK (mitogen-activated protein kinase) cascades is a compensatory mechanism to counteract the cell wall damage inflicted by the compound.

Cell Wall Integrity (CWI) Pathway

The CWI pathway is the primary signaling cascade responsible for sensing and responding to cell wall stress. This compound-induced damage to β-1,3-glucan is detected by cell surface sensors (e.g., Wsc1, Mid2), which initiates a phosphorylation cascade culminating in the activation of the MAPK Slt2/Mpk1.[2][7] Activated Slt2 then translocates to the nucleus to regulate the expression of genes involved in cell wall repair and synthesis.[2]

CWI_Pathway cluster_extracellular Extracellular Space / Cell Wall cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound beta_glucan β-1,3-Glucan This compound->beta_glucan Binds and Disrupts Wsc1 Wsc1/Mid2 beta_glucan->Wsc1 Stress Signal Rho1_GDP Rho1-GDP Wsc1->Rho1_GDP Activates Rho1_GTP Rho1-GTP Rho1_GDP->Rho1_GTP GEF (Rom2) Pkc1 Pkc1 Rho1_GTP->Pkc1 Activates Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Phosphorylates Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Phosphorylates Slt2 Slt2/Mpk1 (MAPK) Mkk1_2->Slt2 Phosphorylates Slt2_P P-Slt2 Slt2->Slt2_P Rlm1 Rlm1/Swi4/Swi6 Slt2_P->Rlm1 Translocates & Activates CW_genes Cell Wall Repair Genes Rlm1->CW_genes Induces Transcription HOG_Pathway cluster_extracellular Extracellular Space / Cell Wall cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Poacic_Acid_Stress This compound-Induced Cell Wall Stress Sln1 Sln1 Branch Poacic_Acid_Stress->Sln1 Activates Sho1 Sho1 Branch Poacic_Acid_Stress->Sho1 Activates Pbs2 Pbs2 (MAPKK) Sln1->Pbs2 Sho1->Pbs2 Hog1 Hog1 (MAPK) Pbs2->Hog1 Phosphorylates Hog1_P P-Hog1 Hog1->Hog1_P Glycerol_Production Glycerol Production Hog1_P->Glycerol_Production Stimulates Transcription_Factors Hot1/Msn2/Msn4/Sko1 Hog1_P->Transcription_Factors Translocates & Activates Stress_Genes Stress Response Genes Transcription_Factors->Stress_Genes Induces Transcription Glucan_Synthase_Assay cluster_prep Enzyme Preparation cluster_assay Assay Fungal_Culture Fungal_Culture Harvest_Cells Harvest_Cells Fungal_Culture->Harvest_Cells Lyse_Cells Lyse_Cells Harvest_Cells->Lyse_Cells Centrifuge_Debris Centrifuge_Debris Lyse_Cells->Centrifuge_Debris High_Speed_Centrifuge High_Speed_Centrifuge Centrifuge_Debris->High_Speed_Centrifuge Microsomes Microsomes High_Speed_Centrifuge->Microsomes Reaction_Mix Prepare Reaction Mix (Buffer, GTPγS, UDP-[14C]glucose) Add_Poacic_Acid Add this compound (Varying Concentrations) Reaction_Mix->Add_Poacic_Acid Add_Enzyme Add Microsomes Add_Poacic_Acid->Add_Enzyme Incubate Incubate Add_Enzyme->Incubate Stop_Reaction Stop Reaction (TCA) Incubate->Stop_Reaction Filter Filter Stop_Reaction->Filter Wash Wash Filter->Wash Count_Radioactivity Scintillation Counting Wash->Count_Radioactivity Calculate_IC50 Calculate IC50 Count_Radioactivity->Calculate_IC50 Chemical_Genomics_Workflow cluster_0 Preparation cluster_1 Screening cluster_2 Analysis Yeast_Library Yeast Deletion Library Replicate Replicate Library onto This compound Plates Yeast_Library->Replicate Poacic_Acid_Plate Growth Medium with This compound Poacic_Acid_Plate->Replicate Incubate Incubate and Monitor Growth Replicate->Incubate Identify Identify Sensitive & Resistant Mutants Incubate->Identify Gene_Function Analyze Function of Identified Genes Identify->Gene_Function Pathway_Analysis Pathway Enrichment Analysis Gene_Function->Pathway_Analysis MoA Infer Mechanism of Action Pathway_Analysis->MoA

References

Poacic Acid's Binding Affinity to β-1,3-Glucan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of poacic acid to its primary molecular target, β-1,3-glucan, a critical component of the fungal cell wall. This compound, a plant-derived stilbenoid discovered in lignocellulosic hydrolysates of grasses, presents a novel antifungal mechanism by directly interacting with this essential polysaccharide.[1][2][3][4][5] This document consolidates the current understanding of this interaction, presenting quantitative data, detailed experimental methodologies, and relevant biological pathways to support further research and drug development efforts.

Quantitative Analysis of this compound Interaction with β-1,3-Glucan

This compound's antifungal activity is rooted in its ability to disrupt cell wall integrity by targeting β-1,3-glucan.[1][2][3][4] This interaction has been quantified through various in vitro and in vivo assays, demonstrating both direct binding and functional inhibition of cell wall synthesis. The key quantitative metrics are summarized below for comparative analysis.

ParameterValueOrganism/SystemDescriptionReference(s)
IC50 (In Vitro β-1,3-Glucan Synthase Activity) 31 µg/mLSaccharomyces cerevisiaeConcentration of this compound that inhibits 50% of the activity of the β-1,3-glucan synthase enzyme complex in a cell-free assay.[1][5][6]
IC50 (Yeast Growth Inhibition) 111 µg/mL (324 µM)Saccharomyces cerevisiaeConcentration of this compound that inhibits 50% of the growth of yeast cells in culture.[7]
Relative Binding Affinity ~30-fold higher for β-1,3-glucan than for chitinSaccharomyces cerevisiaeDemonstrates the specificity of this compound for its target polysaccharide over another key cell wall component.[8][9]

Mechanism of Action and Cellular Response

This compound's mode of action is distinct from that of echinocandins, another class of antifungals that target the β-1,3-glucan synthase enzyme Fks1p.[1][6] Instead of directly inhibiting the synthase, evidence suggests that this compound binds directly to the growing β-1,3-glucan fibrils.[1][6] This binding physically obstructs the proper assembly and cross-linking of the cell wall, leading to a loss of structural integrity, rapid cell lysis, and ultimately, cell death.[1][2][3][4]

The cellular response to this cell wall stress involves the activation of the Cell Wall Integrity (CWI) and High-Osmolarity Glycerol (B35011) (HOG) signaling pathways.[8][9] Chemical genomic screens have confirmed that yeast mutants with deletions in genes related to cell wall biogenesis and maintenance, particularly within the PKC pathway that governs CWI, exhibit heightened sensitivity to this compound.[1][2][3][4]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for assessing its binding affinity.

G cluster_0 Cell Wall Stress Response to this compound Poacic_Acid This compound Beta_Glucan β-1,3-Glucan Poacic_Acid->Beta_Glucan Direct Binding Cell_Wall Fungal Cell Wall Beta_Glucan->Cell_Wall Disruption CWI_Pathway Cell Wall Integrity (CWI) Pathway Cell_Wall->CWI_Pathway Activates HOG_Pathway High-Osmolarity Glycerol (HOG) Pathway Cell_Wall->HOG_Pathway Activates Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Leads to Gene_Expression Stress-Response Gene Expression (e.g., Cell Wall Remodeling Enzymes) CWI_Pathway->Gene_Expression Induces HOG_Pathway->Gene_Expression Induces G cluster_1 Workflow for Characterizing this compound Binding Start Start In_Vitro_Assay In Vitro Glucan Synthase Assay Start->In_Vitro_Assay Direct_Binding_Assay Direct Binding Assay (Fluorescence) Start->Direct_Binding_Assay In_Vivo_Assay In Vivo Inhibition Assay (¹⁴C-Glucose Incorporation) Start->In_Vivo_Assay IC50 Determine IC₅₀ In_Vitro_Assay->IC50 Affinity Quantify Binding (e.g., Kd) Direct_Binding_Assay->Affinity Inhibition Measure Glucan Synthesis Inhibition In_Vivo_Assay->Inhibition End End IC50->End Affinity->End Inhibition->End

References

Poacic Acid: A Novel Antifungal Agent Targeting Fungal Morphology and Cell Wall Integrity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Poacic acid, a plant-derived stilbenoid discovered in lignocellulosic hydrolysates of grasses, has emerged as a potent antifungal compound with a novel mechanism of action.[1][2] This technical guide provides a comprehensive overview of the effects of this compound on fungal morphology, its mechanism of action, and the cellular pathways it perturbs. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this promising antifungal agent. This compound disrupts the fungal cell wall by directly binding to β-1,3-glucan, leading to significant morphological changes, including increased bud neck size, abnormal cell shape, and ultimately, cell lysis.[1][3][4] Its activity impacts key signaling pathways, namely the Cell Wall Integrity (CWI) and High-Osmolarity Glycerol (HOG) pathways.[5][6] This document serves as a resource for researchers investigating novel antifungal agents and drug development professionals exploring new therapeutic strategies against fungal pathogens.

Introduction

The rise of antifungal resistance necessitates the discovery of novel antifungal agents with unique mechanisms of action.[2] this compound, a natural product derived from grasses, presents a promising alternative to existing antifungal drugs.[1] This compound has demonstrated significant activity against a range of economically important fungal and oomycete plant pathogens, including Sclerotinia sclerotiorum, Alternaria solani, and Phytophthora sojae.[1][7] The primary target of this compound is the fungal cell wall, a critical structure for maintaining cell shape, osmotic stability, and viability.[1][2]

Mechanism of Action: Targeting β-1,3-Glucan

This compound's primary mode of action is the direct binding to β-1,3-glucan, a major structural component of the fungal cell wall.[1][8] This interaction is distinct from that of echinocandin antifungals, which inhibit the β-1,3-glucan synthase enzyme complex.[1] By binding directly to the glucan fibrils, this compound disrupts the normal architecture and synthesis of the cell wall, leading to a cascade of morphological and physiological defects.[1][6]

Effects on Fungal Morphology

Treatment of fungi with this compound induces distinct and quantifiable morphological changes. These alterations are hallmarks of cell wall stress and provide valuable insights into the compound's antifungal activity.

Abnormal Cell Morphology and Increased Bud Neck Size

In budding yeast such as Saccharomyces cerevisiae, this compound treatment leads to a dose-dependent increase in bud neck size and heterogeneous cell morphologies.[1][3] High-dimensional microscopy has revealed that these morphological profiles are similar to those of mutants with defects in genes related to cell wall biogenesis.[1]

Cell Lysis

A critical consequence of this compound-induced cell wall disruption is the loss of osmotic integrity, resulting in rapid cell lysis.[1][8] This lytic effect contributes significantly to its fungicidal activity.

Increased Chitin Production

As a compensatory response to cell wall stress induced by this compound, fungal cells increase the production of chitin, another essential cell wall polysaccharide.[9] This is a known rescue mechanism mediated by the CWI pathway.[10]

Impact on Fungal Signaling Pathways

This compound triggers a cellular stress response that involves the activation of key signaling pathways responsible for maintaining cell wall integrity.

Cell Wall Integrity (CWI) Pathway

The CWI pathway is a critical signaling cascade that responds to cell wall damage. This compound treatment leads to the activation of the CWI pathway, evidenced by the phosphorylation of the MAP kinase Slt2.[5][10] This activation, in turn, upregulates the expression of genes involved in cell wall repair and synthesis.

CWI_Pathway This compound This compound β-1,3-glucan disruption β-1,3-glucan disruption This compound->β-1,3-glucan disruption binds to Cell Wall Stress Cell Wall Stress β-1,3-glucan disruption->Cell Wall Stress Wsc1/Mid2 Wsc1/Mid2 Cell Wall Stress->Wsc1/Mid2 Rho1 Rho1 Wsc1/Mid2->Rho1 Pkc1 Pkc1 Rho1->Pkc1 Bck1 Bck1 Pkc1->Bck1 Mkk1/2 Mkk1/2 Bck1->Mkk1/2 Slt2 Slt2 Mkk1/2->Slt2 Rlm1 Rlm1 Slt2->Rlm1 Cell Wall Synthesis Genes Cell Wall Synthesis Genes Rlm1->Cell Wall Synthesis Genes activates transcription of HOG_Pathway This compound This compound Cell Wall Stress Cell Wall Stress This compound->Cell Wall Stress Sln1 Sln1 Cell Wall Stress->Sln1 Sho1 Sho1 Cell Wall Stress->Sho1 Ssk1 Ssk1 Sln1->Ssk1 Ste11 Ste11 Sho1->Ste11 Ssk2/22 Ssk2/22 Ssk1->Ssk2/22 Pbs2 Pbs2 Ste11->Pbs2 Ssk2/22->Pbs2 Hog1 Hog1 Pbs2->Hog1 Glycerol Production Glycerol Production Hog1->Glycerol Production Gene Expression Gene Expression Hog1->Gene Expression Morphological_Analysis_Workflow Fungal Culture Fungal Culture This compound Treatment This compound Treatment Fungal Culture->this compound Treatment Fluorescent Staining (e.g., Calcofluor White, DAPI) Fluorescent Staining (e.g., Calcofluor White, DAPI) This compound Treatment->Fluorescent Staining (e.g., Calcofluor White, DAPI) Microscopy Image Acquisition Microscopy Image Acquisition Fluorescent Staining (e.g., Calcofluor White, DAPI)->Microscopy Image Acquisition Image Processing and Analysis Image Processing and Analysis Microscopy Image Acquisition->Image Processing and Analysis Quantitative Morphological Data Quantitative Morphological Data Image Processing and Analysis->Quantitative Morphological Data Checkerboard_Assay_Workflow cluster_0 Plate Setup Serial Dilution of this compound (Rows) Serial Dilution of this compound (Rows) Serial Dilution of Second Antifungal (Columns) Serial Dilution of Second Antifungal (Columns) Plate Setup Plate Setup Inoculation with Fungal Suspension Inoculation with Fungal Suspension Plate Setup->Inoculation with Fungal Suspension Incubation (24-48h) Incubation (24-48h) Inoculation with Fungal Suspension->Incubation (24-48h) MIC Determination MIC Determination Incubation (24-48h)->MIC Determination FICI Calculation FICI Calculation MIC Determination->FICI Calculation Interaction Assessment (Synergy, Additive, etc.) Interaction Assessment (Synergy, Additive, etc.) FICI Calculation->Interaction Assessment (Synergy, Additive, etc.)

References

Methodological & Application

Synthesis and Purification of Poacic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis and subsequent purification of Poacic acid, a plant-derived stilbenoid with recognized antifungal properties.[1][2][3] The synthesis is a three-step process commencing from the readily available precursor, ferulic acid. The purification of the final product is achieved through a two-step chromatographic method. This application note is intended to furnish researchers, scientists, and drug development professionals with a comprehensive and reproducible methodology for obtaining high-purity this compound for research and development purposes. Quantitative data for each step is summarized, and detailed experimental procedures are provided.

Introduction

This compound, a natural product found in the lignocellulosic hydrolysates of grasses, has garnered significant interest due to its potent antifungal activity.[4][5][6] It has been shown to target the fungal cell wall by inhibiting the synthesis of β-1,3-glucan, a critical component for fungal viability.[3][6][7] This unique mechanism of action makes this compound a promising candidate for the development of novel antifungal agents. The following protocol outlines a reliable method for the synthesis and purification of this compound, enabling further investigation into its biological activities and therapeutic potential.

Data Presentation

Table 1: Synthesis of this compound - Reaction Parameters and Yields
StepReactionKey ReagentsSolventReaction TimeTemperatureYield (%)
1EsterificationFerulic acid, Acetyl chlorideAbsolute Ethanol (B145695)48 hours40°C (vacuum removal of volatiles)~92%[1]
2DehydrodimerizationEthyl ferulate, Horseradish peroxidase, Urea-H₂O₂ complexAcetone (B3395972), Water~45 minutesRoom Temperature~91% (crude diferulates)[1]
3Alkaline HydrolysisCrude diferulates, Sodium hydroxide (B78521) (0.35 M)Water18 hours90°C~25% (after purification)[1]
Table 2: Purification of this compound - Chromatographic Conditions
MethodStationary PhaseMobile PhaseElution ProfileFlow Rate
Flash Column Chromatography Silica (B1680970) Gel (Geduran Si 60)30% mixture of ethyl acetate (B1210297)/ethanol/acetic acid (90:10:1 v/v/v) in petroleum ether[8]IsocraticNot Specified
Reversed-Phase HPLC C18 (e.g., Phenomenex Luna Axia, 5 µm)A: 0.1% TFA in WaterB: AcetonitrileGradient: 10% to 90% B20 mL/min (preparative)[8]

Experimental Protocols

Part 1: Synthesis of this compound

Step 1: Esterification of Ferulic Acid to Ethyl Ferulate

  • To a stirred solution of ferulic acid (5 g, 25.8 mmol) dissolved in absolute ethanol (50 mL), slowly add acetyl chloride (3 mL).[8]

  • Allow the reaction to stir at room temperature for 48 hours.[8]

  • After 48 hours, remove the volatiles under vacuum at 40°C.[8]

  • The resulting crude ethyl ferulate can be purified by column chromatography using an elution of 20% ethyl acetate in petroleum ether to yield the pure product (expected yield ~91%).[8]

Step 2: Peroxidase-Catalyzed Dehydrodimerization of Ethyl Ferulate

  • Dissolve ethyl ferulate (4.5 g) in 90 mL of acetone and dilute with 270 mL of deionized water.[8]

  • Add a solution of urea-H₂O₂ complex (1.05 g) dissolved in 7.5 mL of double-distilled water.[8]

  • Immediately follow with the addition of horseradish peroxidase (2.05 mg) dissolved in 5 mL of double-distilled water.[8]

  • Dilute the reaction mixture to a final volume of 510 mL with deionized water and stir for approximately 45 minutes.[8]

  • Monitor the reaction for the disappearance of ethyl ferulate using thin-layer chromatography (TLC).[8]

  • Upon completion, acidify the reaction mixture to pH < 3 with 6 M HCl (approx. 3 mL).[8]

  • Remove the acetone under vacuum.[8]

  • Filter the remaining aqueous solution to collect the crude solids, which primarily contain diferulates.

Step 3: Alkaline Hydrolysis to this compound

  • Dissolve the crude solids from the previous step in 160 mL of 0.35 M sodium hydroxide (NaOH) solution.[8]

  • Heat the reaction mixture to 90°C for 18 hours.[8]

  • Monitor the reaction for the formation of this compound by TLC and mass spectrometry.[8]

  • After 18 hours, cool the reaction mixture to room temperature and acidify with 1 M HCl to pH < 1.

  • The crude this compound will precipitate out of the solution. Collect the precipitate by filtration and wash with cold water.

Part 2: Purification of this compound

Step 1: Flash Column Chromatography

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., the mobile phase).

  • Prepare a flash chromatography column packed with silica gel (Geduran Si 60).[8]

  • Elute the column with a mobile phase consisting of a 30% mixture of ethyl acetate/ethanol/acetic acid (90:10:1 v/v/v) in petroleum ether.[8]

  • Collect fractions and monitor by TLC to identify the fractions containing this compound.

  • Combine the pure fractions and evaporate the solvent under reduced pressure.

Step 2: Reversed-Phase High-Pressure Liquid Chromatography (RP-HPLC)

  • For higher purity, the product obtained from flash chromatography can be further purified by preparative RP-HPLC.

  • Use a C18 column (e.g., 5-μm, C-18 Phenomenex Luna Axia column, 250 mm × 21.2 mm).[8]

  • The mobile phase consists of Solvent A (0.1% trifluoroacetic acid (TFA) in water) and Solvent B (acetonitrile).[8]

  • Elute the sample using a gradient from 10% to 90% Solvent B over a suitable time period.[8]

  • Maintain a flow rate of 20 mL/min.[8]

  • Monitor the elution at a suitable wavelength (e.g., 320 nm) and collect the peak corresponding to this compound.

  • Lyophilize the collected fraction to obtain pure this compound. The overall yield for the pure product is reported to be around 6%.[8]

Mandatory Visualization

Synthesis_Workflow Ferulic_Acid Ferulic Acid Ethyl_Ferulate Ethyl Ferulate Ferulic_Acid->Ethyl_Ferulate Esterification (Ethanol, Acetyl Chloride) Crude_Diferulates Crude Diferulates Ethyl_Ferulate->Crude_Diferulates Dehydrodimerization (Peroxidase, H2O2) Poacic_Acid_Crude Crude this compound Crude_Diferulates->Poacic_Acid_Crude Alkaline Hydrolysis (NaOH, Heat) Poacic_Acid_Pure Pure this compound Poacic_Acid_Crude->Poacic_Acid_Pure Purification Purification_Workflow Crude_Product Crude this compound Flash_Chromatography Flash Column Chromatography (Silica Gel) Crude_Product->Flash_Chromatography Semi_Pure_Product Semi-Pure this compound Flash_Chromatography->Semi_Pure_Product RP_HPLC Reversed-Phase HPLC (C18 Column) Semi_Pure_Product->RP_HPLC Pure_Product Pure this compound RP_HPLC->Pure_Product

References

Application Notes and Protocols for In Vitro Antifungal Assay of Poacic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poacic acid, a plant-derived stilbenoid discovered in lignocellulosic hydrolysates of grasses, has emerged as a promising novel antifungal agent.[1][2] Its primary mechanism of action involves the disruption of the fungal cell wall by targeting β-1,3-glucan, a critical component for maintaining cell integrity.[2][3] this compound has been shown to directly bind to β-1,3-glucan, leading to the inhibition of its synthesis, rapid cell lysis, and ultimately, fungal cell death.[2][3] This document provides detailed application notes and protocols for the in vitro antifungal evaluation of this compound, summarizing key data and outlining methodologies for its assessment.

Data Presentation

Antifungal Activity of this compound

The antifungal activity of this compound has been primarily evaluated through the determination of its half-maximal inhibitory concentration (IC₅₀). While comprehensive Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) data across a wide range of fungal species are not extensively available in the public domain, the existing data indicates a potent, dose-dependent inhibitory effect.

Fungal Species/TargetAssay TypeConcentrationUnitReference
Saccharomyces cerevisiaeGrowth Inhibition111 (324 µM)µg/mL[1]
β-1,3-glucan synthaseIn Vitro Enzyme Inhibition31µg/mL[1]
Sclerotinia sclerotiorumGrowth InhibitionDose-dependent-[1][4]
Alternaria solaniGrowth Inhibition--[1][2]
Phytophthora sojaeGrowth InhibitionDose-dependent-[1][4]
Candida albicans (membrane-compromised mutants)Growth InhibitionFungicidal effect noted-[5]
Saccharomyces cerevisiaeGrowth InhibitionFungistatic effect noted-[5]

Note: The fungicidal effect on Candida albicans was observed in mutants with compromised plasma membranes, suggesting that membrane integrity may influence the efficacy of this compound.[5]

Synergistic Activity

This compound has demonstrated synergistic effects when combined with other antifungal agents, which could be a promising strategy to enhance efficacy and overcome resistance.

CombinationFungal SpeciesObservationReference
This compound (125 µg/mL) + Caspofungin (12.5 ng/mL)Saccharomyces cerevisiaeSignificant synergistic effect[1]
This compound (125 µg/mL) + Fluconazole (3.8 µg/mL)Saccharomyces cerevisiaeSynergistic effect[1]

Mechanism of Action: Targeting β-1,3-Glucan

This compound's primary antifungal activity stems from its interaction with the fungal cell wall. It localizes to the cell wall and directly binds to β-1,3-glucan.[1][3] This binding event disrupts the synthesis and assembly of this crucial polysaccharide, leading to a cascade of events that compromise cell wall integrity.[3][5] The downstream effects include abnormal cell morphology, increased bud neck size, and ultimately, cell lysis.[1] Interestingly, the mode of action of this compound appears to be distinct from that of echinocandins, which also target β-1,3-glucan synthesis but do so by noncompetitively binding to the β-1,3-glucan synthase complex.[1]

cluster_0 This compound Action on Fungal Cell Wall Poacic_Acid This compound Cell_Wall Fungal Cell Wall Poacic_Acid->Cell_Wall Disruption of synthesis leads to weakened Beta_1_3_Glucan β-1,3-Glucan Poacic_Acid->Beta_1_3_Glucan Directly binds to Glucan_Synthase β-1,3-Glucan Synthase Poacic_Acid->Glucan_Synthase Inhibits activity Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Weakening leads to CWI_Pathway Cell Wall Integrity (CWI) Pathway Cell_Wall->CWI_Pathway Damage activates Beta_1_3_Glucan->Cell_Wall Major component of Glucan_Synthase->Cell_Wall Disruption of synthesis leads to weakened PKC_Pathway PKC Pathway Activation CWI_Pathway->PKC_Pathway

Caption: Signaling pathway of this compound targeting the fungal cell wall.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard methodologies and is suitable for determining the MIC of this compound against yeast and filamentous fungi.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Fungal isolates

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer

  • Humidified incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal isolate on an appropriate agar (B569324) medium and incubate to ensure purity and viability.

    • Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeast).

    • Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Drug Dilution:

    • Prepare a series of two-fold dilutions of this compound in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.03 to 512 µg/mL.

    • Include a positive control well (fungal inoculum without this compound) and a negative control well (medium only).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the drug dilutions and the positive control well.

    • Incubate the plate at 35°C for 24-48 hours (for yeasts) or longer for slower-growing filamentous fungi.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control. For yeasts, this is often a ≥50% reduction in turbidity.

cluster_1 MIC Determination Workflow A Prepare Fungal Inoculum C Inoculate wells with fungal suspension A->C B Prepare Serial Dilutions of this compound in 96-well plate B->C D Incubate at 35°C for 24-48h C->D E Visually or Spectrophotometrically Assess Growth D->E F Determine MIC E->F

Caption: Experimental workflow for MIC determination.

Determination of Minimum Fungicidal Concentration (MFC)

This protocol is a follow-up to the MIC assay to determine if this compound is fungistatic or fungicidal.

Materials:

  • MIC plate from the previous assay

  • Appropriate sterile agar plates (e.g., Sabouraud Dextrose Agar)

  • Sterile pipette tips or loops

Procedure:

  • Subculturing:

    • From each well of the MIC plate that shows no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.

    • Spread the aliquot onto a fresh agar plate.

  • Incubation:

    • Incubate the agar plates at 35°C for 24-48 hours or until growth is visible in the positive control (subculture from the growth control well of the MIC plate).

  • MFC Determination:

    • The MFC is the lowest concentration of this compound that results in no fungal growth or a significant reduction (e.g., ≥99.9%) in CFU compared to the initial inoculum.

Cytotoxicity Assay (MTT Assay)

This protocol provides a method to assess the potential toxicity of this compound against a mammalian cell line (e.g., HEK293, HepG2).

Materials:

  • Mammalian cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for 24-72 hours.

  • MTT Addition and Incubation:

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization and Measurement:

    • Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Conclusion

This compound represents a novel antifungal agent with a distinct mechanism of action targeting the fungal cell wall. The provided protocols offer a framework for the in vitro evaluation of its antifungal activity and potential cytotoxicity. Further research is warranted to establish a comprehensive antifungal spectrum and to explore its therapeutic potential, particularly in synergistic combinations with existing antifungal drugs. The data and protocols presented herein serve as a valuable resource for researchers and drug development professionals working on the discovery and development of new antifungal therapies.

References

Measuring Poacic Acid Inhibition of β-1,3-Glucan Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poacic acid, a plant-derived stilbenoid, has emerged as a promising antifungal agent that targets the synthesis of β-1,3-glucan, an essential component of the fungal cell wall.[1][2][3] Unlike echinocandins, which typically target the β-1,3-glucan synthase enzyme complex directly, this compound appears to have a distinct mode of action that involves binding to β-1,3-glucan itself.[2][4] This unique mechanism and its synergistic effects with other antifungals like caspofungin and fluconazole (B54011) make it a person of interest for the development of new therapeutic strategies against fungal infections.[2][3]

These application notes provide detailed protocols for measuring the inhibitory activity of this compound on β-1,3-glucan synthesis, both in vitro and in vivo. Additionally, it includes methods for visualizing the effects on the fungal cell wall and an overview of the cellular pathways affected by this compound.

Data Presentation: Inhibitory Activity of this compound

The inhibitory potency of this compound against β-1,3-glucan synthase has been quantified in various studies. The following table summarizes the key quantitative data.

Fungal SpeciesAssay TypeIC50 Value (µg/mL)Reference
Saccharomyces cerevisiaeIn vitro β-1,3-glucan synthase activity31[2]
Saccharomyces cerevisiae (S288C)In vitro β-1,3-glucan synthase activity206[5]
Candida albicans (SC5314)In vitro β-1,3-glucan synthase activity194[5]
Candida albicans (NR3, Fks1 mutant)In vitro β-1,3-glucan synthase activity220[5]
Saccharomyces cerevisiaeGrowth Inhibition111[6]

Experimental Protocols

Protocol 1: In Vitro β-1,3-Glucan Synthase Activity Assay

This protocol describes the measurement of β-1,3-glucan synthase activity in fungal membrane preparations and its inhibition by this compound. The assay is based on the incorporation of radiolabeled glucose from UDP-[14C]glucose into insoluble β-1,3-glucan.

Materials:

  • Fungal cells (e.g., Saccharomyces cerevisiae, Candida albicans)

  • Breaking buffer (0.5 M NaCl, 10 mM EDTA pH 8.0, 1 mM PMSF)

  • Glass beads (0.5 mm)

  • Assay buffer (150 mM Tris-HCl pH 7.5, 50 mM KF, 1.5 mM EDTA, 40 µM GTPγS, 1.5% BSA)

  • UDP-[U-14C]glucose

  • This compound stock solution (in DMSO)

  • 10% (w/v) Trichloroacetic acid (TCA)

  • Ethanol

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Preparation of Fungal Membranes (Microsomes):

    • Grow fungal cells to the mid-logarithmic phase in an appropriate liquid medium.

    • Harvest cells by centrifugation and wash with ice-cold breaking buffer.

    • Resuspend the cell pellet in ice-cold breaking buffer and disrupt the cells using a bead beater with 0.5 mm glass beads.

    • Clarify the lysate by centrifugation at 1,500 x g for 15 minutes at 4°C to remove whole cells and debris.

    • Centrifuge the supernatant at 100,000 x g for 1 hour at 4°C to pellet the microsomal membranes.

    • Resuspend the membrane pellet in a suitable buffer (e.g., breaking buffer without PMSF) and determine the protein concentration.

  • Enzyme Inhibition Assay:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Fungal membrane preparation (typically 10-50 µg of protein)

      • Assay buffer

      • Varying concentrations of this compound (or DMSO for control)

    • Pre-incubate the mixture at 30°C for 10 minutes.

    • Initiate the reaction by adding UDP-[U-14C]glucose (final concentration ~1 mM).

    • Incubate the reaction at 30°C for 60 minutes.

    • Stop the reaction by adding an equal volume of 10% TCA.

    • Collect the acid-insoluble glucan product by vacuum filtration onto glass fiber filters.

    • Wash the filters three times with 10% TCA and then three times with ethanol.[7]

    • Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vivo β-1,3-Glucan Synthesis Assay

This protocol measures the incorporation of 14C-labeled glucose into the β-1,3-glucan fraction of the cell wall in living fungal cells.

Materials:

  • Fungal cells (e.g., Saccharomyces cerevisiae)

  • Growth medium

  • [14C]-D-glucose

  • This compound stock solution (in DMSO)

  • Lysis buffer

  • Alkali and acid solutions for cell wall fractionation

  • Scintillation fluid and counter

Procedure:

  • Cell Treatment and Labeling:

    • Grow fungal cells to the early logarithmic phase.

    • Treat the cells with varying concentrations of this compound (or DMSO for control) for a specified period (e.g., 1-4 hours).

    • Add [14C]-D-glucose to the culture and incubate for an additional period to allow for incorporation into the cell wall.

  • Cell Wall Fractionation:

    • Harvest the cells by centrifugation and wash them to remove unincorporated radioactivity.

    • Lyse the cells using mechanical or enzymatic methods.

    • Perform a series of alkali and acid extractions to separate the cell wall components. Typically, this involves sequential treatments with hot alkali (to solubilize mannoproteins) and acid (to hydrolyze glycogen), leaving the glucan and chitin (B13524) fraction.

    • Further enzymatic digestion can be used to specifically isolate the β-1,3-glucan fraction.

  • Quantification:

    • Measure the radioactivity in the β-1,3-glucan fraction using a scintillation counter.

    • Normalize the radioactivity to the total cell number or total protein content.

  • Data Analysis:

    • Compare the amount of incorporated [14C]-glucose in this compound-treated cells to the control cells to determine the extent of inhibition.

Protocol 3: Aniline (B41778) Blue Staining for β-1,3-Glucan Visualization

Aniline blue is a fluorescent dye that specifically binds to β-1,3-glucans, allowing for their visualization in the fungal cell wall by fluorescence microscopy. A decrease in fluorescence intensity can indicate an inhibition of β-1,3-glucan synthesis.

Materials:

  • Fungal cells

  • Growth medium

  • This compound stock solution (in DMSO)

  • Aniline blue solution (e.g., 0.1% in water or buffer)

  • Fluorescence microscope with appropriate filters (Excitation ~400 nm, Emission ~460 nm)

Procedure:

  • Cell Treatment:

    • Grow fungal cells and treat them with this compound as described in Protocol 2.

  • Staining:

    • Harvest the cells and wash them with a suitable buffer (e.g., PBS).

    • Resuspend the cells in the aniline blue solution and incubate in the dark for 5-10 minutes.

    • Wash the cells to remove excess stain.

  • Microscopy:

    • Mount the stained cells on a microscope slide.

    • Observe the cells using a fluorescence microscope. Look for differences in the intensity and localization of the fluorescence signal between control and this compound-treated cells. A reduced signal, particularly in areas of active cell wall synthesis like buds in yeast, indicates inhibition.[2]

Visualizations

Signaling Pathway and Mechanism of Action

This compound's interaction with the fungal cell wall triggers a cellular stress response. This involves the activation of the Cell Wall Integrity (CWI) and the High-Osmolarity Glycerol (B35011) (HOG) signaling pathways.[1][8] The CWI pathway, governed by the PKC1 gene, is particularly sensitive to this compound.[2]

Poacic_Acid_Pathway cluster_extracellular Extracellular cluster_cell_wall Cell Wall cluster_cytoplasm Cytoplasm Poacic_Acid This compound Beta_Glucan β-1,3-Glucan Poacic_Acid->Beta_Glucan Binds to Glucan_Synthase β-1,3-Glucan Synthase (Fks1p) Poacic_Acid->Glucan_Synthase Inhibits Cell_Wall_Remodeling Cell Wall Remodeling (Gas1/2, Crh1 inhibition) Poacic_Acid->Cell_Wall_Remodeling Inhibits CWI_Pathway Cell Wall Integrity (CWI) Pathway (PKC1, Slt2) Beta_Glucan->CWI_Pathway Stress Signal HOG_Pathway High-Osmolarity Glycerol (HOG) Pathway Beta_Glucan->HOG_Pathway Stress Signal Transcriptional_Response Transcriptional Response CWI_Pathway->Transcriptional_Response HOG_Pathway->Transcriptional_Response

Caption: Mechanism of this compound and its effect on cellular signaling pathways.

Experimental Workflow: In Vitro Inhibition Assay

The following diagram outlines the key steps in the in vitro β-1,3-glucan synthase inhibition assay.

in_vitro_workflow Start Start Prepare_Membranes Prepare Fungal Membrane Fraction Start->Prepare_Membranes Setup_Reaction Set up Reaction: Membranes + Buffer + This compound/DMSO Prepare_Membranes->Setup_Reaction Add_Substrate Add UDP-[14C]glucose Setup_Reaction->Add_Substrate Incubate Incubate at 30°C Add_Substrate->Incubate Stop_Reaction Stop with TCA Incubate->Stop_Reaction Filter Filter and Wash Stop_Reaction->Filter Measure Measure Radioactivity Filter->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for the in vitro β-1,3-glucan synthase inhibition assay.

References

Poacic Acid Formulation for Agricultural Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poacic acid, a plant-derived stilbenoid discovered in lignocellulosic hydrolysates of grasses, has emerged as a promising natural antifungal agent for agricultural applications.[1][2][3][4] Its primary mode of action is the inhibition of β-1,3-glucan synthesis in the fungal cell wall, a target distinct from many conventional fungicides.[1][5][6] This novel mechanism provides a potential tool for managing fungicide resistance.[1][4] this compound has demonstrated efficacy against a range of economically important fungal and oomycete plant pathogens, including Sclerotinia sclerotiorum (white mold), Alternaria solani (early blight), and Phytophthora sojae (soybean root and stem rot).[1][2]

These application notes provide a comprehensive overview of the formulation, application, and evaluation of this compound for agricultural use, intended to guide researchers in its development and optimization as a bio-fungicide.

Data Presentation

Table 1: In Vitro Efficacy of this compound against Sclerotinia sclerotiorum
Concentration (µg/mL)Inhibition of Mycelial Growth in Liquid CultureInhibition of Colony Growth on Solid Agar
0No InhibitionNo Inhibition
125Significant InhibitionSignificant Inhibition
250Significant InhibitionSignificant Inhibition
500Significant InhibitionSignificant Inhibition

Data synthesized from dose-response studies on S. sclerotiorum (strain 1980) in potato dextrose broth and on potato dextrose agar.[1]

Table 2: In Planta Efficacy of this compound
PathogenHost PlantApplication MethodConcentration (µg/mL)Observed Effect
Sclerotinia sclerotiorumSoybean (detached leaves)Aerosol Treatment500Markedly reduced lesion development[1][7]
Alternaria solaniTomato, PotatoNot specifiedNot specifiedEffective inhibition
Table 3: Phytotoxicity of this compound
Plant SpeciesAssayConcentration (µg/mL)Observed Effect
Lilium longiflorum (Lily)Pollen Germination & Tube Growth5-10Inhibition of germination and growth[5]
Arabidopsis thalianaRoot Growth100Inhibition of root growth[5]
Table 4: IC50 Values of this compound
OrganismParameterIC50 (µg/mL)
Saccharomyces cerevisiaeGrowth Inhibition111[1][7]
Saccharomyces cerevisiaeβ-1,3-glucan synthase activity31[1]

Signaling Pathway

The primary cellular pathway affected by this compound in fungi is the Protein Kinase C (PKC) cell wall integrity pathway.[1][7] This pathway is crucial for responding to cell wall stress. This compound's interference with β-1,3-glucan synthesis triggers this signaling cascade.

Poacic_Acid_PKC_Pathway cluster_cell_wall Fungal Cell Wall cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Poacic_Acid This compound beta_1_3_glucan β-1,3-glucan Poacic_Acid->beta_1_3_glucan Binds to & Inhibits Synthesis Sensors Cell Wall Sensors (e.g., Wsc1, Mid2) beta_1_3_glucan->Sensors Cell Wall Stress Rho1_GTP Rho1-GTP Sensors->Rho1_GTP Pkc1 Pkc1 Rho1_GTP->Pkc1 MAPK_Cascade MAP Kinase Cascade (Bck1, Mkk1/2, Slt2) Pkc1->MAPK_Cascade Transcription_Factors Transcription Factors (e.g., Rlm1, Swi4/6) MAPK_Cascade->Transcription_Factors Cell_Wall_Repair_Genes Cell Wall Repair Genes Transcription_Factors->Cell_Wall_Repair_Genes Upregulation

Caption: Fungal PKC cell wall integrity pathway activated by this compound.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol is for preparing a stock solution for in vitro and small-scale in planta studies.

Materials:

  • Crystalline this compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Weigh the desired amount of crystalline this compound in a sterile microcentrifuge tube.

  • Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the tube until the this compound is completely dissolved.

  • Store the stock solution at -20°C for long-term storage.

Protocol 2: In Vitro Antifungal Susceptibility Testing

This protocol details the determination of the dose-response of a target fungus to this compound on solid media.

Materials:

  • This compound stock solution

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Sterile petri dishes

  • Target fungal culture

  • Cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and autoclave.

  • Cool the molten PDA to 45-50°C.

  • Add the this compound stock solution to the molten PDA to achieve the final desired concentrations (e.g., 0, 125, 250, and 500 µg/mL). Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level that inhibits fungal growth.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Take a 5 mm plug from the leading edge of an actively growing culture of the target fungus using a sterile cork borer.

  • Place the fungal plug, mycelium-side down, in the center of each PDA plate.

  • Seal the plates with parafilm and incubate at the optimal temperature for the target fungus.

  • Measure the colony diameter at regular intervals until the colony in the control plate reaches the edge of the plate.

  • Calculate the percentage of growth inhibition for each concentration relative to the control.

Protocol 3: Detached Leaf Assay for In Planta Efficacy

This protocol assesses the efficacy of this compound in preventing lesion development on detached leaves.

Materials:

  • This compound stock solution

  • Sterile deionized water

  • Surfactant (e.g., Tween 20)

  • Healthy, young, fully expanded leaves from the host plant

  • Target fungal culture grown on agar

  • Sterile petri dishes or moist chambers

  • Aerosol sprayer

Procedure:

  • Prepare the this compound treatment solution by diluting the stock solution in sterile deionized water to the desired final concentration (e.g., 500 µg/mL). Add a surfactant (e.g., 0.01% Tween 20) to improve leaf surface coverage. Prepare a control solution with the same concentration of DMSO and surfactant but without this compound.

  • Excise healthy leaves from the host plant and wash them gently with sterile deionized water.

  • Place the leaves in a sterile petri dish or moist chamber lined with moistened filter paper.

  • Apply the this compound treatment and control solutions to the adaxial surface of the leaves using an aerosol sprayer until runoff.

  • Allow the leaves to air dry in a sterile environment.

  • Inoculate the treated leaves with a mycelial plug of the target fungus.

  • Seal the petri dishes or moist chambers and incubate under conditions conducive to fungal growth and infection.

  • Monitor the leaves daily for lesion development and measure the lesion diameter over time.

Protocol 4: Phytotoxicity Assessment on Seedling Root Growth

This protocol evaluates the potential phytotoxicity of this compound on seedling root growth.

Materials:

  • This compound stock solution

  • Murashige and Skoog (MS) medium or other suitable plant growth medium

  • Sterile petri dishes

  • Seeds of a model plant (e.g., Arabidopsis thaliana)

  • Growth chamber or incubator

Procedure:

  • Prepare MS medium and supplement it with various concentrations of this compound (e.g., 0, 10, 100 µg/mL). Ensure a consistent final concentration of the solvent (DMSO) across all treatments.

  • Pour the medium into sterile petri dishes and allow it to solidify.

  • Surface-sterilize the seeds and place them on the surface of the solidified medium.

  • Seal the plates and place them in a growth chamber with appropriate light and temperature conditions for the chosen plant species.

  • After a set period (e.g., 7-10 days), measure the primary root length of the seedlings.

  • Statistically analyze the differences in root length between the treatments to determine the effect of this compound on plant growth.

Experimental Workflow and Formulation Considerations

Experimental Workflow

Experimental_Workflow Start This compound Synthesis/ Scaled-up Production QC Quality Control (Purity, Identity) Start->QC Formulation Formulation Development (Solvents, Adjuvants) QC->Formulation In_Vitro In Vitro Efficacy Testing (Dose-response) Formulation->In_Vitro Phytotoxicity Phytotoxicity Assays (Seedling, Pollen) Formulation->Phytotoxicity In_Planta In Planta Efficacy Testing (Detached Leaf, Greenhouse) In_Vitro->In_Planta Phytotoxicity->In_Planta Field_Trials Field Trials In_Planta->Field_Trials

Caption: General workflow for this compound bio-fungicide development.

Formulation for Agricultural Use

While DMSO is a suitable solvent for laboratory studies, it is not practical for large-scale agricultural applications. A scalable production method for this compound has been developed, paving the way for field testing.[8] An effective agricultural formulation should enhance the stability, solubility, and efficacy of this compound.

Key Components of a this compound Formulation:

  • Active Ingredient: this compound

  • Solvents: Water-miscible and environmentally friendly solvents.

  • Surfactants/Adjuvants: To improve wetting, spreading, and penetration of the active ingredient on the plant surface. Non-ionic surfactants are commonly used in agricultural formulations.

  • Stabilizers: To prevent degradation of this compound from UV light and other environmental factors.

Further research is required to develop a stable and effective formulation of this compound for widespread agricultural use. Compatibility testing with other pesticides and fertilizers is also a critical step in its development as an integrated pest management tool.

References

Application Notes and Protocols: Synergistic Antifungal Effects of Poacic Acid with Caspofungin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synergistic antifungal activity of Poacic acid when used in combination with caspofungin. Detailed protocols for in vitro synergy testing and a summary of the underlying mechanism of action are presented to facilitate further research and development in antifungal therapies.

Introduction

This compound, a natural antifungal compound derived from lignocellulosic hydrolysates of grasses, has been identified as a potent inhibitor of β-1,3-glucan synthesis in fungi.[1][2][3] Its mechanism of action, while targeting the same pathway as the echinocandin class of antifungals, such as caspofungin, is distinct.[1][4] Caspofungin inhibits the β-1,3-glucan synthase enzyme complex, specifically the Fks1p subunit, in a noncompetitive manner.[1] In contrast, this compound appears to directly bind to β-1,3-glucan itself, disrupting the fungal cell wall.[2][5][6] This difference in the specific molecular targets within the same essential pathway lays the foundation for their synergistic interaction, a phenomenon where the combined antifungal effect is greater than the sum of their individual effects.[1]

Quantitative Data Summary

The synergistic interaction between this compound and caspofungin has been demonstrated to significantly enhance their antifungal efficacy. The following table summarizes the quantitative data from a key study illustrating this synergy against Saccharomyces cerevisiae.

CompoundConcentrationFold Reduction in IC50 of this compoundFungal StrainReference
This compound125 µg/mL-Saccharomyces cerevisiae[1]
Caspofungin12.5 ng/mL6-fold (in bck1Δ mutant)Saccharomyces cerevisiae[1]

Note: The study demonstrated significant synergy (P < 0.05) at these concentrations. The six-fold reduction in the IC50 of this compound was observed in a bck1Δ mutant, which is hypersensitive to cell wall targeting agents, highlighting the involvement of the cell wall integrity pathway.[1]

Mechanism of Synergistic Action

The synergistic effect of this compound and caspofungin stems from their complementary attacks on the fungal cell wall's β-1,3-glucan synthesis and organization. While caspofungin directly inhibits the enzyme responsible for producing β-1,3-glucan, this compound binds to the glucan polymers themselves, further destabilizing the cell wall structure.[1][2][5] This dual assault leads to rapid cell lysis and enhances the overall antifungal activity.[1][2]

Both compounds activate the Cell Wall Integrity (CWI) signaling pathway, a crucial cellular stress response to cell wall damage.[1][5][6] However, the transcriptional profiles induced by this compound and caspofungin differ, indicating that they trigger this pathway through distinct mechanisms.[4][5][6] This multi-faceted disruption of cell wall homeostasis overwhelms the fungal cell's repair mechanisms, resulting in a potent synergistic antifungal effect.

Experimental Protocols

Checkerboard Microdilution Assay for Synergy Testing

This protocol outlines the checkerboard method to determine the Fractional Inhibitory Concentration Index (FICI), a quantitative measure of antifungal synergy.

Materials:

  • This compound stock solution

  • Caspofungin stock solution

  • Fungal isolate (e.g., Saccharomyces cerevisiae, Candida albicans)

  • RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

  • 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Harvest the fungal cells and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[7][8]

  • Plate Setup:

    • Prepare serial two-fold dilutions of this compound and caspofungin in RPMI 1640 medium in separate tubes or plates.

    • In a 96-well plate, add 50 µL of RPMI 1640 medium to all wells.

    • Add 50 µL of the this compound dilutions horizontally across the rows.

    • Add 50 µL of the caspofungin dilutions vertically down the columns. This creates a matrix of drug combinations.[8]

    • Include a row and a column with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs).

    • Include a growth control well (inoculum only) and a sterility control well (medium only).

  • Inoculation:

    • Add 100 µL of the final fungal inoculum to each well, except for the sterility control.

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading Results:

    • Determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration that causes a significant inhibition of visual growth compared to the growth control.

    • For caspofungin, the Minimum Effective Concentration (MEC), characterized by the growth of small, rounded, compact hyphae, may be used as the endpoint.[7]

  • FICI Calculation:

    • Calculate the FICI for each combination using the following formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of caspofungin in combination / MIC of caspofungin alone)

    • The FICI is interpreted as follows:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0[9]

Time-Kill Assay for Synergy Dynamics

This protocol assesses the rate of fungal killing over time to provide a dynamic view of the synergistic interaction.

Materials:

  • This compound and caspofungin at predetermined concentrations (e.g., sub-inhibitory).

  • Fungal isolate.

  • Culture tubes or flasks.

  • Sabouraud Dextrose Agar (SDA) plates.

  • Incubator shaker (35°C).

Procedure:

  • Inoculum Preparation:

    • Prepare a fungal suspension adjusted to a starting inoculum of approximately 5 x 10^5 CFU/mL in RPMI 1640 medium.[8]

  • Experimental Setup:

    • Prepare tubes with the following conditions:

      • Fungal inoculum only (growth control).

      • Fungal inoculum + this compound.

      • Fungal inoculum + caspofungin.

      • Fungal inoculum + this compound + caspofungin.

  • Incubation and Sampling:

    • Incubate the tubes at 35°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.[10]

  • Colony Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate the dilutions onto SDA plates.

    • Incubate the plates at 35°C for 24-48 hours.

    • Count the number of colonies (CFU/mL).

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each condition.

    • Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point (e.g., 24 hours).[10]

Visualizations

Synergistic_Mechanism cluster_drugs Antifungal Agents cluster_cell_wall Fungal Cell Wall Synthesis cluster_response Cellular Response Poacic_Acid This compound b_Glucan β-1,3-Glucan Poacic_Acid->b_Glucan Binds to & Disrupts CWI_Pathway Cell Wall Integrity (CWI) Signaling Pathway Poacic_Acid->CWI_Pathway Activates Caspofungin Caspofungin Glucan_Synthase β-1,3-Glucan Synthase (Fks1p subunit) Caspofungin->Glucan_Synthase Inhibits Caspofungin->CWI_Pathway Activates Glucan_Synthase->b_Glucan Synthesizes b_Glucan->CWI_Pathway Damage triggers Cell_Lysis Cell Lysis CWI_Pathway->Cell_Lysis Overwhelmed response leads to Checkerboard_Workflow Start Start Prep_Inoculum Prepare Fungal Inoculum (0.5 McFarland) Start->Prep_Inoculum Prep_Drugs Prepare Serial Dilutions of this compound & Caspofungin Start->Prep_Drugs Inoculate Inoculate Plate with Fungal Suspension Prep_Inoculum->Inoculate Setup_Plate Set up 96-well Plate (Checkerboard format) Prep_Drugs->Setup_Plate Setup_Plate->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate Read_MIC Read MICs for Individual Drugs & Combinations Incubate->Read_MIC Calc_FICI Calculate FICI Read_MIC->Calc_FICI Interpret Interpret Results (Synergy, Additive, Antagonism) Calc_FICI->Interpret End End Interpret->End

References

Poacic Acid: Application Notes and Protocols for Food Preservation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poacic acid, a diferulate derived from grasses (Poaceae), has been identified as a potent natural antifungal agent.[1][2][3] Its mechanism of action, targeting the synthesis of β-1,3-glucan in the fungal cell wall, presents a promising avenue for the development of novel food preservation strategies.[1][2][3] While current research has primarily focused on its efficacy against plant pathogenic fungi, these application notes aim to extrapolate from existing data to guide the exploration of this compound as a potential food preservative. It is critical to note that this compound is not currently an approved food additive, and extensive research, including comprehensive toxicological studies, is required to establish its safety and efficacy for consumption.

Mechanism of Action

This compound disrupts the integrity of the fungal cell wall by inhibiting the synthesis of β-1,3-glucan, a crucial structural polysaccharide.[1][2][4] Unlike echinocandin antifungals, which inhibit the β-1,3-glucan synthase enzyme complex, this compound appears to act by directly binding to β-1,3-glucan fibrils.[1][4] This binding disrupts the proper assembly of the cell wall, leading to cell lysis and inhibition of fungal growth.[1][2] This distinct mechanism of action suggests potential for synergistic applications with other antifungals and a possible lower propensity for the development of resistance.[1][2]

Poacic_Acid_Mechanism cluster_fungal_cell Fungal Cell Poacic_Acid This compound Beta_1_3_Glucan β-1,3-Glucan Fibrils Poacic_Acid->Beta_1_3_Glucan Directly Binds Cell_Lysis Cell Lysis & Growth Inhibition Poacic_Acid->Cell_Lysis Leads to Cell_Wall Fungal Cell Wall Beta_1_3_Glucan->Cell_Wall Forms Glucan_Synthase β-1,3-Glucan Synthase Glucan_Synthase->Beta_1_3_Glucan Synthesizes

Caption: Mechanism of action of this compound on the fungal cell wall.

Quantitative Data on Antifungal Activity

The following table summarizes the currently available quantitative data on the antifungal activity of this compound. It is important to note the absence of data on common food spoilage fungi such as Aspergillus, Penicillium, and Fusarium species, highlighting a critical area for future research.

Target OrganismTest TypeMetricValueReference
Saccharomyces cerevisiaeBroth MicrodilutionIC50111 µg/mL (324 µM)[1]
Sclerotinia sclerotiorumIn vitroIC50Not explicitly stated, but significant dose-dependent inhibition observed.[1]
Phytophthora sojaeIn vitroIC50Not explicitly stated, but significant colony growth reduction.[1]
Alternaria solaniIn vitro-Effective inhibition reported.[2]
in vitro β-1,3-glucan synthase activityEnzyme AssayIC5031 µg/mL[1]

Experimental Protocols

The following protocols are proposed as a starting point for the evaluation of this compound as a food preservative.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Food Spoilage Fungi

This protocol adapts standard broth microdilution methods to assess the efficacy of this compound against key food spoilage molds.

1. Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Culture media: Potato Dextrose Broth (PDB) for general molds, Malt Extract Broth (MEB) for yeasts.

  • Target organisms: Aspergillus niger, Penicillium roqueforti, Fusarium graminearum, and other relevant food isolates.

  • Sterile 96-well microplates

  • Spectrophotometer (plate reader)

2. Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • In a 96-well microplate, perform serial two-fold dilutions of the this compound stock solution in the appropriate sterile broth to achieve a range of final concentrations (e.g., 0.5 to 512 µg/mL).

  • Prepare a fungal spore suspension of the target organism and adjust the concentration to approximately 1 x 105 spores/mL.

  • Inoculate each well containing the this compound dilution with the fungal suspension.

  • Include positive controls (fungal suspension in broth without this compound) and negative controls (broth only).

  • Incubate the microplates at 25-28°C for 48-72 hours.

  • Determine the MIC as the lowest concentration of this compound that completely inhibits visible growth of the fungus.

Protocol 2: Evaluation of this compound in a Food Matrix

This protocol outlines a method to assess the effectiveness of this compound in extending the shelf-life of a model food product (e.g., bread or a fruit-based product).

1. Materials:

  • This compound

  • Model food product (e.g., freshly baked bread, fruit puree)

  • Spore suspension of a relevant spoilage mold (e.g., Penicillium roqueforti for bread)

  • Sterile packaging materials

  • Incubator

2. Procedure:

  • Prepare solutions of this compound at various concentrations (e.g., 100, 250, 500 ppm) in a suitable solvent (e.g., water or ethanol, depending on solubility and application).

  • Apply the this compound solutions to the surface of the food product (e.g., by spraying) or incorporate it directly into the product during preparation.

  • Prepare a control group with no this compound treatment.

  • Inoculate the treated and control food products with a known concentration of the spoilage mold spores.

  • Package the samples and store them under conditions that favor mold growth (e.g., 25°C and high humidity).

  • Monitor the samples daily for visible signs of mold growth.

  • Record the number of days until the first appearance of mold.

  • At the end of the study, microbial load can be quantified by plating dilutions of the food product onto appropriate agar (B569324) media.

Protocol 3: Preliminary Sensory Evaluation

This protocol provides a basic framework for assessing the potential sensory impact of this compound on a food product.

1. Materials:

  • This compound-treated and untreated control food samples from Protocol 2 (ensure they are uninoculated and safe for consumption).

  • Untrained sensory panelists.

  • Sensory evaluation booths or a controlled environment.

  • Water for rinsing between samples.

2. Procedure:

  • Present panelists with coded samples of the control and this compound-treated food product.

  • Ask panelists to evaluate the samples for key sensory attributes such as:

    • Appearance (color, visual texture)

    • Aroma

    • Taste (e.g., bitterness, off-flavors)

    • Texture/Mouthfeel

  • Use a simple rating scale (e.g., a 9-point hedonic scale) for each attribute.

  • Analyze the data to determine if there are significant differences in sensory perception between the control and treated samples.

Experimental Workflow for Evaluation of this compound as a Food Preservative

The following diagram outlines a logical workflow for the comprehensive evaluation of this compound for food preservation applications.

Experimental_Workflow Start This compound (Potential Preservative) MIC_Screening MIC Screening against Food Spoilage Fungi (Aspergillus, Penicillium, etc.) Start->MIC_Screening Food_Matrix_Testing Efficacy in Model Food Systems (e.g., bread, juice) MIC_Screening->Food_Matrix_Testing Promising Results Stability_Analysis Stability Analysis (pH, Temperature, Light) Food_Matrix_Testing->Stability_Analysis Sensory_Evaluation Sensory Panel Evaluation Food_Matrix_Testing->Sensory_Evaluation Toxicology_Studies Toxicological Assessment (In vitro and in vivo) Stability_Analysis->Toxicology_Studies Sensory_Evaluation->Toxicology_Studies Regulatory_Approval Regulatory Review (e.g., FDA GRAS, EFSA) Toxicology_Studies->Regulatory_Approval

Caption: A proposed workflow for the evaluation of this compound as a food preservative.

Considerations for Application

  • Stability: As a phenolic acid, the stability of this compound in different food matrices under various processing conditions (e.g., pH, temperature, light exposure) needs to be thoroughly investigated. Ferulic acid and its derivatives have shown variable stability, which can be influenced by the food matrix.

  • Sensory Impact: Phenolic compounds can contribute to bitterness and astringency in foods. Sensory evaluations are crucial to determine the concentration at which this compound can be used without negatively impacting the taste and consumer acceptance of the final product.

  • Toxicity and Safety: There is currently no publicly available toxicological data for this compound. A comprehensive safety assessment, including in vitro and in vivo studies, is a prerequisite for any consideration of its use in food.

  • Regulatory Status: this compound is not listed as a Generally Recognized As Safe (GRAS) substance by the U.S. Food and Drug Administration (FDA), nor has it been evaluated by the European Food Safety Authority (EFSA) for use as a food additive. Any application in food would require a rigorous regulatory approval process.

Conclusion

This compound presents a compelling profile as a potential natural antifungal for food preservation due to its unique mechanism of action. However, the current body of research is insufficient to support its direct application. The protocols and workflow outlined in these notes provide a roadmap for the systematic investigation required to bridge the knowledge gap and determine the feasibility, safety, and efficacy of this compound as a novel food preservative. Future research should prioritize determining its activity against a broad range of food spoilage organisms, understanding its behavior in food systems, and establishing a comprehensive safety profile.

References

Application Notes and Protocols for the Development of Poacic Acid Derivatives with Enhanced Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poacic acid, a plant-derived stilbenoid, has emerged as a promising antifungal agent with a distinct mechanism of action.[1][2] It primarily targets the fungal cell wall by binding to β-1,3-glucan, a critical component for cell integrity, leading to cell lysis.[1][2][3] Furthermore, this compound has been shown to inhibit cell-wall remodeling enzymes and activate the Cell Wall Integrity (CWI) and High-Osmolarity Glycerol (HOG) signaling pathways in yeast.[4] Despite its potential, structure-activity relationship (SAR) studies have revealed a low tolerance for chemical modifications, with many derivatives showing diminished or abolished antifungal activity.[5] This highlights the critical importance of the carboxylic acid and phenol (B47542) functional groups for its biological function.[5]

These application notes provide a comprehensive guide for researchers aiming to develop novel this compound derivatives with enhanced antifungal activity. We will explore strategies to overcome the challenge of low chemical modification tolerance, detail essential experimental protocols for synthesis and evaluation, and provide a framework for rational drug design.

Strategies for Developing this compound Derivatives

Given the constraints on modifying the core structure of this compound, two primary strategies are recommended: Bioisosteric Replacement and Conjugation .

Bioisosteric Replacement

Bioisosterism is a strategy in drug design where a functional group is replaced by another group with similar physical and chemical properties to improve the compound's pharmacokinetic or pharmacodynamic profile without losing the desired biological activity. This approach is particularly relevant for this compound, where the carboxylic acid and phenol moieties are crucial.

  • Carboxylic Acid Bioisosteres: The carboxylate group is vital for this compound's activity. Replacing it with bioisosteres that retain acidic properties but offer advantages in terms of metabolic stability, cell permeability, or target interaction is a promising approach. Some potential bioisosteres for the carboxylic acid group in this compound include:

    • Tetrazoles: Known to mimic the acidity and planar geometry of carboxylic acids.[6][7]

    • Acyl sulfonamides: Can act as non-classical bioisosteres with similar hydrogen bonding capabilities.[7][8]

    • Hydroxamic acids

    • Squaric acids

  • Phenol Bioisosteres: The phenolic hydroxyl groups are also critical. Bioisosteric replacement can address potential metabolic liabilities such as glucuronidation. Potential bioisosteres for the phenol groups include:

    • Hydroxy-pyridones [9]

    • N-hydroxy-pyridones

    • Indoles [9]

    • Benzimidazolones [9][10]

Conjugation Chemistry

Another strategy is to conjugate this compound to other molecules to enhance its efficacy or target delivery. This could involve:

  • Antifungal Conjugates: Linking this compound to other known antifungal agents could create synergistic effects or novel mechanisms of action. For example, conjugation with echinocandins like caspofungin could enhance the disruption of the fungal cell wall.[5]

  • Permeability-Enhancing Moieties: Attaching molecules that improve cell wall and membrane penetration could increase the intracellular concentration of this compound derivatives.

Synthesis of this compound and its Derivatives

The synthesis of this compound can be achieved from the readily available precursor, ferulic acid.[11]

Synthesis of this compound from Ferulic Acid

A three-step synthesis is typically employed:

  • Esterification: Ferulic acid is esterified to produce ethyl ferulate.

  • Dehydrodimerization: Peroxidase-catalyzed free-radical dehydrodimerization of ethyl ferulate yields a mixture of diferulates, with the 8-5-diferulate being a major product.

  • Hydrolysis and Decarboxylation: Alkaline hydrolysis of the crude diferulates followed by decarboxylation yields this compound.

G Ferulic Acid Ferulic Acid Ethyl Ferulate Ethyl Ferulate Ferulic Acid->Ethyl Ferulate Esterification Crude Diferulates Crude Diferulates Ethyl Ferulate->Crude Diferulates Peroxidase-catalyzed Dehydrodimerization This compound This compound Crude Diferulates->this compound Alkaline Hydrolysis & Decarboxylation

General Scheme for Derivative Synthesis

The synthesis of derivatives will typically involve modifying the carboxylic acid or phenol groups of a protected this compound intermediate or by starting with a modified ferulic acid precursor.

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Assay

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized this compound derivatives against various fungal strains.

Materials:

  • Fungal strains (e.g., Saccharomyces cerevisiae, Candida albicans, Aspergillus fumigatus)

  • Sterile 96-well flat-bottom microtiter plates

  • RPMI 1640 medium buffered with MOPS

  • Sterile saline or Phosphate Buffered Saline (PBS)

  • This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antifungal (e.g., Amphotericin B, Caspofungin)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Grow fungal strains on appropriate agar (B569324) plates.

    • Prepare a fungal suspension in sterile saline or PBS and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the suspension in RPMI 1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Drug Dilution:

    • Prepare a stock solution of each this compound derivative.

    • Perform serial two-fold dilutions of the compounds in the 96-well plate using RPMI 1640 medium. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the fungal inoculum to each well.

  • Controls:

    • Growth Control: Wells containing only medium and inoculum.

    • Sterility Control: Wells containing only medium.

    • Solvent Control: Wells containing medium, inoculum, and the highest concentration of the solvent used to dissolve the compounds.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by measuring the optical density at 600 nm.

G cluster_prep Preparation cluster_assay Assay Fungal Inoculum\nPreparation Fungal Inoculum Preparation Serial Dilution\nof Compounds Serial Dilution of Compounds Inoculation of\n96-well plate Inoculation of 96-well plate Serial Dilution\nof Compounds->Inoculation of\n96-well plate Incubation Incubation Inoculation of\n96-well plate->Incubation MIC Determination\n(Visual/OD600) MIC Determination (Visual/OD600) Incubation->MIC Determination\n(Visual/OD600)

Cell Wall Integrity Assay: Calcofluor White Staining

This assay assesses the ability of this compound derivatives to disrupt the fungal cell wall. Calcofluor white is a fluorescent dye that binds to chitin (B13524) in the fungal cell wall.[3][12][13]

Materials:

  • Fungal cells treated with this compound derivatives

  • Calcofluor White M2R stain

  • 10% Potassium Hydroxide (KOH)

  • Fluorescence microscope with a DAPI filter set

Procedure:

  • Cell Treatment:

    • Incubate fungal cells with various concentrations of the this compound derivatives for a defined period.

  • Staining:

    • Place a drop of the treated fungal cell suspension on a microscope slide.

    • Add one drop of Calcofluor White stain and one drop of 10% KOH.[3]

    • Cover with a coverslip and incubate for 1-5 minutes.[3]

  • Microscopy:

    • Observe the cells under a fluorescence microscope.

    • Cells with compromised cell walls will often exhibit abnormal morphology, such as swelling or lysis, and may show altered patterns of chitin deposition (brighter, more diffuse, or aggregated fluorescence).

Analysis of CWI and HOG Signaling Pathways: Western Blotting

This protocol is for detecting the phosphorylation status of key MAP kinases in the CWI (Slt2/Mpk1) and HOG (Hog1) pathways, which are activated in response to cell wall stress.[14][15]

Materials:

  • Yeast cells treated with this compound derivatives

  • Protein lysis buffer

  • Primary antibodies (anti-phospho-Slt2, anti-Slt2, anti-phospho-Hog1, anti-Hog1)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and Western blotting apparatus

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • Treat yeast cells with the this compound derivatives for various time points.

    • Harvest the cells and lyse them to extract total protein.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against the phosphorylated and total forms of Slt2 and Hog1.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • An increase in the ratio of phosphorylated to total protein indicates the activation of the respective signaling pathway.

G cluster_input Cell Wall Stress (this compound Derivative) cluster_cwi CWI Pathway cluster_hog HOG Pathway Wsc1_Mid2 Wsc1/Mid2 Pkc1 Pkc1 Wsc1_Mid2->Pkc1 Sho1 Sho1 Pbs2 Pbs2 Sho1->Pbs2 Bck1 Bck1 Pkc1->Bck1 MAPKKK Mkk1_2 Mkk1_2 Bck1->Mkk1_2 MAPKKK Slt2 Slt2 Mkk1_2->Slt2 MAPKK Rlm1 Rlm1 Slt2->Rlm1 MAPK Cell Wall\nGene Expression Cell Wall Gene Expression Rlm1->Cell Wall\nGene Expression Ste11_Ssk2 Ste11_Ssk2 Ste11_Ssk2->Pbs2 MAPKKK Hog1 Hog1 Pbs2->Hog1 MAPKK Osmotic Stress\nResponse Osmotic Stress Response Hog1->Osmotic Stress\nResponse

Data Presentation

Quantitative data from the experimental protocols should be presented in a clear and organized manner to facilitate the comparison of different this compound derivatives.

Table 1: Antifungal Activity of this compound Derivatives

Compound IDModificationMIC (µg/mL) vs. S. cerevisiaeMIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. A. fumigatus
This compound-
Derivative 1[Modification details]
Derivative 2[Modification details]
......

Table 2: Cell Wall Integrity and Signaling Pathway Activation

Compound IDCell Wall Disruption (Qualitative)p-Slt2/Slt2 Ratio (Fold Change)p-Hog1/Hog1 Ratio (Fold Change)
This compound
Derivative 1
Derivative 2
...

Conclusion

The development of this compound derivatives with enhanced antifungal activity requires a rational design approach that respects the structural constraints of the parent molecule. By employing strategies such as bioisosteric replacement and conjugation, coupled with rigorous in vitro evaluation using the detailed protocols provided, researchers can systematically explore the chemical space around the this compound scaffold. This will hopefully lead to the discovery of novel and more potent antifungal agents to combat the growing threat of fungal infections.

References

Application Notes and Protocols for the Quantification of Poacic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poacic acid is a plant-derived stilbenoid with demonstrated antifungal properties.[1] As a derivative of hydroxycinnamic acid, it is structurally related to other well-known phenolic compounds such as resveratrol (B1683913) and ferulic acid.[2] Accurate and precise quantification of this compound is crucial for various stages of research and development, including pharmacokinetic studies, formulation development, and quality control of raw materials and finished products.

These application notes provide detailed protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methods described are based on established and validated analytical procedures for structurally similar compounds, ensuring robustness and reliability.

Quantitative Data Summary

The following table summarizes typical performance characteristics of the analytical methods described in this document. These values are provided as a general guideline and may vary depending on the specific instrumentation and laboratory conditions.

ParameterHPLC-UV MethodLC-MS/MS Method
Limit of Detection (LOD) 0.006 - 0.125 µg/mL0.01 - 0.02 µg/mL
Limit of Quantification (LOQ) 0.008 - 0.413 µg/mL0.03 - 0.066 µg/mL
Linearity Range 0.01 - 50 µg/mL0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.998> 0.999
Accuracy (% Recovery) 95.5 - 103.2%95.4 - 111.4%
Precision (% RSD) < 6%< 10%

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol describes a robust and widely accessible method for the quantification of this compound using HPLC with UV detection.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Acetic acid (analytical grade)

  • Internal Standard (IS) (e.g., Resveratrol or a structurally similar compound)

2. Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

3. Chromatographic Conditions

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-15 min: 20-80% B

    • 15-20 min: 80% B

    • 20-22 min: 80-20% B

    • 22-25 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 310 nm (based on the stilbenoid structure, a UV scan of this compound is recommended to determine the optimal wavelength).

  • Injection Volume: 10 µL

4. Sample Preparation

  • Plant Material:

    • Grind the dried plant material to a fine powder.

    • Extract 1 g of the powder with 10 mL of methanol by sonication for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Plasma/Serum:

    • To 100 µL of plasma, add 200 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase composition.

    • Filter through a 0.22 µm syringe filter into an HPLC vial.

5. Calibration Curve

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Perform serial dilutions to prepare a series of calibration standards ranging from 0.1 to 50 µg/mL.

  • Spike each calibration standard with the internal standard at a constant concentration.

  • Inject each standard in triplicate and plot the peak area ratio (this compound/IS) against the concentration.

6. Data Analysis

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the reference standard.

  • Calculate the concentration of this compound in the sample using the linear regression equation obtained from the calibration curve.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a highly sensitive and selective method for the quantification of this compound, particularly for samples with low concentrations or complex matrices.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog of this compound or a structurally similar compound).

2. Instrumentation

  • LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

3. LC Conditions

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95-5% B

    • 7.1-9 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

4. MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (to be optimized by direct infusion of this compound standard).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Determine the precursor ion (Q1) corresponding to the [M-H]⁻ or [M+H]⁺ of this compound.

    • Optimize the collision energy to identify the most abundant and stable product ions (Q3).

    • Monitor at least two transitions for confirmation and quantification.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

5. Sample Preparation

  • Follow the same sample preparation procedures as described in Protocol 1. For LC-MS/MS, a further dilution of the final extract may be necessary to fall within the linear range of the instrument.

6. Calibration Curve

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Perform serial dilutions to prepare a series of calibration standards ranging from 1 to 1000 ng/mL.

  • Spike each calibration standard with the internal standard at a constant concentration.

  • Inject each standard in triplicate and plot the peak area ratio (this compound/IS) against the concentration.

7. Data Analysis

  • Identify and quantify this compound in the samples based on the specific MRM transitions and retention time.

  • Use the instrument's software to process the data and calculate the concentration of this compound using the calibration curve.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification Start Sample (Plant Material/Plasma) Extraction Extraction (Methanol/Acetonitrile) Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45/0.22 µm) Centrifugation->Filtration Evaporation Evaporation & Reconstitution (for Plasma) Filtration->Evaporation Plasma Final_Extract Final Extract Filtration->Final_Extract Plant Material Evaporation->Final_Extract HPLC_LCMS HPLC-UV or LC-MS/MS Injection Final_Extract->HPLC_LCMS Data_Acquisition Data Acquisition (Chromatogram/Mass Spectra) HPLC_LCMS->Data_Acquisition Data_Processing Data Processing (Integration & Calibration) Data_Acquisition->Data_Processing Quantification Quantification (Concentration Determination) Data_Processing->Quantification

Caption: General experimental workflow for the quantification of this compound.

Signaling_Pathway_Placeholder Poacic_Acid This compound Cell_Wall Fungal Cell Wall Poacic_Acid->Cell_Wall Beta_Glucan_Synthase β-1,3-Glucan Synthase (Putative Target) Cell_Wall->Beta_Glucan_Synthase Inhibition Cell_Wall_Disruption Cell Wall Disruption Beta_Glucan_Synthase->Cell_Wall_Disruption

Caption: Putative signaling pathway of this compound's antifungal activity.

References

Application Notes and Protocols for Poacic Acid Stability and Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poacic acid is a plant-derived stilbenoid with demonstrated antifungal activity.[1][2][3] Its mechanism of action involves the disruption of β-1,3-glucan synthesis in the fungal cell wall, leading to cell lysis.[1][2][3] As a potential therapeutic agent, understanding the stability and degradation profile of this compound is critical for its development, formulation, and storage. These application notes provide a summary of stability considerations and detailed protocols for conducting forced degradation studies to identify potential degradation products and establish stability-indicating analytical methods.

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance, elucidating degradation pathways, and developing stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[4][5][6] The protocols outlined below are based on ICH guidelines and general knowledge of the stability of phenolic compounds.[7][8][9]

Chemical Structure of this compound

This compound is a hydroxycinnamic acid derivative.[2][3] Its structure contains phenolic hydroxyl groups and a carboxylic acid moiety, which are susceptible to degradation.

Data Presentation: Stability of this compound Under Forced Degradation

The following table is a template for summarizing quantitative data from forced degradation studies. Specific data for this compound is not yet publicly available and would be populated upon completion of the described experimental protocols.

Stress ConditionParametersDurationTemperature (°C)This compound Remaining (%)Major Degradation ProductsAnalytical Method
Acid Hydrolysis 0.1 M HCl72 hours60Data to be generatedTo be identifiedHPLC-UV/MS
Base Hydrolysis 0.1 M NaOH24 hoursRoom TempData to be generatedTo be identifiedHPLC-UV/MS
Oxidation 6% H₂O₂48 hoursRoom TempData to be generatedTo be identifiedHPLC-UV/MS
Thermal Degradation Solid State14 days80Data to be generatedTo be identifiedHPLC-UV/MS
Photostability Solid State1.2 million lux hours25Data to be generatedTo be identifiedHPLC-UV/MS
Photostability Solution200 W h/m²25Data to be generatedTo be identifiedHPLC-UV/MS

Signaling Pathway of this compound Action

This compound exerts its antifungal effect by inhibiting the synthesis of β-1,3-glucan, a critical component of the fungal cell wall. This inhibition triggers a compensatory response known as the Cell Wall Integrity (CWI) pathway, which is primarily regulated by Protein Kinase C (PKC1) and the downstream MAP kinase Slt2p.[10]

Poacic_Acid_Signaling_Pathway Poacic_Acid This compound Beta_Glucan_Synthase β-1,3-Glucan Synthase (Fks1p) Poacic_Acid->Beta_Glucan_Synthase inhibits Beta_Glucan β-1,3-Glucan Synthesis Beta_Glucan_Synthase->Beta_Glucan Cell_Wall_Damage Cell Wall Damage Beta_Glucan->Cell_Wall_Damage leads to Wsc1_Mid2 Wsc1/Mid2 (Sensors) Cell_Wall_Damage->Wsc1_Mid2 activates Rho1 Rho1-GTP Wsc1_Mid2->Rho1 PKC1 PKC1 Rho1->PKC1 Bck1 Bck1 (MAPKKK) PKC1->Bck1 Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Slt2 Slt2/Mpk1 (MAPK) Mkk1_2->Slt2 Rlm1 Rlm1 (Transcription Factor) Slt2->Rlm1 Gene_Expression Cell Wall Gene Expression Rlm1->Gene_Expression Cell_Wall_Repair Cell Wall Repair Gene_Expression->Cell_Wall_Repair

Caption: Signaling pathway of this compound's antifungal action.

Experimental Protocols

General Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies and developing a stability-indicating method.

Forced_Degradation_Workflow Start Start: Pure this compound Stress_Studies Forced Degradation Studies Start->Stress_Studies Hydrolysis Acid/Base Hydrolysis Stress_Studies->Hydrolysis Oxidation Oxidation Stress_Studies->Oxidation Thermal Thermal Degradation Stress_Studies->Thermal Photolysis Photolysis Stress_Studies->Photolysis Analysis Analysis of Stressed Samples (HPLC-UV/MS) Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photolysis->Analysis Method_Development Stability-Indicating Method Development Analysis->Method_Development Validation Method Validation (ICH Q2) Method_Development->Validation End End: Validated Method Validation->End

Caption: General workflow for forced degradation studies.

Protocol for Acid and Base Hydrolysis

Objective: To determine the susceptibility of this compound to hydrolysis under acidic and basic conditions.

Materials:

  • This compound reference standard

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Water bath or incubator

  • HPLC system with UV and/or Mass Spectrometry (MS) detector

Procedure:

  • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Acid Hydrolysis: a. Transfer a known volume of the stock solution into a flask and add an equal volume of 0.1 M HCl. b. Incubate the solution at 60°C for up to 72 hours. c. Withdraw samples at appropriate time points (e.g., 0, 4, 8, 24, 48, 72 hours). d. Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: a. Transfer a known volume of the stock solution into a flask and add an equal volume of 0.1 M NaOH. b. Keep the solution at room temperature for up to 24 hours. Due to the potential for rapid degradation of phenolic compounds in basic conditions, monitor closely. c. Withdraw samples at appropriate time points (e.g., 0, 1, 2, 4, 8, 24 hours). d. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Analysis: a. Analyze the samples using a validated stability-indicating HPLC method. b. Quantify the amount of remaining this compound and any degradation products.

Protocol for Oxidative Degradation

Objective: To assess the stability of this compound in the presence of an oxidizing agent.

Materials:

  • This compound reference standard

  • 3-6% Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV/MS detector

Procedure:

  • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Transfer a known volume of the stock solution into a flask and add an equal volume of 6% H₂O₂.

  • Keep the solution at room temperature, protected from light, for up to 48 hours.

  • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analyze the samples directly by HPLC.

Protocol for Thermal Degradation

Objective: To evaluate the stability of this compound in the solid state at elevated temperatures.

Materials:

  • This compound reference standard (solid)

  • Oven or stability chamber

  • Amber glass vials

  • HPLC system with UV/MS detector

Procedure:

  • Place a known amount of solid this compound into amber glass vials.

  • Store the vials in an oven at 80°C.

  • Withdraw vials at specified time points (e.g., 0, 1, 3, 7, 14 days).

  • At each time point, dissolve the contents of a vial in a known volume of methanol.

  • Analyze the resulting solution by HPLC to quantify this compound and any degradation products.

Protocol for Photostability Testing

Objective: To determine the stability of this compound when exposed to light.

Materials:

  • This compound reference standard (solid and in solution)

  • Photostability chamber with a light source conforming to ICH Q1B guidelines (combination of cool white fluorescent and near-UV lamps).

  • Quartz cuvettes or other suitable transparent containers

  • Amber glass vials (as dark controls)

  • HPLC system with UV/MS detector

Procedure:

  • Solid State: a. Spread a thin layer of solid this compound in a suitable transparent container. b. Place a parallel sample in an amber vial as a dark control. c. Expose the samples in the photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.

  • Solution State: a. Prepare a solution of this compound in a suitable solvent (e.g., methanol/water) in a quartz cuvette. b. Prepare a dark control by wrapping a cuvette with aluminum foil. c. Expose the samples as described for the solid state.

  • Analysis: a. At the end of the exposure period, dissolve the solid samples in a known volume of methanol. b. Analyze all samples (exposed and dark controls) by HPLC to determine the extent of degradation.

Development of a Stability-Indicating Method

A stability-indicating analytical method is crucial to separate and quantify the active pharmaceutical ingredient (API) from its degradation products, excipients, and impurities.[11][12] High-Performance Liquid Chromatography (HPLC) with UV and/or MS detection is the most common technique for this purpose.[13]

Key Steps:

  • Forced Degradation: Generate degradation products using the protocols described above.

  • Method Development:

    • Screen different HPLC columns (e.g., C18, C8, Phenyl-Hexyl).

    • Optimize the mobile phase composition (e.g., acetonitrile/methanol and water with acidifiers like formic acid or trifluoroacetic acid).

    • Develop a gradient elution program to ensure separation of all peaks.

  • Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness. The method must be able to resolve the this compound peak from all degradation product peaks.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poacic Acid Resistance in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming Poacic acid resistance in fungi.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

1. Issue: Decreased or no antifungal activity of this compound against a previously susceptible fungal strain.

  • Question: My fungal strain, which was previously sensitive to this compound, is now showing resistance. What are the potential causes and how can I troubleshoot this?

    Possible Causes and Solutions:

    • Development of Resistance: Fungi can develop resistance to antifungal agents over time. A primary mechanism of resistance to this compound is an increase in the production of chitin (B13524) in the fungal cell wall, which acts as a compensatory mechanism to overcome the inhibition of β-1,3-glucan synthesis.[1][2]

      • Troubleshooting Steps:

        • Confirm Resistance: Re-run the minimum inhibitory concentration (MIC) assay to confirm the shift in susceptibility.

        • Quantify Chitin Content: Measure the chitin content of the resistant strain compared to the susceptible parent strain. An increase in chitin suggests a compensatory response.

        • Gene Expression Analysis: Analyze the expression of genes involved in the chitin synthesis pathway and the cell wall integrity (CWI) pathway, such as the PKC pathway.[3][4] Upregulation of these genes can indicate a stress response leading to resistance.

    • Compound Instability: this compound solutions may degrade if not stored properly.

      • Troubleshooting Steps:

        • Check Storage Conditions: this compound stock solutions should be stored at -20°C for up to one month or -80°C for up to six months in a sealed container, away from moisture.[5]

        • Prepare Fresh Solutions: Always prepare fresh working solutions from a properly stored stock for each experiment.[6]

    • Experimental Error: Inaccurate dilutions, incorrect inoculum preparation, or contamination can lead to misleading results.[4]

      • Troubleshooting Steps:

        • Verify Dilutions: Double-check all calculations and dilutions of this compound.

        • Standardize Inoculum: Ensure the fungal inoculum is prepared according to standardized protocols (e.g., 0.5 McFarland standard).[7][8]

        • Check for Contamination: Visually inspect cultures for any signs of contamination.

2. Issue: Inconsistent results in antifungal susceptibility testing (AST).

  • Question: I am getting variable MIC values for this compound against the same fungal strain across different experiments. What could be causing this variability?

    Possible Causes and Solutions:

    • Inoculum Effect: The density of the fungal inoculum can significantly impact MIC values.

      • Troubleshooting Step: Strictly adhere to a standardized inoculum preparation protocol for all experiments.

    • Media Composition: The components of the culture medium can influence the activity of this compound. For example, the presence of certain metal ions can reduce its efficacy.[2][9]

      • Troubleshooting Step: Use a consistent, defined medium for all susceptibility testing. If investigating the effect of media components, do so in a controlled manner.

    • Incubation Time and Temperature: Variations in incubation parameters can affect fungal growth rates and, consequently, MIC readings.

      • Troubleshooting Step: Maintain consistent incubation times and temperatures as per established protocols (e.g., 24-48 hours at 35°C).[7][8]

3. Issue: Difficulty interpreting results from synergistic testing with other antifungals.

  • Question: I am performing a checkerboard assay with this compound and another antifungal (e.g., caspofungin or fluconazole), but the results are ambiguous. How can I improve the assay and interpret the data correctly?

    Possible Causes and Solutions:

    • Incorrect Concentration Range: The selected concentration ranges for one or both drugs may not be appropriate to observe synergistic effects.

      • Troubleshooting Step: Perform preliminary MIC testing for each drug individually to determine the appropriate concentration range for the checkerboard assay. The range should typically span from well below to well above the individual MICs.

    • Misinterpretation of the Fractional Inhibitory Concentration Index (FICI): The FICI is the standard metric for quantifying synergy, but its calculation and interpretation must be precise.

      • Troubleshooting Step:

        • Calculate the FICI using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).

        • Interpret the FICI value as follows:

          • FICI ≤ 0.5: Synergy

          • 0.5 < FICI ≤ 4.0: Additive or Indifference

          • FICI > 4.0: Antagonism[7][10]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound targets the fungal cell wall by binding to and inhibiting the synthesis of β-1,3-glucan.[11][12][13] This disruption of a critical cell wall component leads to cell lysis and fungal death.[11][14]

Q2: What are the known mechanisms of fungal resistance to this compound?

A2: The primary reported mechanism of resistance is a compensatory increase in chitin production in the fungal cell wall.[2] This reinforces the cell wall, mitigating the damage caused by the inhibition of β-1,3-glucan synthesis. Additionally, the presence of metal ions has been shown to reduce the antifungal activity of this compound, suggesting an impact on metal homeostasis.[2][9]

Q3: Is this compound synergistic with other antifungal agents?

A3: Yes, this compound has been shown to have synergistic effects with both caspofungin (an echinocandin that also targets β-1,3-glucan synthesis, but through a different mechanism) and fluconazole (B54011) (an azole that inhibits ergosterol (B1671047) synthesis).[11][12][13] This suggests that combination therapies could be a promising strategy to enhance efficacy and combat resistance.

Q4: What are the recommended storage and handling conditions for this compound?

A4: this compound stock solutions should be prepared in a suitable solvent like DMSO and stored in sealed containers away from moisture.[15] For short-term storage, -20°C for up to one month is recommended, while for long-term storage, -80°C for up to six months is ideal.[5]

Q5: How can I experimentally confirm this compound resistance in my fungal strain?

A5: Confirmation of resistance involves a combination of phenotypic and genotypic or biochemical assays:

  • Antifungal Susceptibility Testing (AST): Perform a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of this compound against your strain. A significant increase in the MIC compared to a susceptible control strain indicates resistance.

  • Chitin Quantification: Use a method like Calcofluor White staining followed by flow cytometry or a biochemical assay to measure the chitin content of the cell wall. A notable increase in the resistant strain points to a compensatory mechanism.

  • Gene Expression Analysis: Employ RT-qPCR to assess the expression levels of genes involved in the chitin biosynthesis and cell wall integrity pathways.

Data Presentation

Table 1: In Vitro Activity of this compound Against Various Fungal Species

Fungal SpeciesIC50 (µg/mL)Reference
Saccharomyces cerevisiae111[3][11]
Sclerotinia sclerotiorumSignificantly inhibited at 125-500[3][11]
Alternaria solaniEffective against[11][12]

Table 2: Effect of Exogenous Polysaccharides and Metal Ions on this compound Activity against S. cerevisiae

ConditionEffect on this compound ActivityReference
Addition of exogenous β-glucanReduced inhibitory effect[9]
Addition of exogenous chitinReduced inhibitory effect (more pronounced than glucan)[9]
Addition of Copper (Cu²⁺)Dose-dependent reduction in growth inhibition[9]
Addition of Zinc (Zn²⁺)Dose-dependent reduction in growth inhibition[9]
Addition of Iron (Fe²⁺)Dose-dependent reduction in growth inhibition[9]
Addition of Manganese (Mn²⁺)Dose-dependent reduction in growth inhibition (least pronounced)[9]

Experimental Protocols

1. Protocol: Antifungal Susceptibility Testing (AST) for this compound

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[16]

  • Media Preparation: Prepare RPMI-1640 medium with L-glutamine, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).

  • Drug Dilution:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

    • Perform serial twofold dilutions in a 96-well microtiter plate using RPMI-1640 to achieve a range of final concentrations (e.g., 1 to 512 µg/mL).

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

    • Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 to obtain the final inoculum concentration (approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL).

  • Inoculation: Add 100 µL of the final inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well as a growth control and an uninoculated well as a sterility control.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50%) compared to the drug-free control.

2. Protocol: Checkerboard Assay for Synergy Testing

  • Plate Setup:

    • In a 96-well microtiter plate, add 50 µL of RPMI-1640 to each well.

    • Add 50 µL of serially diluted this compound along the rows.

    • Add 50 µL of the serially diluted partner antifungal (e.g., caspofungin) along the columns. This creates a matrix of drug combinations.

    • Include wells with each drug alone to determine their individual MICs.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well.

  • Incubation: Incubate the plate under the same conditions as the AST.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in every well showing no growth.

    • Calculate the FICI by summing the FICs.

    • Interpret the FICI as described in the troubleshooting section.[7][10]

3. Protocol: Quantification of Fungal Chitin using Calcofluor White Staining and Flow Cytometry

  • Cell Preparation: Grow fungal cells to the mid-logarithmic phase with and without this compound treatment.

  • Staining:

    • Harvest the cells by centrifugation and wash with phosphate-buffered saline (PBS).

    • Resuspend the cells in PBS containing Calcofluor White stain (e.g., 25 µg/mL).

    • Incubate in the dark at room temperature for 10-15 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer with a UV or violet laser for excitation.

    • Collect the fluorescence emission data (typically around 440 nm).

    • Compare the mean fluorescence intensity of the this compound-treated (potentially resistant) cells to the untreated or susceptible cells. An increase in fluorescence indicates a higher chitin content.

Visualizations

Poacic_Acid_Resistance_Pathway cluster_0 Fungal Cell cluster_1 Resistance Mechanism This compound This compound Beta-1,3-glucan Beta-1,3-glucan This compound->Beta-1,3-glucan Binds to & Inhibits Synthesis Cell Wall Stress Cell Wall Stress This compound->Cell Wall Stress Cell Wall Cell Wall Beta-1,3-glucan->Cell Wall Component of Beta-1,3-glucan Synthase Beta-1,3-glucan Synthase Beta-1,3-glucan Synthase->Beta-1,3-glucan Synthesizes Cell Wall->Cell Wall Stress Damage leads to PKC Pathway PKC Pathway Cell Wall Stress->PKC Pathway Activates Chitin Synthase Genes Chitin Synthase Genes PKC Pathway->Chitin Synthase Genes Upregulates Increased Chitin Production Increased Chitin Production Chitin Synthase Genes->Increased Chitin Production Reinforced Cell Wall Reinforced Cell Wall Increased Chitin Production->Reinforced Cell Wall Reinforced Cell Wall->this compound Overcomes effect of Experimental_Workflow Start Start Antifungal Susceptibility Testing (AST) Antifungal Susceptibility Testing (AST) Start->Antifungal Susceptibility Testing (AST) MIC Determination MIC Determination Antifungal Susceptibility Testing (AST)->MIC Determination Susceptible Susceptible MIC Determination->Susceptible Resistant Resistant MIC Determination->Resistant Synergy Testing (Checkerboard Assay) Synergy Testing (Checkerboard Assay) Susceptible->Synergy Testing (Checkerboard Assay) Optional: Explore combinations Investigate Resistance Mechanism Investigate Resistance Mechanism Resistant->Investigate Resistance Mechanism Chitin Quantification Chitin Quantification Investigate Resistance Mechanism->Chitin Quantification Gene Expression Analysis Gene Expression Analysis Investigate Resistance Mechanism->Gene Expression Analysis Chitin Quantification->Synergy Testing (Checkerboard Assay) Gene Expression Analysis->Synergy Testing (Checkerboard Assay) End End Synergy Testing (Checkerboard Assay)->End Troubleshooting_Logic Start Unexpected Result Check Compound Stability Check Compound Stability Start->Check Compound Stability Verify Experimental Setup Verify Experimental Setup Start->Verify Experimental Setup Confirm Resistance Confirm Resistance Start->Confirm Resistance Issue Resolved? Issue Resolved? Check Compound Stability->Issue Resolved? Verify Experimental Setup->Issue Resolved? Confirm Resistance->Issue Resolved? If MIC is normal Investigate Resistance Mechanism Investigate Resistance Mechanism Confirm Resistance->Investigate Resistance Mechanism If MIC is elevated Issue Resolved?->Investigate Resistance Mechanism No End End Issue Resolved?->End Yes Investigate Resistance Mechanism->End

References

Technical Support Center: Poacic Acid Applications in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Poacic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a natural, plant-derived antifungal agent.[1] Its primary mechanism of action is the inhibition of β-1,3-glucan synthesis, a critical component of the fungal cell wall.[1][2] This disruption of the cell wall leads to cell lysis and fungal death. This compound's mode of action is distinct from echinocandins, as it appears to directly bind to β-1,3-glucan.[1]

Q2: In which solvents is this compound soluble?

A2: this compound exhibits limited solubility in water but is readily soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions for in vitro assays.[3][4] It is also soluble in mixtures of ethyl acetate (B1210297) and ethanol/acetic acid.[5] For optimal results, it is recommended to use anhydrous, high-purity DMSO.[4]

Q3: What is the recommended method for preparing a this compound stock solution?

A3: To prepare a stock solution, dissolve this compound in 100% anhydrous DMSO.[4] Gentle warming to 37°C and brief sonication can aid in complete dissolution.[6] It is advisable to prepare a high-concentration stock solution (e.g., 10-100 mM) which can then be diluted to the final working concentration in the assay medium.

Q4: My this compound precipitates when I add it to my aqueous cell culture medium. What can I do?

A4: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue with hydrophobic compounds like this compound.[6][7] This "crashing out" can be mitigated by:

  • Slowing the dilution: Add the DMSO stock dropwise to the pre-warmed (37°C) culture medium while gently vortexing.[7]

  • Using an intermediate dilution step: First, dilute the high-concentration stock to a lower concentration in DMSO before adding it to the aqueous medium.

  • Lowering the final concentration: The final concentration of this compound may be exceeding its solubility limit in the aqueous medium.[7]

  • Maintaining a low final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% (ideally <0.1%) to minimize solvent toxicity and precipitation.

Troubleshooting Guides

Issue 1: this compound Precipitation During Experiments
Symptom Potential Cause Recommended Solution
Immediate cloudiness or precipitate upon adding this compound stock to media.The final concentration of this compound exceeds its aqueous solubility.[7]Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific media.
Rapid dilution from a highly concentrated DMSO stock.[7]Pre-warm the media to 37°C. Add the this compound stock solution dropwise while gently swirling the media to ensure rapid and even distribution.[7]
The stock solution is too concentrated.Prepare a less concentrated intermediate stock solution in DMSO before the final dilution into the media.
Precipitate appears after a few hours or days of incubation.Compound instability in the aqueous environment over time.Perform media changes with freshly prepared this compound-containing media every 24-48 hours.
Interaction with media components (salts, proteins).[8][9]Consider using a different basal media formulation or serum-free media if compatible with your cell line.
Evaporation of media leading to increased concentration.[7][9]Ensure proper humidification in the incubator to minimize evaporation. Use sealed plates or flasks for long-term experiments.
Issue 2: Inconsistent or Lower-Than-Expected Antifungal Activity
Symptom Potential Cause Recommended Solution
Variable results between experiments.Partial precipitation of this compound, reducing the effective concentration.Visually inspect the media for any signs of precipitation before and during the experiment. Filter the final working solution through a 0.22 µm syringe filter before adding it to the cells.
Inaccurate stock solution concentration.Verify the concentration of your stock solution. Prepare fresh stock solutions regularly and store them properly (typically at -20°C or -80°C).
Degradation of this compound in the stock solution or working solution.Aliquot the stock solution to avoid repeated freeze-thaw cycles. Protect solutions from light.

Data Presentation

Table 1: Solubility of this compound

Solvent Solubility Notes
Dimethyl sulfoxide (DMSO)≥ 100 mg/mL (292.11 mM)Ultrasonic treatment may be needed. Use of hygroscopic DMSO can impact solubility.[4]
WaterLimited-
Ethanol/MethanolSolubleOften used in mixtures for extraction and purification.
Ethyl AcetateReasonably SolubleUsed in purification processes.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Antifungal Susceptibility Testing

This protocol is based on standard broth microdilution methods.[10][11][12][13]

  • Prepare a 10 mM Stock Solution:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.

    • Ensure complete dissolution by vortexing and, if necessary, sonicating in a water bath for 10-15 minutes.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare Serial Dilutions:

    • In a sterile 96-well plate, perform a serial 2-fold dilution of the this compound stock solution in the appropriate broth medium (e.g., RPMI 1640).

    • The final concentrations should typically range to cover the expected Minimum Inhibitory Concentration (MIC).

    • Ensure the final DMSO concentration in all wells is consistent and below 0.5%.

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar (B569324) plate.

    • Prepare a fungal suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute this suspension in the assay medium to achieve the desired final inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).

  • Incubation and Reading:

    • Add the fungal inoculum to each well of the 96-well plate containing the serially diluted this compound.

    • Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plate at the optimal temperature for the fungal species (e.g., 35°C for Candida albicans) for 24-48 hours.

    • Determine the MIC, which is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control.

Mandatory Visualizations

Signaling Pathways Affected by this compound

This compound activates the Cell Wall Integrity (CWI) and the High-Osmolarity Glycerol (HOG) signaling pathways in yeast as a response to cell wall stress.[14]

CWI_Pathway cluster_Membrane Plasma Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Wsc1 Wsc1/Mid2 Rho1_GDP Rho1-GDP Wsc1->Rho1_GDP Activates GEF (Rom2) Rho1_GTP Rho1-GTP Rho1_GDP->Rho1_GTP Pkc1 Pkc1 Rho1_GTP->Pkc1 Activates Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Phosphorylates Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Phosphorylates Slt2 Slt2/Mpk1 (MAPK) Mkk1_2->Slt2 Phosphorylates Rlm1 Rlm1 Slt2->Rlm1 Activates Swi4_Swi6 Swi4/Swi6 Slt2->Swi4_Swi6 Activates Cell_Wall_Genes Cell Wall Gene Expression Rlm1->Cell_Wall_Genes Swi4_Swi6->Cell_Wall_Genes Poacic_Acid This compound (Cell Wall Stress) Poacic_Acid->Wsc1 Activates

Caption: Cell Wall Integrity (CWI) signaling pathway activated by this compound.

HOG_Pathway cluster_Membrane Plasma Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Sln1 Sln1 Ypd1 Ypd1 Sln1->Ypd1 Sho1 Sho1 Ste11 Ste11 (MAPKKK) Sho1->Ste11 Activates Ssk1 Ssk1 Ypd1->Ssk1 Ssk2_22 Ssk2/22 (MAPKKK) Ssk1->Ssk2_22 Activates Pbs2 Pbs2 (MAPKK) Ssk2_22->Pbs2 Phosphorylates Ste11->Pbs2 Phosphorylates Hog1 Hog1 (MAPK) Pbs2->Hog1 Phosphorylates Hot1 Hot1 Hog1->Hot1 Activates Msn2_4 Msn2/4 Hog1->Msn2_4 Activates Sko1 Sko1 Hog1->Sko1 Activates Gene_Expression Stress Response Gene Expression Hot1->Gene_Expression Msn2_4->Gene_Expression Sko1->Gene_Expression Osmotic_Stress This compound-induced Osmotic Stress Osmotic_Stress->Sln1 Inhibits Osmotic_Stress->Sho1 Activates

Caption: High-Osmolarity Glycerol (HOG) pathway activated by this compound.

Troubleshooting_Workflow Start Start: this compound Solubility Issue Check_Stock Check Stock Solution: - Fresh, anhydrous DMSO? - Correct concentration? - Fully dissolved? Start->Check_Stock Precipitation_Type When does precipitation occur? Check_Stock->Precipitation_Type Immediate Immediately upon dilution in media Precipitation_Type->Immediate Immediately Delayed After incubation Precipitation_Type->Delayed Delayed Optimize_Dilution Optimize Dilution: - Pre-warm media (37°C) - Add stock dropwise with mixing - Use intermediate dilution step Immediate->Optimize_Dilution Lower_Concentration Lower Final Concentration Immediate->Lower_Concentration Check_Incubation Check Incubation Conditions: - Proper humidification? - Stable temperature? Delayed->Check_Incubation Change_Media Consider Media Change: - Different basal media? - Serum-free media? Delayed->Change_Media Success Success: Clear Solution Optimize_Dilution->Success Lower_Concentration->Success Reassess Re-evaluate Experiment Check_Incubation->Reassess Change_Media->Reassess Success->Reassess Proceed with experiment

References

Technical Support Center: Optimizing Poacic Acid Concentration for Fungal Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Poacic acid for fungal inhibition experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a plant-derived antifungal agent that primarily targets the fungal cell wall.[1][2][3][4] It functions by directly binding to β-1,3-glucan, a key component of the fungal cell wall, and inhibiting its synthesis.[1][3][4] This disruption of the cell wall leads to cell lysis and inhibits fungal growth.[1][3] this compound's mode of action is distinct from echinocandins, another class of antifungals that also target β-1,3-glucan synthesis, as it appears to bind directly to the glucan fibrils rather than the synthase enzyme complex.[1]

Q2: How should I prepare a stock solution of this compound?

A2: this compound has limited solubility in aqueous solutions. It is recommended to first dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. This stock solution can then be diluted in your desired culture medium to achieve the final experimental concentrations.

Q3: What is a typical starting concentration range for this compound in an antifungal assay?

A3: The effective concentration of this compound can vary significantly depending on the fungal species. For initial screening, a broad concentration range is recommended. Based on available data, a starting range of 1 µg/mL to 512 µg/mL is advisable. For Saccharomyces cerevisiae, the IC50 has been reported to be approximately 111 µg/mL.[1][2] For plant pathogens like Sclerotinia sclerotiorum, effective concentrations in in-planta experiments have been around 500 µg/mL.[1][2]

Q4: Is this compound effective against all types of fungi?

A4: this compound has demonstrated activity against a range of fungi, including the yeast Saccharomyces cerevisiae and the plant pathogens Sclerotinia sclerotiorum and Alternaria solani.[1][3][4][5][6] However, its efficacy can be species-dependent. For instance, studies have shown it has no significant effect on Candida species unless their plasma membrane is compromised.

Q5: Can this compound be used in combination with other antifungal agents?

A5: Yes, studies have shown that this compound can act synergistically with other antifungal drugs.[1][2][3][4] Specifically, it has been reported to have synergistic effects with caspofungin and fluconazole, which target the cell wall and membrane integrity, respectively.[1][2][3][4] This suggests that combination therapy could be a promising strategy to enhance antifungal efficacy.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or no fungal inhibition Inappropriate Concentration: The concentration of this compound may be too low for the target fungus.Perform a dose-response experiment using a wider range of concentrations to determine the Minimum Inhibitory Concentration (MIC).
Reduced Activity: The antifungal activity of this compound can be hindered by the presence of exogenous chitin (B13524) or certain metal ions.Ensure the culture medium is free from high levels of chitin. If metal chelation is suspected to be interfering, consider using a defined medium with known metal concentrations.
Compound Instability: this compound may degrade over time or under certain storage conditions.Prepare fresh stock solutions in DMSO and store them at -20°C for short-term use or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Resistant Fungal Strain: The fungal isolate may be intrinsically resistant or have developed resistance to this compound.Verify the identity and purity of your fungal culture. If resistance is suspected, consider performing molecular analysis to investigate resistance mechanisms.
Precipitation of this compound in culture medium Poor Solubility: this compound has low aqueous solubility.Ensure the final concentration of DMSO in your culture medium is kept low (typically ≤1%) to avoid solvent-related toxicity to the fungus. Prepare a highly concentrated stock in DMSO and perform serial dilutions in the medium. Gentle warming and vortexing may aid dissolution.
"Trailing" or "Paradoxical" growth in MIC assays Sub-inhibitory Concentrations: At concentrations just above the MIC, some fungi can exhibit reduced but persistent growth, making the endpoint difficult to determine.Read the MIC at an earlier time point (e.g., 24 hours instead of 48 hours) as the trailing effect is often less pronounced. The MIC should be determined as the lowest concentration that causes a significant (e.g., ≥50% or ≥80%) reduction in growth compared to the control.
Medium pH: The pH of the culture medium can influence the activity of some antifungal compounds.Use a buffered medium, such as RPMI-1640 with MOPS, to maintain a stable pH throughout the experiment.
High variability between replicate experiments Inoculum Preparation: Inconsistent inoculum size can lead to variable results.Standardize your inoculum preparation. Use a spectrophotometer or hemocytometer to ensure a consistent starting concentration of fungal cells or spores in each experiment.
Incubation Conditions: Variations in temperature or incubation time can affect fungal growth and compound activity.Maintain consistent incubation temperature and duration for all experiments.

Data Presentation

Table 1: Inhibitory Concentrations of this compound Against Various Fungi

Fungal SpeciesType of InhibitionConcentration (µg/mL)Reference
Saccharomyces cerevisiaeIC50111[1][2]
Saccharomyces cerevisiaeIn vitro β-1,3-glucan synthase inhibition (IC50)31[1]
Candida albicans (wild-type)No significant effect-
Candida albicans (plasma membrane-compromised mutants)FungicidalNot specified
Sclerotinia sclerotiorumDose-dependent inhibition of colony growth125 - 500[1][2]
Alternaria solaniEffective inhibitionNot specified[3][4][5][6]
Phytophthora sojae (Oomycete)Significant reduction in colony growthNot specified[3]

Experimental Protocols

Protocol: Determining the Minimum Inhibitory Concentration (MIC) of this compound using Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Materials:

  • This compound
  • Dimethyl sulfoxide (DMSO)
  • Appropriate sterile culture medium (e.g., RPMI-1640 with MOPS buffer, pH 7.0)
  • Sterile 96-well microtiter plates
  • Fungal isolate of interest
  • Sterile saline or phosphate-buffered saline (PBS)
  • Spectrophotometer or hemocytometer
  • Incubator

2. Preparation of this compound Stock Solution: a. Dissolve this compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). b. Ensure complete dissolution by vortexing. c. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

3. Preparation of Fungal Inoculum: a. From a fresh culture plate, pick a few colonies of the fungal isolate and suspend them in sterile saline or PBS. b. Adjust the suspension to a specific optical density (OD) at a specified wavelength (e.g., OD600 of 0.1) or a specific cell concentration (e.g., 1 x 10^6 to 5 x 10^6 cells/mL) using a spectrophotometer or hemocytometer. c. Dilute this standardized suspension in the culture medium to the final desired inoculum concentration (e.g., 0.5 x 10^3 to 2.5 x 10^3 cells/mL).

4. Broth Microdilution Assay: a. In a sterile 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the culture medium. The final volume in each well should be 100 µL. Ensure the final DMSO concentration is below the toxic level for the fungus (typically ≤1%). b. Include a positive control well (fungus in medium with DMSO, no this compound) and a negative control well (medium only). c. Add 100 µL of the prepared fungal inoculum to each well, bringing the total volume to 200 µL. d. Seal the plate and incubate at the optimal temperature for the growth of the fungal species (e.g., 30°C or 35°C) for 24 to 48 hours.

5. Determination of MIC: a. After incubation, visually inspect the wells for fungal growth (turbidity). b. The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (e.g., ≥50% or ≥80% reduction) compared to the positive control. c. For a more quantitative measurement, a spectrophotometer can be used to measure the optical density at a suitable wavelength (e.g., 600 nm).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (in DMSO) Serial_Dilution Perform Serial Dilutions in 96-well Plate Stock_Solution->Serial_Dilution Inoculum_Prep Prepare and Standardize Fungal Inoculum Inoculation Inoculate with Fungal Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination

Experimental workflow for MIC determination.

Fungal_Cell_Wall_Stress_Response cluster_stimulus Stimulus cluster_target Target cluster_response Cellular Response Poacic_Acid This compound Beta_Glucan β-1,3-Glucan Synthesis Poacic_Acid->Beta_Glucan Inhibits Cell_Wall_Stress Cell Wall Stress Beta_Glucan->Cell_Wall_Stress Leads to CWI_Pathway Cell Wall Integrity (CWI) Pathway Activation Cell_Wall_Stress->CWI_Pathway Activates HOG_Pathway High-Osmolarity Glycerol (HOG) Pathway Activation Cell_Wall_Stress->HOG_Pathway Activates Fungal_Inhibition Fungal Growth Inhibition / Cell Lysis CWI_Pathway->Fungal_Inhibition HOG_Pathway->Fungal_Inhibition

This compound's mechanism of action.

References

Technical Support Center: Large-Scale Poacic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale production of Poacic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the fermentation, purification, and analysis of this compound.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues in your production workflow.

Problem 1: Low this compound Titer in Fermentation

Question: Our 10,000L bioreactor run is showing significantly lower this compound titers (<5 g/L) compared to our pilot-scale runs (15-20 g/L), despite maintaining the same key parameters. What are the likely causes and how can we troubleshoot this?

Answer: Transitioning from pilot to industrial scale often introduces challenges related to maintaining homogeneity and optimal microbial performance.[][2] Low titers at a large scale are a common problem that can typically be traced back to a few key areas.[3]

Possible Causes & Solutions:

  • Inadequate Oxygen Transfer: Oxygen is critical for the aerobic fermentation of S. cerevisiae PA-101.[2] The oxygen transfer rate (OTR) does not always scale linearly and can become a limiting factor in large vessels.[4][5]

    • Solution: Increase the agitation speed in increments of 50 RPM and monitor the dissolved oxygen (DO) level. If the DO level is consistently dropping below 20% saturation during peak metabolic activity, increase the airflow rate or supplement with pure oxygen. Be cautious of excessive shear stress, which can damage cells.[6]

  • Nutrient Limitation or Heterogeneity: In large tanks, poor mixing can create localized zones of nutrient depletion, particularly for the nitrogen source or key trace metals, even if the overall media composition is correct.[]

    • Solution: Implement a fed-batch strategy for the primary nitrogen source to maintain a consistent, optimal concentration.[7] Verify that the feed is being distributed evenly within the bioreactor. If nutrient heterogeneity is suspected, consider adding additional impellers to the agitator shaft to improve vertical mixing.[3]

  • Metabolic Byproduct Inhibition: High concentrations of inhibitory byproducts, such as ethanol (B145695) or specific organic acids, can accumulate in high-density cultures and suppress this compound synthesis.[8]

    • Solution: Use HPLC to analyze samples for major byproducts.[6] If a known inhibitor is identified, adjust the feeding strategy to avoid overflow metabolism. In some cases, in-situ product removal techniques may be necessary.[6]

  • Inconsistent Seed Culture: An inconsistent or low-viability inoculum will lead to poor performance at production scale.

    • Solution: Standardize your inoculum preparation protocol. Ensure the seed culture is harvested in the late logarithmic growth phase and that cell viability is >95% before transferring to the production bioreactor.[9]

G cluster_0 cluster_1 Upstream Process Checks cluster_2 Corrective Actions cluster_3 start Low this compound Titer Detected check_do Is Dissolved Oxygen (DO) consistently > 20%? start->check_do check_nutrients Is fed-batch nutrient profile correct? check_do->check_nutrients Yes action_do Increase Agitation / Airflow Supplement with O2 check_do->action_do No check_byproducts Are inhibitory byproduct levels below threshold? check_nutrients->check_byproducts Yes action_nutrients Adjust Feed Rate Verify Mixer Performance check_nutrients->action_nutrients No check_seed Was seed culture viability > 95% at inoculation? check_byproducts->check_seed Yes action_byproducts Modify Feed Strategy Consider In-situ Removal check_byproducts->action_byproducts No action_seed Review Seed Protocol Standardize Inoculum check_seed->action_seed No end_fail Issue Persists: Escalate to Process Science Team check_seed->end_fail Yes end_ok Yield Restored action_do->end_ok action_nutrients->end_ok action_byproducts->end_ok action_seed->end_ok

Caption: Troubleshooting workflow for low this compound yield.

Problem 2: Poor this compound Purity After Crystallization

Question: We are experiencing issues with the final purity of our crystallized this compound. The primary contaminant is a structurally related impurity, "Iso-Poacic Acid." How can we improve the purity of our final product?

Answer: Achieving high purity during crystallization is critical and often depends on controlling the process to favor the formation of the desired crystal form (polymorph) while excluding impurities.[10][11]

Possible Causes & Solutions:

  • Suboptimal Solvent System: The choice of solvent is crucial as it affects both the solubility of this compound and its impurities.[11]

    • Solution: Experiment with different anti-solvents or solvent ratios to maximize the solubility difference between this compound and Iso-Poacic Acid. This can create a wider metastable zone width (MSZW) that allows for selective crystallization.

  • Incorrect Cooling Rate: Rapid cooling can lead to spontaneous nucleation and the trapping of impurities within the crystal lattice.[12]

    • Solution: Implement a controlled, slower cooling profile. A gradual temperature reduction allows for more orderly crystal growth, which tends to exclude impurities. Start with a cooling rate of 5°C/hour and optimize from there.

  • Seeding Issues: Improper seeding (e.g., wrong crystal form, incorrect amount, or wrong timing) can result in uncontrolled nucleation and lower purity.

    • Solution: Ensure you are seeding with high-purity crystals of the desired polymorph. Add the seeds at the start of the metastable zone. The amount of seed material should be optimized, typically starting at 0.1-1.0% (w/w).

  • Presence of Impurities Affecting Crystal Growth: Sometimes, even small amounts of certain impurities can alter the crystal habit and promote the inclusion of others.[10]

    • Solution: Review the upstream and downstream purification steps. An additional chromatography step or a carbon treatment prior to crystallization may be necessary to remove problematic minor impurities.[13]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH and temperature for this compound fermentation?

A1: The optimal parameters are strain and media dependent, but for the standard S. cerevisiae PA-101 strain, the optimal temperature is 28°C and the pH should be maintained at 5.5. Deviations can significantly impact yield and byproduct formation.[8][14]

Q2: How can I monitor this compound concentration during a fermentation run?

A2: The most reliable method is to take aseptic samples from the bioreactor at regular intervals (e.g., every 6-12 hours) and analyze them using a validated HPLC method.[6][15] This allows for real-time tracking of product formation and helps in making process decisions.[16]

Q3: What are the best practices for scaling up from a 20L to a 10,000L bioreactor?

A3: Successful scale-up requires maintaining key engineering and biological parameters.[4][17] Focus on keeping the volumetric oxygen mass transfer coefficient (kLa), mixing time, and tip speed as consistent as possible across scales.[4] It's also crucial to validate that your seed train and media preparation can be reliably executed at the larger scale.[18]

Q4: My final this compound product has variable particle size, affecting downstream formulation. How can I control this?

A4: Particle size is heavily influenced by the crystallization process.[19] Controlling the level of supersaturation is key.[12] Slower cooling rates, controlled agitation, and proper seeding techniques will generally lead to larger, more uniform crystals.[12] Consider using Process Analytical Technology (PAT) like in-line particle size analyzers to monitor and control the crystallization in real-time.

Data Presentation

Table 1: Effect of pH on this compound Fermentation

pH SetpointFinal Titer (g/L)Biomass (OD600)Major Impurity (Iso-Poacic Acid, %)
4.58.2754.1
5.014.5902.5
5.5 19.8 92 1.2
6.016.1883.8
6.511.3815.6

Table 2: Impact of Cooling Rate on Final Product Purity

Crystallization Cooling Rate (°C/hour)Average Particle Size (μm)Purity by HPLC (%)Yield (%)
20 (Crash Cool)4596.892
109098.589
5 155 99.7 87
218099.885

Experimental Protocols

Protocol 1: HPLC Analysis of this compound

This protocol is for the quantitative analysis of this compound in fermentation broth.

  • Sample Preparation:

    • Aseptically withdraw 5 mL of broth from the bioreactor.[20]

    • Centrifuge at 10,000 x g for 10 minutes to pellet cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the filtered sample 1:100 with the mobile phase.

  • HPLC Conditions:

    • Column: C18 Reverse Phase Column (e.g., 4.6 x 250 mm, 5 µm).[21]

    • Mobile Phase: Isocratic elution with a mixture of 40% acetonitrile (B52724) and 60% 20 mM potassium phosphate (B84403) buffer (pH adjusted to 2.5 with phosphoric acid).[22][23]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.[21][24]

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.[24]

  • Quantification:

    • Prepare a standard curve using high-purity this compound reference material (0.01 to 1.0 mg/mL).

    • Calculate the concentration in the sample by comparing its peak area to the standard curve.

Protocol 2: Aseptic Sampling from a Production Bioreactor

This protocol ensures the sample is representative and the bioreactor remains sterile.[15]

  • Preparation:

    • Ensure the sampling valve assembly has been steam-in-place (SIP) sterilized.

    • Prepare a sterile collection vessel (e.g., a sterile syringe or a pre-sterilized sample bag).

    • Don personal protective equipment (PPE).

  • Procedure:

    • Spray the exterior of the sampling valve with 70% ethanol.

    • Slowly open the valve to flush the dead leg for 5-10 seconds into a waste container.

    • Close the valve.

    • Aseptically connect the sterile collection vessel to the valve port.[16][25]

    • Open the valve and collect the desired sample volume (e.g., 10 mL).

    • Close the valve and remove the collection vessel.

    • Immediately process the sample for analysis.

Visualizations

G cluster_0 Upstream Process cluster_1 Downstream Processing A Seed Culture (S. cerevisiae PA-101) B Production Fermentation (10,000L Bioreactor) A->B Inoculation C Harvest (Centrifugation) B->C D Cell Lysis & Clarification C->D E Ion Exchange Chromatography D->E F Reverse Phase Chromatography E->F G Concentration & Crystallization F->G H Final Product (this compound >99.5%) G->H

Caption: High-level experimental workflow for this compound production.

G

Caption: Simplified fictional biosynthesis pathway of this compound.

References

Technical Support Center: Poacic Acid Antifungal Activity Testing

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature to date has primarily focused on the antifungal properties of poacic acid, with extensive research on its mechanism of action against fungal and oomycete pathogens.[1][2][3][4][5][6][7] Currently, there is no available scientific information regarding the cytotoxicity of this compound in mammalian cells. Therefore, this technical support resource addresses the prevalent area of research: its antifungal activity.

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers investigating the antifungal effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound's primary antifungal mechanism is the targeting and inhibition of β-1,3-glucan synthesis, a critical component of the fungal cell wall.[1][5] It appears to directly bind to β-1,3-glucan.[1][6] This disruption of the cell wall leads to rapid cell lysis.[1][7]

Q2: Is this compound's mechanism of action similar to other cell wall-targeting antifungals?

A2: While this compound targets the cell wall like echinocandins (e.g., caspofungin), its mode of action is distinct.[2][4][6] This is supported by the observation that this compound induces unique morphological changes in fungal cells compared to other cell wall-targeting agents.[1][5]

Q3: Does this compound show synergistic effects with other antifungal drugs?

A3: Yes, this compound has been shown to have significant synergistic effects with both caspofungin, which also targets the cell wall, and fluconazole, which targets the cell membrane.[1][5][7] This suggests that this compound could be a candidate for combination therapy.

Q4: What is the effect of this compound on the fungal cell cycle and morphology?

A4: Treatment with this compound causes abnormal cell morphology, including an increased bud neck size and heterogeneous cell shapes.[1][5] It also leads to rapid cell leakage, indicative of compromised cell integrity.[1][5]

Q5: What are the known cellular responses to this compound in yeast?

A5: In yeast, this compound activates the cell wall integrity (CWI) and high-osmolarity glycerol (B35011) (HOG) signaling pathways.[4][6] It also induces a transcriptional response related to cell wall stress.[2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent IC50 values for this compound - Inaccurate serial dilutions.- Variation in fungal inoculum density.- Instability of this compound in the assay medium.- Prepare fresh dilutions for each experiment and verify concentrations.- Standardize the inoculum preparation and use a spectrophotometer to adjust cell density.- Test the stability of this compound in your specific medium over the experiment's duration.
Precipitation of this compound in culture medium - Poor solubility of the compound in aqueous solutions.[8]- Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in the assay does not exceed a non-toxic level (typically <1%).- Gently sonicate or vortex the stock solution to aid dissolution before diluting in the medium.[8]
High background signal in colorimetric/fluorometric assays - The natural fluorescence of this compound may interfere with the assay readings.[1]- Run parallel controls containing this compound at the same concentrations as the experimental wells but without cells. Subtract the background reading from the experimental wells.[8]
No observable antifungal effect - The tested fungal species may be resistant to this compound.- The concentration range tested is too low.- Degradation of the this compound stock.- Test this compound against a known sensitive strain as a positive control.- Expand the concentration range of this compound tested.- Use a freshly prepared stock solution of this compound.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for IC50 Determination

This protocol is adapted from standard antifungal susceptibility testing methods.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Fungal strain of interest

  • Appropriate sterile liquid growth medium (e.g., YPD for yeast)

  • Spectrophotometer or microplate reader

  • DMSO (or other suitable solvent)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Prepare Fungal Inoculum: Culture the fungal strain overnight in the appropriate liquid medium. Adjust the cell suspension to a final concentration of approximately 0.5-2.5 x 10^3 cells/mL in fresh medium.

  • Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the this compound stock solution in the liquid medium to achieve the desired concentration range. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level.

  • Inoculation: Add the fungal inoculum to each well containing the diluted this compound.

  • Controls: Include wells with:

    • Fungal inoculum in medium only (positive growth control).

    • Medium only (sterility control).

    • Fungal inoculum with the highest concentration of DMSO used (vehicle control).

  • Incubation: Incubate the plate at the optimal temperature for the fungal strain for 24-48 hours.

  • Data Collection: Measure the optical density (OD) at 600 nm using a microplate reader.

  • IC50 Calculation: Determine the IC50 value, which is the concentration of this compound that inhibits 50% of fungal growth compared to the positive control.

Protocol 2: Cell Lysis Assay using Propidium Iodide

This protocol determines if this compound causes cell membrane damage leading to lysis.[5]

Materials:

  • Fungal cells treated with this compound

  • Propidium Iodide (PI) staining solution

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Treatment: Treat fungal cells with various concentrations of this compound for a specified time (e.g., 4 hours). Include untreated and positive controls (e.g., a known lytic agent).

  • Harvest and Wash: Harvest the cells by centrifugation and wash them with PBS to remove the medium.

  • Staining: Resuspend the cells in PBS containing PI and incubate in the dark for 10-15 minutes.

  • Analysis:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Cells with compromised membranes will stain red.

    • Flow Cytometry: Analyze the cell population using a flow cytometer to quantify the percentage of PI-positive (lysed) cells.

Data Summary

Table 1: Inhibitory Concentration (IC50) of this compound Against Various Fungi

Fungal SpeciesIC50 (µg/mL)Reference
Saccharomyces cerevisiae111[5]
Sclerotinia sclerotiorumDose-dependent inhibition observed[5]
Alternaria solaniGrowth inhibition observed[1][7]

Table 2: Synergistic Interactions of this compound

CombinationEffectReference
This compound + CaspofunginSynergistic[1][5][7]
This compound + FluconazoleSynergistic[1][5][7]

Visualizations

Poacic_Acid_Mechanism Poacic_Acid This compound Beta_1_3_Glucan β-1,3-Glucan Poacic_Acid->Beta_1_3_Glucan Binds to & Inhibits Synthesis Fungal_Cell_Wall Fungal Cell Wall Beta_1_3_Glucan->Fungal_Cell_Wall Is a key component of Cell_Lysis Cell Lysis Fungal_Cell_Wall->Cell_Lysis Disruption leads to

Caption: Proposed mechanism of action of this compound on the fungal cell wall.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep Prepare Fungal Inoculum Inoculation Inoculate 96-well Plate Inoculum_Prep->Inoculation Compound_Dilution Prepare this compound Serial Dilutions Compound_Dilution->Inoculation Incubation Incubate (24-48h) Inoculation->Incubation Read_OD Read Optical Density Incubation->Read_OD Calculate_IC50 Calculate IC50 Read_OD->Calculate_IC50

Caption: General workflow for antifungal susceptibility testing of this compound.

Synergistic_Pathway Poacic_Acid This compound Cell_Wall Cell Wall Synthesis Poacic_Acid->Cell_Wall Inhibits Caspofungin Caspofungin Caspofungin->Cell_Wall Inhibits Fluconazole Fluconazole Cell_Membrane Cell Membrane Integrity Fluconazole->Cell_Membrane Disrupts Fungal_Death Enhanced Fungal Cell Death Cell_Wall->Fungal_Death Cell_Membrane->Fungal_Death

Caption: Synergistic targeting of fungal cells by this compound and other antifungals.

References

troubleshooting Poacic acid extraction from plant material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of Poacic acid from plant material.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is a plant-derived stilbenoid with notable antifungal activity.[1][2] It is primarily found in the lignocellulosic hydrolysates of grasses, which belong to the Poaceae family.[3][4] Corn stover is a known source from which it has been identified.[5]

Q2: What is the mechanism of action of this compound?

A2: this compound's antifungal effect stems from its ability to disrupt the synthesis and assembly of β-1,3-glucan, a critical component of the fungal cell wall.[1][5][6] This action can lead to rapid cell lysis of the fungal cells.[3][7]

Q3: Is this compound extraction a straightforward process?

A3: The extraction of natural products like this compound can present several challenges. These include the low concentrations of the compound in its natural source, potential for degradation during extraction, and the complexity of separating it from other plant metabolites.[8][9]

Q4: What are the key considerations for solvent selection in this compound extraction?

A4: Solvent selection is critical and should be based on the polarity and stability of this compound.[8][10] Given its acidic nature, a common strategy involves using an organic solvent to extract the compound from an acidified aqueous solution, a technique known as acid-base extraction.[11][12][13] The solvent should also be easily removable and not react with the target compound.[14]

Troubleshooting Guide

Issue 1: Low Yield of this compound

  • Possible Cause: Inefficient hydrolysis of the lignocellulosic material.

    • Solution: Optimize the hydrolysis step. If using acid hydrolysis, experiment with different acid concentrations and reaction times. For enzymatic hydrolysis, ensure the enzymes are active and the pH and temperature conditions are optimal.

  • Possible Cause: Incomplete extraction from the hydrolysate.

    • Solution: Evaluate the polarity of the extraction solvent. A combination of solvents might be necessary for efficient extraction. Techniques like ultrasound-assisted extraction (UAE) can also improve yields by promoting cell disruption, though care must be taken as the heat generated can degrade thermolabile compounds.[8]

  • Possible Cause: Degradation of this compound during extraction.

    • Solution: this compound's stability under different pH and temperature conditions should be considered. Avoid prolonged exposure to harsh acidic or basic conditions and high temperatures.

Issue 2: Purity of the Extracted this compound is Low

  • Possible Cause: Co-extraction of other phenolic compounds.

    • Solution: Implement a multi-step purification process. After the initial solvent extraction, techniques like liquid-liquid chromatography (e.g., MPLC, HPLC) are often necessary to separate compounds with similar polarities.[8][10]

  • Possible Cause: Presence of tannins and other interfering substances.

    • Solution: Incorporate a pre-extraction step to remove interfering compounds. For example, a preliminary wash with a non-polar solvent can remove some lipids and pigments.

Issue 3: Difficulty in Separating this compound from the Aqueous Layer

  • Possible Cause: The pH of the aqueous layer is not optimal for acid-base extraction.

    • Solution: To ensure this compound (an acidic compound) remains in its neutral, less water-soluble form, the pH of the solution should be acidic. Conversely, to move it into the aqueous layer as a salt, the solution should be made basic.[11][13][15] Careful monitoring and adjustment of pH are crucial.

  • Possible Cause: The organic solvent has significant miscibility with water.

    • Solution: Use a water-insoluble organic solvent to ensure clear phase separation.[11] If an emulsion forms, it can sometimes be broken by adding a saturated brine solution.

Issue 4: Inconsistent Results Between Batches

  • Possible Cause: Variation in the plant material.

    • Solution: The concentration of secondary metabolites in plants can vary depending on factors like harvest time and storage conditions.[16] Standardizing the collection and preparation of the plant material can help minimize this variability.

  • Possible Cause: Lack of a standardized extraction protocol.

    • Solution: Adhere strictly to a validated standard operating procedure (SOP) for all extractions to ensure reproducibility.

Quantitative Data

Table 1: Antifungal Activity of this compound

Target OrganismMetricValueReference
Saccharomyces cerevisiaeIC₅₀111 µg/mL (324 µM)[7]

Table 2: Yields from a Reported Synthetic Procedure for this compound

StepProductYieldReference
1Ethyl ferulate92%[17]
2Crude diferulates91%[17]
3Crystalline this compound25%[17]

Experimental Protocols

Protocol 1: Hypothetical Extraction of this compound from Plant Material (e.g., Corn Stover)

  • Material Preparation:

    • Dry the plant material (corn stover) at 60°C until a constant weight is achieved.

    • Grind the dried material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

  • Lignocellulosic Hydrolysis:

    • Suspend the powdered plant material in a dilute acid solution (e.g., 1% H₂SO₄) at a solid-to-liquid ratio of 1:10 (w/v).

    • Heat the suspension at 121°C for 60 minutes in an autoclave to hydrolyze the lignocellulose.

    • Allow the mixture to cool and then neutralize it to approximately pH 7.0 with a base (e.g., CaCO₃ or NaOH).

    • Filter the mixture to separate the solid residue from the liquid hydrolysate.

  • Solvent Extraction:

    • Acidify the liquid hydrolysate to a pH of 2-3 with a strong acid (e.g., HCl).

    • Transfer the acidified hydrolysate to a separatory funnel.

    • Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate).

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate and collect the organic layer.

    • Repeat the extraction of the aqueous layer two more times with fresh organic solvent.

    • Combine the organic extracts.

  • Purification:

    • Wash the combined organic extracts with a saturated brine solution to remove excess water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

    • Further purify the crude extract using column chromatography (e.g., silica (B1680970) gel) with a suitable solvent gradient (e.g., hexane:ethyl acetate) to isolate this compound.

Visualizations

Poacic_Acid_Extraction_Workflow cluster_prep Material Preparation cluster_hydrolysis Hydrolysis cluster_extraction Extraction cluster_purification Purification plant_material Dried Plant Material (e.g., Corn Stover) grinding Grinding plant_material->grinding acid_hydrolysis Acid Hydrolysis (e.g., 1% H₂SO₄, 121°C) grinding->acid_hydrolysis neutralization Neutralization & Filtration acid_hydrolysis->neutralization solvent_extraction Solvent Extraction (Ethyl Acetate, pH 2-3) neutralization->solvent_extraction concentration Concentration (Rotary Evaporator) solvent_extraction->concentration chromatography Column Chromatography concentration->chromatography pure_poacic_acid Pure this compound chromatography->pure_poacic_acid

Caption: Experimental workflow for the extraction and purification of this compound.

Poacic_Acid_MoA cluster_fungus Fungal Cell poacic_acid This compound glucan_synthesis β-1,3-glucan Synthesis poacic_acid->glucan_synthesis Inhibits glucan_synthase β-1,3-glucan Synthase Complex glucan_synthase->glucan_synthesis cell_wall Fungal Cell Wall (Weakened) glucan_synthesis->cell_wall Builds lysis Cell Lysis cell_wall->lysis

References

stabilizing Poacic acid in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing Poacic acid in various solvent systems. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a novel carboxylic acid-containing active pharmaceutical ingredient (API) currently under investigation for its therapeutic properties. Like many carboxylic acids, this compound is susceptible to degradation in certain solvent systems and under specific environmental conditions, which can impact its efficacy and safety.[1][2] Understanding its stability profile is crucial for developing robust formulations and obtaining reliable experimental data.

Q2: What are the primary degradation pathways for this compound?

A2: The main degradation pathways for this compound are hydrolysis, oxidation, and photolysis.[1][3][4]

  • Hydrolysis: The carboxylic acid group can react with water, especially under acidic or basic conditions, leading to the formation of inactive byproducts.[4][5]

  • Oxidation: Exposure to oxygen or oxidizing agents can lead to the formation of oxidative degradation products.[6]

  • Photolysis: Exposure to light, particularly UV radiation, can cause photolytic degradation.[1][7]

Q3: Which solvents are recommended for dissolving this compound?

A3: The choice of solvent depends on the intended application. For short-term use in analytical procedures, less polar solvents like ethers and some alcohols are often suitable.[8][9] For formulation development, a thorough understanding of the API's stability in various pharmaceutically acceptable solvents is necessary.[10] It is generally advisable to start with common solvents such as ethanol (B145695), methanol (B129727), or acetonitrile (B52724) and assess stability.[11]

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The pH of an aqueous solution significantly impacts the stability of this compound. The carboxylic acid group's ionization state changes with pH, which can influence its reactivity.[8][12][13] Extreme pH values (highly acidic or highly basic) often accelerate hydrolytic degradation.[4][5] It is recommended to determine the pH-stability profile to identify the optimal pH range for maximum stability.

Q5: Are there any known incompatibilities with common excipients?

A5: Yes, this compound, being acidic, may be incompatible with basic excipients.[2] Additionally, some common excipients may contain impurities that can promote degradation. For instance, peroxides in polymers like povidone can induce oxidation.[2] It is essential to conduct compatibility studies with all excipients intended for use in a formulation.

Troubleshooting Guides

Problem 1: I am observing a rapid loss of this compound in my stock solution prepared in methanol.

  • Question: What could be causing the rapid degradation of this compound in my methanolic stock solution?

  • Answer: Several factors could be at play:

    • Water Content: Methanol is hygroscopic and can absorb moisture from the atmosphere. The presence of water can facilitate hydrolysis. Ensure you are using anhydrous methanol and storing it properly.

    • Purity of Methanol: The methanol itself may contain impurities that are catalyzing the degradation. Use high-purity, HPLC-grade methanol.

    • Temperature: Are you storing the stock solution at room temperature? For extended storage, it is advisable to store solutions at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures, provided this compound is soluble at these temperatures.

    • Esterification: Although generally slow without a catalyst, there is a possibility of esterification between the carboxylic acid group of this compound and methanol, especially during long-term storage or at elevated temperatures.

Problem 2: My HPLC analysis shows multiple unknown peaks appearing over time in my formulation.

  • Question: I am developing a formulation and my stability-indicating HPLC method shows several new peaks. How can I identify these and prevent their formation?

  • Answer: The appearance of new peaks indicates the formation of degradation products.

    • Peak Identification: To identify these degradants, techniques like liquid chromatography-mass spectrometry (LC-MS) are invaluable.[14] LC-MS can provide the mass-to-charge ratio of the unknown peaks, offering clues to their structure.

    • Forced Degradation Studies: Performing forced degradation studies can help you systematically generate the degradation products under controlled stress conditions (acid, base, oxidation, heat, light).[1][3][4] This will help in confirming the identity of the degradants seen in your formulation and understanding the degradation pathways.

    • Prevention: Once the degradation pathways are understood, you can take steps to mitigate them. This may involve adjusting the pH, adding antioxidants, protecting the formulation from light, or selecting more compatible excipients.

Problem 3: The solubility of this compound is poor in my desired solvent system.

  • Question: How can I improve the solubility of this compound?

  • Answer:

    • Salt Formation: Carboxylic acids can be converted to their corresponding salts, which are often much more soluble in water.[8][12] Adding a suitable base like sodium hydroxide (B78521) or potassium hydroxide can form the water-soluble salt of this compound.

    • Co-solvents: Using a co-solvent system can enhance solubility. For aqueous systems, adding a water-miscible organic solvent like ethanol or propylene (B89431) glycol can increase the solubility of a hydrophobic carboxylic acid.

    • Amorphous Solid Dispersions: For solid formulations, creating an amorphous solid dispersion of this compound with a polymer can improve its dissolution rate and apparent solubility.[15]

Data on this compound Stability

The following tables summarize the stability of this compound under various conditions. This data is intended to be illustrative and should be confirmed by internal studies.

Table 1: pH-Dependent Stability of this compound in Aqueous Buffers at 25°C over 7 Days

pHBuffer System% this compound RemainingMajor Degradant(s) Observed
2.00.1 M HCl85.2%Hydrolysis Product A
4.5Acetate Buffer98.5%Minimal Degradation
7.0Phosphate Buffer95.1%Hydrolysis Product B
9.0Borate Buffer88.9%Hydrolysis Product B
12.00.01 M NaOH75.4%Multiple Hydrolysis Products

Table 2: Solvent-Dependent Stability of this compound at 40°C over 48 Hours

Solvent% this compound Remaining
Acetonitrile99.2%
Methanol96.5%
Ethanol97.8%
Dichloromethane99.5%
Water (unbuffered)94.3%
50:50 Acetonitrile:Water96.8%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.[3][4]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 8 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid this compound powder in a 60°C oven for 48 hours.

    • Dissolve the stressed powder in a suitable solvent for HPLC analysis.

  • Photolytic Degradation:

    • Expose a 0.1 mg/mL solution of this compound in quartz cuvettes to a photostability chamber (ICH Q1B conditions).

    • Analyze by HPLC at appropriate time points.

  • Analysis: Analyze all samples by a stability-indicating HPLC method, comparing them to an unstressed control sample.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for a reversed-phase HPLC method to separate this compound from its potential degradation products.[14][16]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 20% A, 80% B

    • 25-30 min: Hold at 20% A, 80% B

    • 30.1-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation stock Prepare this compound Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) stock->stress control Prepare Unstressed Control stock->control hplc HPLC Analysis stress->hplc control->hplc lcms LC-MS for Identification hplc->lcms method Validate Stability-Indicating Method hplc->method pathway Identify Degradation Pathways lcms->pathway G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Poacic_Acid This compound (R-COOH) Hydrolysis_Product_A Hydrolysis Product A Poacic_Acid->Hydrolysis_Product_A H+ / H2O Hydrolysis_Product_B Hydrolysis Product B Poacic_Acid->Hydrolysis_Product_B OH- / H2O Oxidation_Product Oxidative Degradant Poacic_Acid->Oxidation_Product [O]

References

addressing inconsistencies in Poacic acid bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Poacic acid. Our goal is to help you address common inconsistencies and achieve reliable, reproducible results in your bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a natural antifungal agent that targets the fungal cell wall.[1] Its primary mechanism involves binding to β-1,3-glucan, a key structural component of the cell wall.[1][2] This interaction inhibits β-1,3-glucan synthesis and disrupts cell wall remodeling, leading to cell lysis and growth inhibition in susceptible fungi.[1][3][4]

Q2: In which organisms has this compound shown activity?

This compound has demonstrated antifungal activity against a range of fungi and oomycetes, including:

  • Saccharomyces cerevisiae[1][2]

  • Sclerotinia sclerotiorum[1][2]

  • Alternaria solani[1][2]

  • Phytophthora sojae[1][2]

  • It also affects plant cells, such as lily pollen, by inhibiting germination and tube growth, though through a different mechanism than in fungi.[5][6]

Q3: What are the expected morphological changes in yeast cells treated with this compound?

Yeast cells, such as S. cerevisiae, treated with this compound typically exhibit distinct morphological changes indicative of cell wall stress. These include:

  • Abnormal cell morphology[1]

  • Increased bud neck size in a dose-dependent manner[1]

  • Heterogeneous cell morphology[1]

  • Cell lysis and leakage[1]

These morphological characteristics are similar to those observed with other agents that target the cell wall.[1]

Q4: Is this compound synergistic with other antifungal agents?

Yes, this compound has shown significant synergistic effects with other antifungal drugs that target the cell wall or membrane integrity.[1] Specifically, it is synergistic with:

  • Caspofungin: An echinocandin that inhibits β-1,3-glucan synthase.[1]

  • Fluconazole: An azole that inhibits ergosterol (B1671047) biosynthesis.[1]

This suggests that combining this compound with other antifungals could be a promising strategy.

Troubleshooting Inconsistent Bioassay Results

Problem 1: High variability in Minimum Inhibitory Concentration (MIC) or IC50 values between experiments.

High variability in potency measurements is a common issue in bioassays. Several factors related to the compound, the organism, and the experimental setup can contribute to this.

Possible Causes and Solutions

Potential Cause Troubleshooting Steps
Inconsistent this compound Stock Solution Verify the initial weight of the this compound and the volume of the solvent (e.g., DMSO) used for the stock solution.[7] Prepare fresh working solutions for each experiment from a recently prepared stock.[7] Store stock solutions protected from light and at the recommended temperature to prevent degradation.[7]
Variability in Fungal Inoculum Ensure a consistent concentration of fungal spores or mycelia in the inoculum. Use a spectrophotometer or hemocytometer to standardize the inoculum density. Check the viability of the fungal culture before each experiment by plating a small aliquot on fresh agar (B569324).[7]
Fluctuations in Environmental Conditions Maintain a stable and uniform temperature and humidity in the incubator.[7] Monitor these conditions regularly. Avoid frequent opening of the incubator.
Plate Edge Effects Avoid using the outer wells of microtiter plates, as they are more susceptible to evaporation.[7] If their use is unavoidable, fill the outer wells with sterile medium or water to minimize evaporation from the experimental wells.[7]
Pipetting and Dilution Inaccuracies Calibrate pipettes regularly.[7] Use new pipette tips for each dilution and replicate to avoid cross-contamination and carryover.[7] Ensure thorough mixing of solutions at each dilution step.[7]
Problem 2: No or low antifungal activity observed.

Observing lower than expected or no activity can be frustrating. This often points to issues with the compound's integrity, the assay conditions, or the viability of the fungal strain.

Possible Causes and Solutions

Potential Cause Troubleshooting Steps
Degradation of this compound Prepare fresh stock and working solutions. This compound is a natural product and may be susceptible to degradation over time, especially if not stored properly.[7]
Non-viable Fungal Inoculum Confirm the viability of your fungal culture before initiating the assay.[7] Streak the culture on an appropriate agar medium and check for growth.
Inappropriate Growth Medium Ensure the growth medium (e.g., YPD for yeast) has the correct composition and pH to support robust fungal growth.[7]
Microbial Contamination Use sterile techniques throughout the experimental setup to prevent bacterial or other microbial contamination that could inhibit fungal growth or interfere with the assay readout.[7]
Incorrect Assay Endpoint Ensure the incubation time is sufficient for the fungus to grow in the control wells. For some assays, like those using resazurin, the readout is time-sensitive.[1]
Problem 3: Atypical dose-response curve (not sigmoidal).

A non-sigmoidal dose-response curve can indicate several issues, from the concentration range tested to the compound's behavior in the assay medium.

Possible Causes and Solutions

Potential Cause Troubleshooting Steps
Incorrect Concentration Range The tested concentration range of this compound may be too high or too low.[7] Perform a wider range-finding experiment to identify the concentrations that produce a full dose-response curve.
Solubility Issues This compound may have limited solubility in the aqueous assay medium, especially at higher concentrations.[7] This can lead to an inaccurate assessment of its potency. Visually inspect the wells for any precipitation. Consider using a lower percentage of DMSO in the final assay volume.
Fungal Resistance The fungal strain being tested may have intrinsic or acquired resistance to this compound. Mutants with deletions in genes related to cell wall biogenesis may show altered sensitivity.[1]
Complex Mechanism of Action At high concentrations, this compound might have secondary effects that can alter the shape of the dose-response curve. Review the literature for any known off-target effects.

Experimental Protocols & Key Parameters

This compound Stock and Working Solutions
  • Stock Solution: Dissolve this compound in DMSO to create a stock solution (e.g., 40 mg/mL).[8]

  • Synthesis: this compound can be synthesized from ferulic acid.[8][9]

  • Working Solutions: Prepare fresh serial dilutions of the stock solution in the appropriate growth medium for each experiment.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from standard methods and findings from this compound literature.

  • Inoculum Preparation:

    • Culture the fungal strain in a suitable liquid medium (e.g., YPD for S. cerevisiae) overnight at an appropriate temperature (e.g., 24°C) with shaking.[10]

    • Dilute the overnight culture to a starting concentration of approximately 5 x 10^4 cells/mL in fresh medium.[10]

  • Plate Setup:

    • Add 100 µL of the diluted fungal culture to the wells of a 96-well microtiter plate.

    • Add serial dilutions of this compound to the wells. Include a solvent control (DMSO) and a no-drug control.

  • Incubation:

    • Incubate the plates at the optimal growth temperature for the fungal strain (e.g., 24°C or 25°C) for 24-48 hours.[10]

  • Growth Measurement:

    • After incubation, measure the optical density (OD) at 600 nm using a plate reader to determine fungal growth.[10]

    • The MIC is the lowest concentration that inhibits visible growth. The IC50 can be calculated by fitting the data to a dose-response curve.

Quantitative Data Summary

Parameter Value Organism/Assay Reference
This compound IC50111 µg/mLS. cerevisiae[11]
This compound IC5031 µg/mLIn vitro β-1,3-glucan synthase activity[1]
Synergistic Concentration (this compound)125 µg/mLWith Caspofungin (12.5 ng/mL) in S. cerevisiae[1]
Synergistic Concentration (this compound)125 µg/mLWith Fluconazole (3.8 µg/mL) in S. cerevisiae[1]
Concentration for Morphological Analysis250 µg/mLS. cerevisiae[1]
Concentration for Plant Growth Inhibition5 µg/mLLily pollen tube growth[5][6]

Signaling Pathways and Troubleshooting Logic

This compound and Fungal Cell Wall Integrity (CWI) Pathway

This compound-induced cell wall stress activates the Cell Wall Integrity (CWI) signaling pathway, a conserved MAPK cascade in fungi.[3][4] Understanding this pathway can help interpret experimental results.

CWI_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rom2 Rom2 (GEF) Rho1 Rho1 (GTPase) Rom2->Rho1 Pkc1 Pkc1 Rho1->Pkc1 Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Mkk1_Mkk2 Mkk1/Mkk2 (MAPKK) Bck1->Mkk1_Mkk2 Slt2 Slt2/Mpk1 (MAPK) Mkk1_Mkk2->Slt2 Rlm1_SBF Rlm1, SBF (Transcription Factors) Slt2->Rlm1_SBF CellWall_Genes Cell Wall Gene Expression Rlm1_SBF->CellWall_Genes Poacic_Acid This compound Cell_Wall_Stress Cell Wall Stress (β-1,3-glucan binding) Poacic_Acid->Cell_Wall_Stress Cell_Wall_Stress->Rom2

Caption: this compound induces cell wall stress, activating the CWI pathway.

Troubleshooting Workflow for Inconsistent Results

This workflow provides a logical approach to diagnosing the root cause of variability in your this compound bioassays.

Troubleshooting_Workflow cluster_checks cluster_solutions Start Inconsistent Bioassay Results (e.g., high variability, no activity) Check_Reagents 1. Check Reagents & Compound Start->Check_Reagents Check_Organism 2. Check Fungal Culture Check_Reagents->Check_Organism No Issue Sol_Reagents Prepare fresh this compound stock. Verify solvent and media. Check_Reagents->Sol_Reagents Issue Found Check_Protocol 3. Review Assay Protocol Check_Organism->Check_Protocol No Issue Sol_Organism Confirm culture viability & purity. Standardize inoculum density. Check_Organism->Sol_Organism Issue Found Check_Equipment 4. Verify Equipment Check_Protocol->Check_Equipment No Issue Sol_Protocol Check dilutions, incubation times, and controls. Mitigate edge effects. Check_Protocol->Sol_Protocol Issue Found Sol_Equipment Calibrate pipettes. Check incubator temperature. Check_Equipment->Sol_Equipment Issue Found Resolved Results are Consistent Sol_Reagents->Resolved Sol_Organism->Resolved Sol_Protocol->Resolved Sol_Equipment->Resolved

Caption: A step-by-step workflow for troubleshooting this compound bioassays.

References

Validation & Comparative

A Comparative Guide to the Mechanisms of Poacic Acid and Caspofungin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fungal cell wall, a structure absent in mammalian cells, presents a prime target for antifungal drug development. Two compounds that interfere with the integrity of this essential barrier are poacic acid and caspofungin. While both ultimately disrupt the fungal cell wall, their precise mechanisms of action diverge significantly. This guide provides a detailed comparison of their molecular targets, supporting experimental data, and the methodologies used to elucidate their functions.

Dueling Mechanisms: Targeting the Fungal Cell Wall

Caspofungin, a member of the echinocandin class of antifungals, is a well-established therapeutic agent. Its mechanism of action is the noncompetitive inhibition of the enzyme β-(1,3)-D-glucan synthase.[1] This enzyme is a critical component in the synthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall. By inhibiting this synthase, caspofungin effectively halts the production of this essential polysaccharide, leading to a weakened cell wall, osmotic instability, and ultimately cell death. This action is fungicidal against Candida species and fungistatic against Aspergillus species.

This compound, a more recently discovered antifungal agent derived from grasses, also targets the β-1,3-glucan in the fungal cell wall, but through a distinct mechanism.[2][3] Instead of inhibiting the synthase enzyme, this compound appears to directly bind to the β-1,3-glucan polymer itself.[2][3] This interaction not only disrupts the synthesis of new glucan chains but also interferes with cell wall remodeling processes by inhibiting enzymes such as Gas1, Gas2, and the chitin-glucan transglycosylase Crh1.[4] This multi-faceted disruption of cell wall integrity leads to rapid cell lysis.[2][3] The distinct targets of this compound and caspofungin are underscored by the observation that they exhibit a synergistic antifungal effect when used in combination.[2][3]

At a Glance: this compound vs. Caspofungin

FeatureThis compoundCaspofungin
Primary Molecular Target Directly binds to β-1,3-glucanNon-competitively inhibits β-(1,3)-D-glucan synthase (Fks1p subunit)[1]
Effect on β-1,3-glucan Synthesis Inhibits synthesis and remodeling[4]Inhibits synthesis[1]
IC50 (β-1,3-glucan synthase inhibition) 31 µg/mL (in vitro)[2], 194-220 µg/mL (in membrane preps)[5]Not directly compared in the same study
IC50 (S. cerevisiae growth) 111 µg/mL (324 µM)[2]Not available
Activity against Candida spp. Varied; some studies report no significant effect on growth of certain species[6]Broadly active; MICs typically <1 µg/mL for most species
Interaction Synergistic with caspofungin[2][3]Synergistic with this compound[2][3]
Resistance Mechanism Interaction Increased sensitivity in some caspofungin-resistant strains with FKS1 mutations[5][7]Decreased sensitivity with FKS1 mutations

Visualizing the Mechanisms of Action

The distinct yet complementary mechanisms of this compound and caspofungin in disrupting the fungal cell wall are illustrated below.

Figure 1. Mechanisms of Action of this compound and Caspofungin cluster_membrane Fungal Cell Membrane cluster_cell_wall Fungal Cell Wall Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1p subunit) Glucan_Polymer β-1,3-Glucan Polymer Glucan_Synthase->Glucan_Polymer Synthesis Cell_Lysis Cell Lysis Glucan_Polymer->Cell_Lysis Disruption leads to UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase Caspofungin Caspofungin Caspofungin->Glucan_Synthase Inhibits Poacic_Acid This compound Poacic_Acid->Glucan_Polymer Binds and Disrupts

Caption: Mechanisms of this compound and Caspofungin

Experimental Protocols

The following are summaries of key experimental protocols used to characterize and compare the mechanisms of this compound and caspofungin.

β-1,3-Glucan Synthase Activity Assay

This assay quantifies the inhibitory effect of a compound on the β-1,3-glucan synthase enzyme.

  • Enzyme Preparation: Microsomal membranes containing the β-1,3-glucan synthase complex are prepared from fungal cell lysates through differential centrifugation.

  • Reaction Mixture: The reaction typically contains the prepared enzyme, the substrate UDP-[14C]glucose, and the test compound (e.g., this compound or caspofungin) at various concentrations.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the synthesis of radiolabeled β-1,3-glucan.

  • Quantification: The reaction is stopped, and the insoluble radiolabeled glucan product is separated from the reaction mixture by filtration. The radioactivity of the collected product is then measured using a scintillation counter. The inhibitory concentration 50% (IC50) is calculated as the concentration of the compound that reduces enzyme activity by 50%.

Figure 2. β-1,3-Glucan Synthase Activity Assay Workflow Start Start Prepare_Enzyme Prepare Microsomal Membrane Fraction Start->Prepare_Enzyme Setup_Reaction Set up Reaction: Enzyme + UDP-[14C]glucose + Inhibitor Prepare_Enzyme->Setup_Reaction Incubate Incubate at 30°C Setup_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Filter Filter to Collect Radiolabeled Glucan Stop_Reaction->Filter Measure_Radioactivity Measure Radioactivity Filter->Measure_Radioactivity Calculate_IC50 Calculate IC50 Measure_Radioactivity->Calculate_IC50 End End Calculate_IC50->End

Caption: β-1,3-Glucan Synthase Assay Workflow

Checkerboard Synergy Assay

This assay is used to determine the interaction between two antimicrobial agents.

  • Preparation: A 96-well microtiter plate is prepared with serial dilutions of this compound along the x-axis and serial dilutions of caspofungin along the y-axis.

  • Inoculation: Each well is inoculated with a standardized suspension of fungal cells.

  • Incubation: The plate is incubated under appropriate conditions to allow for fungal growth.

  • Analysis: The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined by observing the lowest concentration that inhibits visible fungal growth.

  • Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A FICI of ≤ 0.5 is typically interpreted as synergy.

Figure 3. Checkerboard Synergy Assay Logic Start Start Prepare_Plate Prepare 96-well plate with serial dilutions of both drugs Start->Prepare_Plate Inoculate Inoculate with fungal suspension Prepare_Plate->Inoculate Incubate Incubate Inoculate->Incubate Determine_MIC Determine MICs of drugs alone and in combination Incubate->Determine_MIC Calculate_FICI Calculate Fractional Inhibitory Concentration Index (FICI) Determine_MIC->Calculate_FICI Interpret_Results Interpret Results: Synergy, Additivity, or Antagonism Calculate_FICI->Interpret_Results End End Interpret_Results->End

Caption: Checkerboard Synergy Assay Logic

Cell Lysis Assay (Propidium Iodide Staining)

This assay assesses cell membrane integrity as an indicator of cell death.

  • Cell Treatment: Fungal cells are treated with the test compound (this compound or caspofungin) for a specified period.

  • Staining: The cells are then incubated with propidium (B1200493) iodide (PI), a fluorescent dye that can only enter cells with compromised membranes.

  • Analysis: The percentage of PI-positive (dead) cells is quantified using fluorescence microscopy or flow cytometry. An increase in the PI-positive population indicates that the compound induces cell lysis.

Figure 4. Propidium Iodide Cell Viability Assay Workflow Start Start Treat_Cells Treat fungal cells with test compound Start->Treat_Cells Incubate_PI Incubate with Propidium Iodide (PI) Treat_Cells->Incubate_PI Analyze Analyze by fluorescence microscopy or flow cytometry Incubate_PI->Analyze Quantify Quantify percentage of PI-positive (dead) cells Analyze->Quantify End End Quantify->End

References

comparing Poacic acid efficacy against different fungal strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antifungal efficacy of Poacic acid against various fungal strains. The information presented is based on available experimental data, offering an objective overview of its performance and potential applications in antifungal research and development.

Overview of this compound

This compound is a plant-derived natural product identified as a potent antifungal agent.[1][2][3] It is a diferulate found in lignocellulosic hydrolysates of grasses.[2][4] Its primary mechanism of action is the disruption of the fungal cell wall by directly binding to β-1,3-glucan, a critical component of the cell wall in many fungi and oomycetes.[1][2][3] This interaction leads to the inhibition of β-1,3-glucan synthesis, ultimately causing cell lysis and growth inhibition.[2][3] Notably, this mechanism differs from that of echinocandin antifungals, which inhibit the β-1,3-glucan synthase enzyme.

Comparative Efficacy of this compound

The antifungal activity of this compound has been evaluated against a range of fungal species, including yeasts and plant pathogenic filamentous fungi. The following table summarizes the available quantitative and qualitative data on its efficacy.

Fungal StrainTypeEfficacy MetricValue/ObservationReference
Saccharomyces cerevisiaeYeastIC50111 µg/mL (324 µM)[2][5]
Sclerotinia sclerotiorumFilamentous FungusGrowth InhibitionSignificant dose-dependent decrease in colony radial growth and fungal mass.[2][5][6]
Alternaria solaniFilamentous FungusGrowth InhibitionEffective in inhibiting growth.[6][7][8]
Phytophthora sojaeOomyceteGrowth InhibitionSignificantly reduces colony growth.[2][5][6]
Candida speciesYeastGrowth InhibitionDid not affect the growth of tested strains.

Mechanism of Action: Signaling Pathway Activation

This compound's interaction with β-1,3-glucan triggers a cellular stress response, leading to the activation of the Cell Wall Integrity (CWI) and High-Osmolarity Glycerol (HOG) signaling pathways. The activation of the CWI pathway, in particular, is a key response to cell wall damage. This involves the phosphorylation of the MAP kinase Slt2, which then orchestrates a transcriptional response to reinforce the cell wall.

Poacic_Acid_Mechanism This compound This compound β-1,3-glucan β-1,3-glucan This compound->β-1,3-glucan Binds to Cell Wall Stress Cell Wall Stress β-1,3-glucan->Cell Wall Stress Disrupts CWI Pathway CWI Pathway Cell Wall Stress->CWI Pathway HOG Pathway HOG Pathway Cell Wall Stress->HOG Pathway Slt2 (MAPK) Slt2 (MAPK) CWI Pathway->Slt2 (MAPK) Activates Transcriptional Response Transcriptional Response Slt2 (MAPK)->Transcriptional Response Cell Wall Reinforcement Cell Wall Reinforcement Transcriptional Response->Cell Wall Reinforcement

Mechanism of this compound Action.

Experimental Protocols

This section details the methodologies employed in key experiments to determine the antifungal efficacy of this compound.

Antifungal Susceptibility Testing for Yeast (Saccharomyces cerevisiae)

A broth microdilution method was utilized to determine the Minimum Inhibitory Concentration (MIC) and IC50 values.

  • Inoculum Preparation: Yeast cultures were grown to a specific optical density and then diluted to a standardized concentration.

  • Assay Plate Preparation: A 96-well microtiter plate was prepared with serial dilutions of this compound in a suitable broth medium.

  • Incubation: The prepared plates were inoculated with the yeast suspension and incubated at a controlled temperature for a defined period (e.g., 24-48 hours).

  • Endpoint Determination: Fungal growth was assessed by measuring the optical density at 600 nm (OD600). The IC50 value, the concentration of this compound that inhibits 50% of fungal growth, was then calculated.

Yeast_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Yeast Culture Yeast Culture Standardized Inoculum Standardized Inoculum Yeast Culture->Standardized Inoculum Dilute Serial Dilutions Serial Dilutions 96-well Plate 96-well Plate Serial Dilutions->96-well Plate Add to Inoculation Inoculation Standardized Inoculum->Inoculation This compound Stock This compound Stock This compound Stock->Serial Dilutions Prepare 96-well Plate->Inoculation Incubation Incubation Inoculation->Incubation OD600 Measurement OD600 Measurement Incubation->OD600 Measurement IC50 Calculation IC50 Calculation OD600 Measurement->IC50 Calculation

References

Genetic Validation of Poacic Acid's Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of genetic approaches used to validate the antifungal target of Poacic acid, β-1,3-glucan. It includes experimental data, detailed protocols, and visual representations of the underlying biological pathways and experimental workflows.

Executive Summary

This compound, a natural antifungal compound, has been identified as a potent inhibitor of β-1,3-glucan synthesis in fungi.[1][2] This has been validated through several genetic and biochemical approaches. This guide compares the genetic validation of this compound's target with established methods, primarily focusing on the well-characterized antifungal agent, caspofungin, which also targets β-1,3-glucan synthesis but through a different mechanism. The data presented herein supports β-1,3-glucan as a druggable target and highlights the distinct mode of action of this compound.

Comparative Performance Data

The following tables summarize the quantitative data comparing the activity of this compound and caspofungin, a well-established antifungal that also targets β-1,3-glucan synthesis.

Table 1: In Vitro Inhibition of β-1,3-Glucan Synthase

CompoundOrganism/Enzyme SourceIC50 (µg/mL)Reference
This compoundSaccharomyces cerevisiae31[1]
This compoundS. cerevisiae (S288C)206[3]
This compoundCandida albicans (SC5314)194[3]
This compoundC. albicans (NR3 - Caspofungin Resistant)220[3]

Table 2: Whole-Cell Antifungal Activity against Saccharomyces cerevisiae

CompoundStrainMetricValue (µg/mL)Reference
This compoundNot specifiedIC50111[2][4]
CaspofunginBY4741MIC0.125
This compound ConjugateBY4741MIC (in presence of chitin)Increased 4-fold[5]
CaspofunginBY4741MIC (in presence of chitin)Unchanged[5]

Genetic Validation Approaches: A Comparison

The primary genetic method used to validate the target of this compound is chemical genomics . This approach is compared with other genetic validation strategies below.

Chemical Genomics with this compound

Chemical genomics involves screening a library of gene-deletion mutants to identify genes that, when absent, confer increased sensitivity or resistance to a compound.[6] This profile of sensitive and resistant mutants provides strong clues about the compound's mechanism of action.

For this compound, a chemical genomic screen using a pooled library of approximately 4,000 non-essential gene deletion mutants of Saccharomyces cerevisiae was performed.[1] The key findings were:

  • Hypersensitivity: Mutants with deletions in genes related to cell wall synthesis and maintenance were significantly overrepresented among the strains most sensitive to this compound.[1]

  • PKC Pathway Involvement: The Protein Kinase C (PKC) cell wall integrity pathway was identified as the most sensitive pathway, with many of its components showing sensitivity to this compound.[4]

Alternative Genetic Validation: Caspofungin and Resistant Mutants

The validation of β-1,3-glucan synthase as the target of the echinocandin class of antifungals, including caspofungin, has been extensively supported by genetic studies.

  • Gene Knockout/Mutation: Deletion or mutation of the FKS1 gene, which encodes the catalytic subunit of β-1,3-glucan synthase, confers resistance to caspofungin.[6][7] This directly links the gene product to the drug's activity.

  • Comparative Genomics: Analysis of caspofungin-resistant clinical isolates frequently reveals mutations in the FKS1 gene.[7]

  • Synergistic Interactions: this compound exhibits synergistic antifungal activity with caspofungin, suggesting they target the same pathway but with different mechanisms.[1]

Interestingly, a Candida albicans strain with a point mutation in FKS1 that confers caspofungin resistance showed increased sensitivity to this compound, further highlighting their distinct modes of action on the same pathway.[3][8]

Experimental Protocols

Chemical Genomics Screen for this compound Target Identification

This protocol is a generalized representation based on published methodologies.[9][10][11][12][13]

  • Library Preparation: A pooled collection of Saccharomyces cerevisiae non-essential gene deletion mutants, each containing a unique DNA barcode, is grown in a rich medium.

  • Compound Treatment: The pooled culture is divided and treated with either a sub-lethal concentration of this compound or a vehicle control (e.g., DMSO). The sub-lethal concentration is determined beforehand through dose-response assays.

  • Competitive Growth: The cultures are allowed to grow for a set number of generations (e.g., 5-10). During this time, strains with deletions that make them sensitive to this compound will grow slower and be depleted from the population, while resistant strains will be enriched.

  • Genomic DNA Extraction: Genomic DNA is extracted from both the treated and control populations at the end of the competitive growth phase.

  • Barcode Amplification and Sequencing: The unique DNA barcodes for each mutant are amplified via PCR from the extracted genomic DNA. The relative abundance of each barcode is then quantified using next-generation sequencing.

  • Data Analysis: The abundance of each barcode in the this compound-treated sample is compared to the control sample. Genes whose deletion leads to a significant decrease in barcode abundance are identified as conferring sensitivity, while those with an increase are identified as conferring resistance.

  • Pathway Analysis: The lists of sensitive and resistant genes are then analyzed for enrichment of specific biological pathways or processes using bioinformatics tools.

In Vitro β-1,3-Glucan Synthase Activity Assay

This protocol measures the direct inhibitory effect of a compound on the enzymatic activity of β-1,3-glucan synthase.

  • Membrane Preparation: Yeast cells are cultured and harvested. The cell wall is enzymatically digested to produce spheroplasts, which are then lysed to release the cellular contents. The membrane fraction, containing the β-1,3-glucan synthase complex, is isolated by ultracentrifugation.

  • Enzyme Reaction: The membrane preparation is incubated with the substrate UDP-[14C]glucose in a reaction buffer. The reaction is performed in the presence of varying concentrations of the test compound (e.g., this compound) or a control.

  • Product Capture: The reaction is stopped, and the insoluble [14C]-labeled β-1,3-glucan product is captured on a filter.

  • Quantification: The amount of radioactivity on the filter is measured using a scintillation counter. This is proportional to the amount of β-1,3-glucan synthesized.

  • IC50 Determination: The percentage of enzyme inhibition at each compound concentration is calculated relative to the control. The IC50 value (the concentration at which 50% of the enzyme activity is inhibited) is then determined by fitting the data to a dose-response curve.

Visualizing the Pathways and Processes

Signaling Pathway

Fungal_Cell_Wall_Integrity_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Cell_Wall_Stress Cell_Wall_Stress PKC_Pathway_Sensors Cell Surface Sensors Cell_Wall_Stress->PKC_Pathway_Sensors activates Calcineurin_Pathway Calcineurin_Pathway Cell_Wall_Stress->Calcineurin_Pathway activates Glucan_Synthase β-1,3-Glucan Synthase (Fks1p) Beta_Glucan β-1,3-Glucan Glucan_Synthase->Beta_Glucan synthesizes PKC_Pathway PKC/MAPK Cascade PKC_Pathway_Sensors->PKC_Pathway activates Cell_Wall_Synthesis_Genes Cell Wall Synthesis Gene Expression PKC_Pathway->Cell_Wall_Synthesis_Genes regulates Calcineurin_Pathway->Cell_Wall_Synthesis_Genes regulates Cell_Wall_Synthesis_Genes->Glucan_Synthase expression of Poacic_Acid Poacic_Acid Poacic_Acid->Beta_Glucan binds and inhibits remodeling Caspofungin Caspofungin Caspofungin->Glucan_Synthase inhibits

Caption: Fungal cell wall integrity and β-1,3-glucan synthesis pathway.

Experimental Workflow

Chemical_Genomics_Workflow cluster_experiment Experimental Steps cluster_analysis Data Analysis Pool_Mutants 1. Pool Yeast Deletion Mutants Treat_Compound 2. Treat with This compound vs. Control Pool_Mutants->Treat_Compound Competitive_Growth 3. Competitive Growth Treat_Compound->Competitive_Growth Extract_DNA 4. Extract Genomic DNA Competitive_Growth->Extract_DNA Amplify_Barcodes 5. Amplify & Sequence Barcodes Extract_DNA->Amplify_Barcodes Quantify_Abundance 6. Quantify Barcode Abundance Amplify_Barcodes->Quantify_Abundance Identify_Hits 7. Identify Sensitive & Resistant Mutants Quantify_Abundance->Identify_Hits Pathway_Analysis 8. Pathway Enrichment Analysis Identify_Hits->Pathway_Analysis Target_Hypothesis Target Pathway Hypothesis Pathway_Analysis->Target_Hypothesis

Caption: Workflow for chemical genomics-based target identification.

References

Poacic Acid: A Comparative Analysis of Cross-Resistance with Other Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antifungal resistance necessitates the exploration of novel therapeutic agents with distinct mechanisms of action. Poacic acid, a plant-derived stilbenoid, has been identified as a promising antifungal compound that targets the fungal cell wall. This guide provides a comparative analysis of this compound's cross-resistance profile against other major classes of antifungals, supported by available experimental data and detailed methodologies.

Executive Summary

This compound inhibits fungal growth by targeting β-1,3-glucan, a critical component of the fungal cell wall.[1][2] However, its mechanism is distinct from that of the echinocandins, the primary class of antifungals targeting β-1,3-glucan synthesis. This fundamental difference in its mode of action suggests a low potential for cross-resistance with existing antifungal drugs. Experimental evidence indicates that this compound is effective against fungal strains that have developed resistance to other antifungal classes, including azoles, polyenes, and even some echinocandins.

Comparative Analysis of Antifungal Activity

The following tables summarize the known in vitro activity of this compound and its comparative efficacy against resistant fungal strains.

Table 1: In Vitro Antifungal Activity of this compound Against Susceptible Strains

Fungal SpeciesThis compound IC50 (µg/mL)Reference
Saccharomyces cerevisiae111[1]
Sclerotinia sclerotiorumDose-dependent inhibition[1]
Alternaria solaniEffective inhibition[2]
Phytophthora sojaeSignificant inhibition[1]

Table 2: Comparative Cross-Resistance Profile of this compound

Antifungal ClassResistance MechanismPredicted Cross-Resistance with this compoundSupporting Experimental Data
Azoles (e.g., Fluconazole)Target modification (ERG11/CYP51 mutations), Efflux pump overexpressionLow This compound demonstrates significant growth inhibition of a Candida albicans mutant (erg3ΔΔ/erg11ΔΔ) that is resistant to azoles and polyenes due to a lack of ergosterol (B1671047) and a more permeable cell membrane.[3]
Polyenes (e.g., Amphotericin B)Reduced ergosterol content in the cell membraneLow The aforementioned C. albicans mutant with no ergosterol is susceptible to this compound, indicating that ergosterol is not required for its activity.[3]
Echinocandins (e.g., Caspofungin)Target modification (mutations in FKS1 or FKS2 genes)Low to None (Potential for Increased Susceptibility) Strains of Candida species with point mutations in the FKS1 gene, which confers resistance to caspofungin, have been shown to have increased sensitivity to this compound.[4][5]

Mechanism of Action and Resistance

This compound's unique mechanism of action is central to its favorable cross-resistance profile. While both this compound and echinocandins disrupt β-1,3-glucan, they do so differently.

  • Echinocandins non-competitively inhibit the β-1,3-glucan synthase enzyme complex, specifically the Fks1p subunit.[1]

  • This compound appears to directly bind to the β-1,3-glucan polymer itself, thereby disrupting cell wall integrity and leading to rapid cell lysis.[1][2]

This distinction is critical, as mutations in the FKS1 gene that prevent echinocandin binding do not confer resistance to this compound and may even increase susceptibility.[4][5]

The cell wall integrity pathway is a key signaling cascade in fungi that responds to cell wall stress. Both this compound and echinocandins activate this pathway, but evidence suggests they do so via different mechanisms, further highlighting their distinct modes of action.[6]

cluster_membrane Cell Membrane cluster_wall Cell Wall Ergosterol Ergosterol Biosynthesis (Target of Azoles) MembraneIntegrity Membrane Integrity (Target of Polyenes) GlucanSynthase β-1,3-glucan Synthase (Fks1p) (Target of Echinocandins) GlucanPolymer β-1,3-glucan Polymer (Target of this compound) GlucanSynthase->GlucanPolymer Synthesizes Azoles Azoles Azoles->Ergosterol Inhibits Polyenes Polyenes Polyenes->MembraneIntegrity Disrupts Echinocandins Echinocandins Echinocandins->GlucanSynthase Inhibits PoacicAcid This compound PoacicAcid->GlucanPolymer Binds and Disrupts

Figure 1: Distinct targets of major antifungal classes.

Experimental Protocols

The assessment of antifungal cross-resistance relies on standardized in vitro susceptibility testing methods.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is the gold standard for determining the MIC of an antifungal agent against a panel of fungal isolates.

Materials:

  • Fungal isolates (wild-type and resistant strains)

  • This compound and other antifungal agents

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile saline or water

  • 0.5 McFarland standard

Procedure:

  • Inoculum Preparation: Culture fungal isolates on appropriate agar (B569324) plates. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute the suspension in RPMI-1640 to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: Prepare serial two-fold dilutions of each antifungal agent in RPMI-1640 in the 96-well plates.

  • Inoculation: Add the standardized fungal inoculum to each well. Include a drug-free growth control and an uninoculated sterility control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for other agents) compared to the drug-free control. This can be assessed visually or by measuring absorbance.

Checkerboard Assay for Synergy and Antagonism

The checkerboard assay is used to evaluate the interaction between two antifungal agents.

Procedure:

  • Prepare a 96-well plate with serial dilutions of Drug A along the rows and serial dilutions of Drug B along the columns.

  • Inoculate each well with a standardized fungal suspension as described for the MIC assay.

  • Following incubation, determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index (FICI) to quantify the interaction:

    • FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Synergy: FICI ≤ 0.5

    • Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

start Start prep_inoculum Prepare Standardized Fungal Inoculum start->prep_inoculum inoculate Inoculate Plates prep_inoculum->inoculate prep_plates Prepare Serial Dilutions of Antifungals in 96-Well Plates prep_plates->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Determine MIC incubate->read_mic analyze Analyze Cross-Resistance and Synergy read_mic->analyze end End analyze->end

References

Unraveling the Antifungal Action of Poacic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the structural-activity relationship of Poacic acid and its derivatives reveals critical insights for the development of novel antifungal agents. This guide provides a comparative overview of their biological performance, supported by experimental data, detailed protocols, and a visualization of the underlying signaling pathways.

Structural-Activity Relationship of this compound Analogs

This compound, a plant-derived stilbenoid, has emerged as a promising antifungal compound. Its mechanism of action primarily involves the disruption of the fungal cell wall through the inhibition of β-1,3-glucan synthesis.[1][2][3] Studies on various analogs of this compound have underscored the critical importance of specific functional groups for its antifungal efficacy, suggesting a low tolerance for chemical modifications.[4]

The structural integrity of the carboxylic acid and phenol (B47542) groups on the this compound scaffold is paramount for its biological activity. Modifications to these groups, such as etherification of the phenol groups or amidation of the carboxylic acid, generally lead to a significant reduction or complete loss of antifungal potency.[4] This highlights the essential role of these functionalities in the molecular interactions required for inhibiting fungal growth.

Comparative Antifungal Activity of this compound and its Analogs

The following table summarizes the available quantitative data on the antifungal activity of this compound and a selection of its derivatives against Saccharomyces cerevisiae. The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

CompoundModificationTarget OrganismMIC (µg/mL)Reference
This compound -Saccharomyces cerevisiae111 (IC50)[5]
Analog 1 O-methylated derivativeSaccharomyces cerevisiae BY4741> 350[4]
Analog 2 Amide derivativeSaccharomyces cerevisiae BY4741> 250[4]
Analog 3 Amide derivativeSaccharomyces cerevisiae BY4741> 250[4]
Analog 4 Demethylated derivativeSaccharomyces cerevisiae BY4741~350[4]
Analog 5 Ester derivativeSaccharomyces cerevisiae BY4741> 400[4]

Signaling Pathways Modulated by this compound

This compound exerts its antifungal effect not only by directly targeting β-1,3-glucan but also by activating key cellular stress response pathways in yeast. Treatment with this compound has been shown to trigger the Cell Wall Integrity (CWI) and the High-Osmolarity Glycerol (B35011) (HOG) signaling pathways.[3][6] The diagram below illustrates the proposed mechanism of action and the downstream signaling events.

Poacic_Acid_Pathway cluster_cell Fungal Cell cluster_cwi CWI Pathway cluster_hog HOG Pathway Poacic_Acid This compound Cell_Wall Cell Wall (β-1,3-glucan) Poacic_Acid->Cell_Wall Binds to Inhibition Inhibition of β-1,3-glucan synthesis Cell_Wall->Inhibition Plasma_Membrane Plasma Membrane Mid2_Wsc1 Mid2/Wsc1 (Sensors) Rho1 Rho1 Mid2_Wsc1->Rho1 Pkc1 Pkc1 Rho1->Pkc1 MAPK_Cascade MAPK Cascade (Bck1, Mkk1/2, Slt2) Pkc1->MAPK_Cascade Transcription_Factors_CWI Transcription Factors (Rlm1, Swi4/Swi6) MAPK_Cascade->Transcription_Factors_CWI Cell_Wall_Repair Cell Wall Repair Genes Transcription_Factors_CWI->Cell_Wall_Repair Sln1_Sho1 Sln1/Sho1 (Sensors) Pbs2 Pbs2 Sln1_Sho1->Pbs2 Hog1 Hog1 Pbs2->Hog1 Transcription_Factors_HOG Transcription Factors (Hot1, Msn2/4, Sko1) Hog1->Transcription_Factors_HOG Osmotic_Stress_Response Osmotic Stress Response Genes Transcription_Factors_HOG->Osmotic_Stress_Response Inhibition->Mid2_Wsc1 Activates Inhibition->Sln1_Sho1 Activates Cell_Lysis Cell Lysis Inhibition->Cell_Lysis

Caption: Proposed mechanism of this compound and activation of CWI and HOG pathways.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation:

    • From a fresh culture of the target yeast on an agar (B569324) plate, select several colonies and suspend them in sterile saline (0.85%).

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Drug Dilution:

    • Prepare a stock solution of the test compound (this compound or its analog) in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing RPMI-1640 medium to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include a drug-free well as a growth control and an uninoculated well as a sterility control.

    • Incubate the plate at 35°C for 24-48 hours.

  • Endpoint Determination:

    • The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be assessed visually or by measuring the optical density at 530 nm.

In Vitro β-1,3-Glucan Synthase Activity Assay

This assay measures the inhibitory effect of compounds on the activity of the β-1,3-glucan synthase enzyme.

  • Enzyme Preparation:

    • Prepare a crude enzyme extract containing β-1,3-glucan synthase from the target fungus. This typically involves cell lysis and membrane protein extraction.

  • Reaction Mixture:

    • Prepare a reaction buffer containing Tris-HCl, UDP-[14C]glucose (as the substrate), and the test compound at various concentrations.

  • Enzyme Reaction:

    • Initiate the reaction by adding the enzyme preparation to the reaction mixture.

    • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

  • Product Quantification:

    • Stop the reaction by adding ethanol.

    • Filter the reaction mixture through a glass fiber filter to capture the radiolabeled β-1,3-glucan product.

    • Wash the filter to remove unincorporated UDP-[14C]glucose.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to a control without the inhibitor.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

References

Poacic Acid Demonstrates Superior Antifungal Efficacy Over Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comparative analysis of the antifungal properties of Poacic acid and its biosynthetic precursors reveals the superior potency of this compound, a naturally derived compound, in inhibiting fungal growth. This guide provides an in-depth comparison of their bioactivity, supported by experimental data, detailed methodologies, and a visualization of the implicated cellular signaling pathway.

Researchers in the fields of mycology, drug discovery, and agricultural science will find valuable insights into the structure-activity relationship of this promising antifungal agent. The data presented underscores the potential of this compound as a lead compound for the development of novel fungicides.

Comparative Antifungal Activity

Quantitative analysis of the antifungal activity of this compound and its precursors against the model organism Saccharomyces cerevisiae highlights the significantly greater efficacy of this compound. The following table summarizes the inhibitory concentrations (IC₅₀) of this compound and its direct precursor, ferulic acid, along with other related diferulates.

CompoundTypeTarget OrganismIC₅₀ (µg/mL)Reference
This compound (8-5-DC) DiferulateSaccharomyces cerevisiae111[1]
Ferulic AcidPrecursorSaccharomyces cerevisiae>1000[2][3]
Other Diferulates (8-O-4, 5-5, etc.)PrecursorsSaccharomyces cerevisiae>1000[1]

Note: In a study by Piotrowski et al. (2015), nine diferulates were tested for antifungal activity. Only this compound (8-5-DC) and one other unnamed diferulate showed detectable bioactivity at a concentration of 1 mg/mL. The IC₅₀ for the other seven diferulates was above this concentration, indicating significantly lower activity compared to this compound.[1]

Experimental Protocols

The following methodologies were employed to determine the antifungal activity of this compound and its precursors.

Minimum Inhibitory Concentration (MIC) Assay

The antifungal activity was quantified using a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: A standardized suspension of fungal cells (e.g., Saccharomyces cerevisiae) is prepared in a suitable broth medium (e.g., Yeast Peptone Dextrose - YPD) to a concentration of approximately 1-5 x 10³ colony-forming units (CFU)/mL.

  • Serial Dilution: The test compounds (this compound and its precursors) are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension. A positive control (fungal suspension without any test compound) and a negative control (broth medium only) are included.

  • Incubation: The microtiter plate is incubated at a suitable temperature (e.g., 30°C) for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.

IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) was determined by measuring the fungal growth (e.g., by optical density at 600 nm) across a range of concentrations of the test compound. The IC₅₀ value is the concentration of the drug that inhibits 50% of the fungal growth compared to the untreated control.

Mechanism of Action: Targeting the Cell Wall Integrity Pathway

This compound exerts its antifungal effect by targeting the fungal cell wall, a critical structure for cell viability and pathogenesis. Specifically, it inhibits the synthesis of β-1,3-glucan, a major component of the cell wall.[1][4] This disruption activates the Cell Wall Integrity (CWI) signaling pathway, a crucial compensatory response to cell wall stress.

The following diagram illustrates the proposed signaling pathway affected by this compound.

Poacic_Acid_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mid2 Mid2 Rom2 Rom2 Mid2->Rom2 Wsc1 Wsc1 Wsc1->Rom2 Rho1 Rho1 Rom2->Rho1 activates Pkc1 Pkc1 Rho1->Pkc1 activates Bck1 Bck1 Pkc1->Bck1 activates Mkk1_2 Mkk1/2 Bck1->Mkk1_2 activates Slt2 Slt2/Mpk1 Mkk1_2->Slt2 activates Rlm1 Rlm1 Slt2->Rlm1 phosphorylates Swi4_6 Swi4/Swi6 Slt2->Swi4_6 phosphorylates Cell_Wall_Repair Cell Wall Repair Genes (e.g., FKS2) Rlm1->Cell_Wall_Repair upregulate Swi4_6->Cell_Wall_Repair upregulate Poacic_Acid This compound Cell_Wall_Stress Cell Wall Stress (β-1,3-glucan synthesis inhibition) Poacic_Acid->Cell_Wall_Stress induces Cell_Wall_Stress->Mid2 sensed by Cell_Wall_Stress->Wsc1 sensed by

Caption: this compound induces cell wall stress by inhibiting β-1,3-glucan synthesis, activating the Cell Wall Integrity (CWI) pathway.

The Synthetic Pathway from Ferulic Acid to this compound

This compound is synthesized from its precursor, ferulic acid, through a multi-step process. This synthesis is a key area of research for the large-scale production of this potent antifungal compound.

Poacic_Acid_Synthesis Ferulic_Acid Ferulic Acid Ethyl_Ferulate Ethyl Ferulate Ferulic_Acid->Ethyl_Ferulate Esterification Diferulates Diferulate Mixture (including 8-5, 8-O-4, 5-5, etc.) Ethyl_Ferulate->Diferulates Oxidative Coupling Poacic_Acid This compound (8-5-decarboxylated) Diferulates->Poacic_Acid Decarboxylation

Caption: The synthesis of this compound from its precursor, ferulic acid.

References

Poacic Acid: A Comparative Analysis of In Planta vs. In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of poacic acid, a plant-derived antifungal agent, in controlled laboratory settings (in vitro) versus its performance within a living plant (in planta). This analysis is supported by experimental data to aid researchers and professionals in drug development in evaluating its potential as a fungicide.

Executive Summary

This compound demonstrates significant antifungal activity both in vitro and in planta by targeting and inhibiting β-1,3-glucan synthesis, a critical component of the fungal cell wall. This leads to rapid cell lysis and growth inhibition of a broad range of fungal and oomycete plant pathogens.[1][2][3][4] While in vitro studies reveal potent, dose-dependent inhibition of fungal growth and key enzymatic activity, in planta applications show a marked reduction in disease symptoms. However, a critical consideration is the observed phytotoxicity of this compound at concentrations effective for disease control, indicating a narrow therapeutic window for agricultural applications.

Data Presentation: Quantitative Efficacy

The following tables summarize the key quantitative data on the efficacy of this compound from available studies.

Table 1: In Vitro Efficacy of this compound

Target Organism/EnzymeMetricValueReference
Saccharomyces cerevisiaeIC50111 µg/mL[1][2]
β-1,3-glucan synthaseIC5031 µg/mL[1]
Sclerotinia sclerotiorumMycelial Growth InhibitionDose-dependent (125-500 µg/mL)[2]
Phytophthora sojaeColony Growth InhibitionSignificant[1][2]
Alternaria solaniAntifungal ActivityEffective[1][4]

Table 2: In Planta Efficacy of this compound

Host PlantPathogenThis compound ConcentrationObserved EffectReference
Soybean (Glycine max)Sclerotinia sclerotiorum500 µg/mLMarkedly reduced lesion development[1][2]
Tomato/PotatoAlternaria solaniNot specifiedSimilarly effective[1][4]

Table 3: Phytotoxicity of this compound

Plant ModelMetricThis compound ConcentrationReference
Lily (Lilium longiflorum) PollenInhibition of germination and tube growth5 µg/mL[5]
Arabidopsis thalianaRoot growth inhibition100 µg/mL

Mechanism of Action: Targeting Fungal Cell Wall Integrity

This compound's primary mode of action is the disruption of the fungal cell wall.[1][4] It localizes to the cell wall and inhibits the synthesis of β-1,3-glucan, a crucial polysaccharide for maintaining cell structure and integrity.[1][4] This inhibition leads to cell lysis and ultimately, fungal death.[3]

This compound Mechanism of Action cluster_fungal_cell Fungal Cell Poacic_Acid This compound Beta_1_3_Glucan_Synthase β-1,3-glucan Synthase Poacic_Acid->Beta_1_3_Glucan_Synthase Inhibits Beta_1_3_Glucan β-1,3-glucan Beta_1_3_Glucan_Synthase->Beta_1_3_Glucan Synthesizes Cell_Wall Fungal Cell Wall Beta_1_3_Glucan->Cell_Wall Component of Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to

Caption: Mechanism of action of this compound on the fungal cell wall.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

Objective: To determine the direct inhibitory effect of this compound on fungal growth.

Methodology:

  • Culture Preparation: The target fungus (e.g., Sclerotinia sclerotiorum) is cultured on a suitable medium, such as Potato Dextrose Agar (B569324) (PDA) or in a liquid broth.

  • Dose-Response Assay:

    • Solid Medium: this compound is incorporated into the agar medium at various concentrations (e.g., 0, 125, 250, 500 µg/mL).[2] A mycelial plug of the fungus is placed in the center of each plate.

    • Liquid Medium: this compound is added to a liquid culture medium at various concentrations. The medium is then inoculated with a standardized amount of fungal mycelia or spores.

  • Incubation: Cultures are incubated at an optimal temperature for fungal growth (e.g., 25°C).

  • Data Collection:

    • Solid Medium: The radial growth of the fungal colony is measured at regular intervals.

    • Liquid Medium: Fungal biomass is determined by filtering, drying, and weighing the mycelium.

  • Analysis: The half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC) is calculated from the dose-response curves.

In Vitro Antifungal Assay Workflow A Prepare fungal cultures B Incorporate this compound into media (various concentrations) A->B C Inoculate media with fungus B->C D Incubate at optimal temperature C->D E Measure fungal growth (radial growth or biomass) D->E F Calculate IC50/MIC values E->F

Caption: Workflow for in vitro antifungal susceptibility testing.

In Planta Disease Control Assay (Detached Leaf Method)

Objective: To evaluate the efficacy of this compound in controlling fungal disease on plant tissue.

Methodology:

  • Plant Material: Healthy, young leaves are detached from the host plant (e.g., soybean).

  • Treatment Application: A solution of this compound (e.g., 500 µg/mL) is applied to the leaf surface, often as an aerosol spray.[2] Control leaves are treated with a solvent control (e.g., DMSO).[1]

  • Inoculation: After the treatment has dried, a mycelial plug of the pathogen (e.g., S. sclerotiorum) is placed on the leaf surface.[1]

  • Incubation: The leaves are kept in a humid chamber to facilitate fungal infection and growth.

  • Disease Assessment: Lesion size (diameter or area) is measured daily for a set period (e.g., up to 120 hours post-inoculation).[1]

  • Analysis: The reduction in lesion size on treated leaves is compared to the control leaves to determine the protective efficacy of this compound.

In Planta Disease Control Assay Workflow A Detach healthy plant leaves B Apply this compound solution (and solvent control) A->B C Inoculate leaves with fungal pathogen B->C D Incubate in a humid chamber C->D E Measure lesion development over time D->E F Compare treated vs. control for efficacy E->F

Caption: Workflow for the in planta detached leaf assay.

Discussion and Future Directions

The compiled data indicates that this compound is a potent antifungal agent in vitro, with efficacy comparable to some commercial fungicides.[1] Its targeted action on β-1,3-glucan synthesis makes it an interesting candidate for further investigation. The in planta studies confirm its ability to control disease in a plant setting.

However, the significant phytotoxicity observed at concentrations close to those required for antifungal activity is a major hurdle for its practical application in agriculture. The inhibition of pollen germination and root growth suggests that this compound may interfere with essential plant cellular processes.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To synthesize derivatives of this compound that retain high antifungal activity while exhibiting reduced phytotoxicity.

  • Formulation Technology: Developing formulations that enhance the delivery of this compound to the fungal pathogen while minimizing contact with sensitive plant tissues.

  • Quantitative In Planta Efficacy: Conducting more detailed in planta studies to determine the precise percentage of disease reduction and to establish a clear dose-response relationship on a variety of host plants.

  • Phytotoxicity Spectrum: Broadening the assessment of phytotoxicity across a wider range of crop plants to understand the full scope of its potential impact.

By addressing these key areas, a more comprehensive understanding of this compound's potential as a viable agricultural fungicide can be achieved.

References

Poacic Acid: A Comparative Guide to its Synergistic Antifungal Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic interactions of Poacic acid, a plant-derived antifungal agent. By objectively comparing its performance with established antifungal drugs and detailing the underlying experimental data, this document serves as a valuable resource for researchers exploring novel combination therapies to combat fungal resistance.

This compound, a potent antifungal compound discovered in lignocellulosic hydrolysates of grasses, has demonstrated significant synergistic activity with existing antifungal agents.[1][2][3] Its primary mechanism of action involves the targeting and inhibition of β-1,3-glucan synthesis, a critical component of the fungal cell wall.[2][4] This action leads to rapid cell lysis and growth inhibition of various fungal pathogens.[5][2][6]

Synergistic Interactions with Clinically Relevant Antifungals

This compound exhibits pronounced synergy with two major classes of antifungal drugs: echinocandins (caspofungin) and azoles (fluconazole).[1][5][2][6][7] This synergistic relationship stems from the simultaneous disruption of critical fungal cell processes, offering a promising strategy to enhance therapeutic efficacy and overcome resistance.

Table 1: Summary of this compound's Synergistic Interactions
Combination Target Organism Observed Effect Mechanism of Synergy Reference
This compound + CaspofunginSaccharomyces cerevisiaeSignificant synergistic antifungal activity (P<0.05)Both target the cell wall β-1,3-glucan synthesis pathway, but through distinct mechanisms. Caspofungin inhibits the β-1,3-glucan synthase complex (Fks1p subunit), while this compound appears to directly bind to β-1,3-glucan.[1][6][7]
This compound + Fluconazole (B54011)Saccharomyces cerevisiaeSignificant synergistic antifungal activity (P<0.01)This compound disrupts cell wall integrity by targeting β-1,3-glucan, while fluconazole inhibits ergosterol (B1671047) biosynthesis, compromising cell membrane integrity. The combined assault on both the cell wall and cell membrane leads to enhanced fungal cell death.[1][6][7]

Comparative Efficacy of this compound

Studies have shown that the intrinsic antifungal activity of this compound is comparable to that of some commercially available fungicides. This inherent potency, combined with its synergistic capabilities, underscores its potential as a valuable component in future antifungal regimens.

Table 2: Comparative Antifungal Activity (IC50 Values)
Compound Target Organism IC50 (µM) Reference
This compoundSaccharomyces cerevisiae324[8]
PicoxystrobinSaccharomyces cerevisiae308[8]
Polyoxin DSaccharomyces cerevisiae340[8]

Experimental Protocols

The validation of this compound's synergistic interactions relies on established in vitro methodologies. The following sections detail the key experimental protocols employed in the cited research.

Checkerboard Synergy Assay

This assay is a standard method for quantifying the interaction between two antimicrobial agents.

  • Preparation of Drug Solutions: Stock solutions of this compound, caspofungin, and fluconazole are prepared in an appropriate solvent (e.g., DMSO) and then serially diluted in the growth medium (e.g., YPD broth for S. cerevisiae).

  • Assay Plate Setup: A 96-well microtiter plate is used to create a matrix of drug concentrations. Each well contains a unique combination of this compound and the partner drug, with concentrations typically ranging from sub-inhibitory to supra-inhibitory.

  • Inoculation: Fungal cells are cultured to the mid-logarithmic phase, washed, and resuspended in fresh medium. The cell suspension is then added to each well of the assay plate to a final concentration of approximately 1 x 105 cells/mL.

  • Incubation: The plate is incubated at the optimal growth temperature for the fungus (e.g., 30°C for S. cerevisiae) for 24-48 hours.

  • Data Analysis: Fungal growth is assessed by measuring the optical density at 600 nm (OD600) using a microplate reader. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4.0: Additive/Indifference

    • FICI > 4.0: Antagonism

Chemical Genomics and Morphological Analysis

These techniques provide insights into the mechanism of action of a compound by analyzing its effects on a genomic and morphological level.

  • Yeast Deletion Collection Screening: A collection of S. cerevisiae mutants, each with a single gene deletion, is treated with a sub-lethal concentration of this compound.

  • Sensitivity and Resistance Profiling: The growth of each mutant in the presence of this compound is compared to a control. Mutants that show increased sensitivity or resistance to the compound are identified. Genes that, when deleted, confer sensitivity are often in the same pathway as the drug's target.

  • Morphological Profiling: Wild-type yeast cells are treated with this compound and imaged using high-content microscopy. Cellular morphology features (e.g., cell size, bud shape, chitin (B13524) distribution) are quantified and compared to a reference database of morphological profiles from known cell wall-targeting agents and gene deletion mutants.[1][7]

Visualizing the Mechanisms and Workflows

Signaling Pathway of Synergistic Action

The following diagram illustrates the distinct but complementary mechanisms of action of this compound and its synergistic partners, caspofungin and fluconazole, in disrupting fungal cell integrity.

Simplified Fungal Cell Wall and Membrane Synthesis Pathway cluster_cell_wall Cell Wall Synthesis cluster_cell_membrane Cell Membrane Synthesis cluster_drugs Simplified Fungal Cell Wall and Membrane Synthesis Pathway Beta-1,3-glucan_Synthase β-1,3-glucan Synthase (Fks1p) Beta-1,3-glucan β-1,3-glucan Beta-1,3-glucan_Synthase->Beta-1,3-glucan Synthesis Cell_Wall_Structure Fungal Cell Wall Integrity Beta-1,3-glucan->Cell_Wall_Structure Cell_Lysis Fungal Cell Lysis Cell_Wall_Structure->Cell_Lysis Ergosterol_Pathway Ergosterol Biosynthesis Pathway Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Synthesis Cell_Membrane_Structure Fungal Cell Membrane Integrity Ergosterol->Cell_Membrane_Structure Cell_Membrane_Structure->Cell_Lysis Poacic_Acid This compound Poacic_Acid->Beta-1,3-glucan Inhibits (Direct Binding) Caspofungin Caspofungin Caspofungin->Beta-1,3-glucan_Synthase Inhibits Fluconazole Fluconazole Fluconazole->Ergosterol_Pathway Inhibits Experimental Workflow for Synergy Validation Start Start: Hypothesis of Synergy Prepare_Cultures Prepare Fungal Cultures (e.g., S. cerevisiae) Start->Prepare_Cultures Prepare_Drugs Prepare Stock Solutions (this compound & Partner Drug) Start->Prepare_Drugs Checkerboard_Assay Perform Checkerboard Assay Prepare_Cultures->Checkerboard_Assay Prepare_Drugs->Checkerboard_Assay Incubate Incubate Plates (24-48 hours) Checkerboard_Assay->Incubate Measure_Growth Measure Fungal Growth (OD600) Incubate->Measure_Growth Calculate_FICI Calculate Fractional Inhibitory Concentration Index (FICI) Measure_Growth->Calculate_FICI Determine_Interaction Determine Interaction Calculate_FICI->Determine_Interaction Synergy Synergistic Interaction (FICI <= 0.5) Determine_Interaction->Synergy  Synergy Additive_Indifference Additive/Indifferent (0.5 < FICI <= 4.0) Determine_Interaction->Additive_Indifference Additive/ Indifference Antagonism Antagonistic Interaction (FICI > 4.0) Determine_Interaction->Antagonism Antagonism End End: Conclusion on Synergy Synergy->End Additive_Indifference->End Antagonism->End

References

Comparative Transcriptomics of Poacic Acid-Treated Fungi: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Transcriptional Response of Saccharomyces cerevisiae to the Antifungal Agent Poacic Acid

This guide provides a comprehensive comparison of the transcriptomic effects of this compound on the model fungus Saccharomyces cerevisiae. This compound, a plant-derived natural product, has emerged as a promising antifungal agent with a distinct mode of action targeting the fungal cell wall.[1][2][3] This document is intended for researchers, scientists, and drug development professionals interested in understanding the molecular mechanisms of this compound and its potential as a novel therapeutic.

This compound specifically binds to β-1,3-glucan, a critical component of the fungal cell wall, and inhibits its synthesis.[1][2][4] This disruption of cell wall integrity triggers a cascade of transcriptional responses. This guide delves into the specifics of these responses, offering a comparative perspective with other cell wall-targeting agents and providing the necessary experimental details to replicate and build upon these findings.

Quantitative Transcriptomic Data

The following table summarizes the key quantitative data from RNA-sequencing (RNA-seq) analysis of Saccharomyces cerevisiae treated with this compound. For a comparative context, data for the well-known β-1,3-glucan synthase inhibitor, caspofungin, is also presented.

FeatureThis compoundCaspofunginReference
Fungal Species Saccharomyces cerevisiaeSaccharomyces cerevisiaeGarcia et al., 2021
Treatment 100 µg/mL for 1 hourVaries by studyGarcia et al., 2021
Upregulated Genes 227Not explicitly statedGarcia et al., 2021
Downregulated Genes 129Not explicitly statedGarcia et al., 2021
Key Upregulated Pathways Cell Wall Integrity (CWI) Pathway, High-Osmolarity Glycerol (B35011) (HOG) Pathway, Chitin BiosynthesisCell Wall Integrity (CWI) Pathway[1][4]
Key Downregulated Pathways Ribosome Biogenesis, Amino Acid MetabolismNot explicitly statedGarcia et al., 2021

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of scientific findings. The following protocols are based on the key experiments cited in the literature for the transcriptomic analysis of this compound-treated fungi.

Fungal Strain and Growth Conditions
  • Fungal Strain: Saccharomyces cerevisiae wild-type strains (e.g., BY4741).

  • Growth Medium: Yeast extract-peptone-dextrose (YPD) medium.

  • Culture Conditions: Cells are grown overnight at 30°C with shaking to mid-log phase (OD600 of ~0.5-0.8).

This compound Treatment and RNA Extraction
  • Treatment: The fungal culture is treated with a final concentration of 100 µg/mL of this compound. An untreated culture serves as the control.

  • Incubation: The treated and control cultures are incubated for 1 hour at 30°C with shaking.

  • Cell Harvesting: Cells are harvested by centrifugation at 4°C.

  • RNA Extraction: Total RNA is extracted using a standard hot acid phenol (B47542) method or a commercial RNA extraction kit.

  • RNA Quality Control: The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

RNA-Sequencing and Bioinformatic Analysis
  • Library Preparation: An mRNA-sequencing library is prepared from the total RNA using a poly(A) selection method.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis:

    • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.

    • Read Alignment: Reads are aligned to the Saccharomyces cerevisiae reference genome using a splice-aware aligner like HISAT2 or STAR.

    • Differential Gene Expression Analysis: The number of reads mapping to each gene is counted, and differential gene expression analysis is performed using packages such as DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 (for upregulated genes) or < -1 (for downregulated genes) are considered differentially expressed.

    • Functional Enrichment Analysis: Gene Ontology (GO) and pathway enrichment analyses (e.g., KEGG) are performed on the differentially expressed genes to identify over-represented biological processes and pathways.

Visualizing the Molecular Landscape

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological processes and experimental designs.

Experimental_Workflow cluster_culture Fungal Culture cluster_treatment Treatment cluster_processing Sample Processing cluster_sequencing Sequencing cluster_analysis Data Analysis YeastCulture S. cerevisiae Culture (Mid-log phase) PA_Treatment This compound (100 µg/mL) YeastCulture->PA_Treatment Control Untreated Control YeastCulture->Control Harvest Cell Harvesting PA_Treatment->Harvest Control->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction Library_Prep mRNA Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control Sequencing->QC Alignment Genome Alignment QC->Alignment DEG Differential Gene Expression Alignment->DEG Enrichment Functional Enrichment DEG->Enrichment

Caption: Experimental workflow for transcriptomic analysis.

Signaling_Pathways cluster_stimulus Stimulus cluster_target Molecular Target cluster_pathways Signaling Pathways cluster_response Cellular Response PA This compound Glucan β-1,3-glucan PA->Glucan binds & inhibits synthesis CWI CWI Pathway Glucan->CWI activates HOG HOG Pathway Glucan->HOG activates Gene_Expression Altered Gene Expression (Cell Wall Remodeling, Stress Response) CWI->Gene_Expression HOG->Gene_Expression Chitin Increased Chitin Synthesis Gene_Expression->Chitin

Caption: Signaling pathways activated by this compound.

References

Safety Operating Guide

Proper Disposal Procedures for Poacic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance for the safe handling and disposal of Poacic acid, a stilbenoid with antifungal properties.[1] Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

Essential Safety & Hazard Information

This compound must be handled with care. Although not classified as acutely hazardous, it can cause skin, eye, and respiratory irritation.[2][3] All personnel must wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat. All handling of this compound, especially in solid form, should occur within a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[2][4]

Quantitative Data Summary

The following table summarizes key hazard and property data for this compound. This information is critical for risk assessment and for making informed decisions during the disposal process.

PropertyValueSignificance & Handling Precautions
Chemical Formula C₁₄H₁₂O₃Stilbenoid, organic acid.[1]
Appearance Off-white to pale yellow solidAvoid generating dust during handling.[2]
pH ~3.5 (in 1% aqueous solution)Corrosive. Must be neutralized before certain disposal pathways are considered. Aqueous solutions with a pH ≤ 2 are considered corrosive hazardous waste.[5]
Toxicity (LD₅₀ Oral) > 2000 mg/kg (Rat, hypothetical)Not acutely toxic, but standard chemical handling precautions should be observed.
Environmental Hazard Fungicidal; Potentially toxic to aquatic lifeMust not be disposed of down the drain without neutralization and approval.[1][6][7] Prevents contamination of water systems.
Solubility Soluble in DMSO and ethanol (B145695); low in waterInfluences choice of rinsing solvent for decontaminating empty containers.
Storage Temperature -20°C to -80°C for stock solutionsProper storage is crucial to maintain chemical integrity and prevent degradation into unknown byproducts.[1]

Step-by-Step Disposal Protocol

All chemical waste must be treated as hazardous unless confirmed otherwise by your institution's Environmental Health & Safety (EHS) office.[6] Improper disposal, such as evaporation in a fume hood or discharge into the sewer system, is strictly prohibited.[6]

Experimental Protocol: Neutralization of this compound Waste

This protocol details the neutralization of aqueous this compound waste streams prior to collection. This procedure should only be performed by trained personnel.

Objective: To adjust the pH of aqueous this compound waste to a neutral range (typically 5.5-10.5) to render it less corrosive before disposal.[7]

Materials:

  • Aqueous this compound waste

  • Sodium bicarbonate (NaHCO₃) or 1M Sodium Hydroxide (NaOH)

  • pH meter or pH indicator strips

  • Stir plate and stir bar

  • Appropriate hazardous waste container

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: Conduct the entire procedure in a chemical fume hood. Ensure your waste container is on a stir plate and is large enough to accommodate the reaction, allowing for at least 2 inches of headspace to prevent splashing.[8]

  • Initial pH Measurement: Measure and record the initial pH of the this compound waste solution.

  • Neutralization: Slowly add the neutralizing agent (sodium bicarbonate is preferred for safety) in small increments while continuously stirring the solution.[9] Be cautious, as the reaction may generate gas (CO₂).

  • pH Monitoring: Continuously monitor the pH of the solution.[2] Continue adding the neutralizing agent until the pH is stable within the acceptable range (e.g., pH 5.5-10.5).[7]

  • Final Steps: Once neutralized, securely cap the waste container. Affix a completed hazardous waste label to the container.

  • Storage and Disposal: Store the container in a designated Satellite Accumulation Area (SAA) and arrange for pickup by your institution's EHS office.[5][8]

Disposal Workflow and Decision Making

The proper disposal path for this compound depends on its form (solid, liquid, contaminated material). The following diagram illustrates the decision-making process for handling this compound waste.

G start Waste Generated: This compound is_solid Is the waste solid this compound or grossly contaminated solid? start->is_solid Evaluate Form is_liquid Is the waste a liquid solution? is_solid->is_liquid No solid_waste Collect in a labeled hazardous solid waste container. is_solid->solid_waste Yes is_container Is it an empty container? is_liquid->is_container No liquid_waste Collect in a labeled hazardous liquid waste container. Segregate from bases and oxidizers. is_liquid->liquid_waste Yes rinse_q Was container holding 'Acutely Hazardous' (P-List) waste? is_container->rinse_q Yes store_saa Store sealed and labeled container in Satellite Accumulation Area (SAA). solid_waste->store_saa neutralize_q Is neutralization feasible and permitted by EHS? liquid_waste->neutralize_q neutralize_proc Follow Neutralization Protocol. (See Section 2) neutralize_q->neutralize_proc Yes neutralize_q->store_saa No neutralize_proc->store_saa triple_rinse Triple rinse with a suitable solvent (e.g., ethanol or water). rinse_q->triple_rinse Yes (P-Listed) deface_label Deface all labels and markings on the empty container. rinse_q->deface_label No (Not P-Listed) collect_rinsate Collect rinsate as hazardous liquid waste. triple_rinse->collect_rinsate triple_rinse->deface_label collect_rinsate->liquid_waste trash Dispose of rinsed, defaced container in regular trash. deface_label->trash ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS). store_saa->ehs_pickup

References

Personal protective equipment for handling Poacic acid

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment: "Poacic acid" has been identified as a plant-derived stilbenoid with antifungal properties.[1][2] While a comprehensive Safety Data Sheet (SDS) is not publicly available, its nature as a phenolic carboxylic acid warrants handling with appropriate safety measures suitable for corrosive and potentially irritating compounds. The following guidelines are based on standard laboratory procedures for handling hazardous acids.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound and similar hazardous chemicals.

Protection Type Required Equipment Specifications and Rationale
Eye and Face Protection Chemical Splash Goggles & Face ShieldGoggles must be worn at all times to protect from splashes. A full-face shield is required when pouring or handling larger quantities to protect the entire face.[3][4][5]
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended for their resistance to a variety of acids.[6] Always check the manufacturer's glove compatibility chart for specific chemicals.
Body Protection Laboratory Coat & Chemical-Resistant ApronA flame-resistant lab coat is standard. A chemical-resistant apron, made of materials like PVC or neoprene, should be worn over the lab coat to protect against splashes and spills.[3][6]
Respiratory Protection Fume Hood or RespiratorAll work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of any potential vapors or aerosols.[3] If a fume hood is not available, a respirator with appropriate acid gas cartridges may be necessary.[5][6]
Foot Protection Closed-Toed ShoesShoes must fully cover the foot; porous materials are not permitted.

Operational Plan: Handling Protocol

Adherence to a strict handling protocol is crucial for preventing accidents and ensuring a safe laboratory environment.

Preparation:

  • Consult the SDS: Before beginning any work, thoroughly read the Safety Data Sheet for the specific chemical being used.

  • Work Area Designation: Designate a specific area for handling this compound, preferably within a chemical fume hood.

  • Assemble Materials: Ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.

  • Emergency Equipment Check: Verify that the safety shower and eyewash station are unobstructed and operational.[7]

Handling:

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Dispensing: When transferring this compound, do so slowly and carefully to avoid splashing. Use appropriate tools such as a pipette or a funnel.

  • Container Management: Keep containers of this compound closed when not in use.[8][9] Ensure all containers are clearly and accurately labeled.[10][11]

  • Avoid Contamination: Do not return unused chemicals to the original container.

Post-Handling:

  • Decontamination: Clean the work area thoroughly after use.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Consult SDS prep2 Designate Work Area prep1->prep2 prep3 Assemble Materials prep2->prep3 prep4 Check Emergency Equipment prep3->prep4 handle1 Don PPE prep4->handle1 handle2 Dispense Chemical handle1->handle2 handle3 Manage Containers handle2->handle3 handle4 Avoid Contamination handle3->handle4 post1 Decontaminate Area handle4->post1 post2 Doff PPE post1->post2 post3 Wash Hands post2->post3

Diagram of the this compound handling workflow.

Disposal Plan

Proper disposal of chemical waste is critical to protect personnel and the environment.[10][11]

Waste Collection:

  • Designated Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste.[9][11] The container must be compatible with acidic waste.

  • Segregation: Do not mix this compound waste with other incompatible waste streams, such as bases or oxidizers.[7][10]

  • Container Filling: Do not fill waste containers to more than 80% of their capacity to allow for expansion.[10]

Waste Storage:

  • Secure Storage: Store the waste container in a designated, well-ventilated satellite accumulation area.

  • Secondary Containment: Place the waste container in a secondary container to prevent spills.[8]

  • Labeling: Ensure the hazardous waste tag is properly filled out with the chemical name, concentration, and date.[11]

Waste Disposal:

  • Contact EHS: Follow your institution's procedures for hazardous waste pickup by contacting the Environmental Health and Safety (EHS) office.[11]

  • Documentation: Maintain records of all disposed chemical waste as required by regulations.

Disposal_Plan cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal coll1 Use Designated Container coll2 Segregate Waste coll1->coll2 coll3 Fill to <80% Capacity coll2->coll3 store1 Store in Secure Area coll3->store1 store2 Use Secondary Containment store1->store2 store3 Label Correctly store2->store3 disp1 Contact EHS for Pickup store3->disp1 disp2 Maintain Records disp1->disp2

Logical flow for the disposal of this compound waste.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.